molecular formula C11H12N2O B1341357 4-Amino-6-ethoxyquinoline CAS No. 948293-13-8

4-Amino-6-ethoxyquinoline

Cat. No.: B1341357
CAS No.: 948293-13-8
M. Wt: 188.23 g/mol
InChI Key: RNUBRPFTBRGLKD-UHFFFAOYSA-N
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Description

4-Amino-6-ethoxyquinoline is a synthetic quinoline derivative of significant interest in scientific research, particularly within medicinal chemistry. This compound features a 4-aminoquinoline core, a scaffold recognized as a privileged structure in drug discovery due to its diverse biological activities and ability to interact with multiple biological targets . The ethoxy substituent at the 6-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for structure-activity relationship (SAR) studies. The 4-aminoquinoline scaffold is extensively investigated for its potential in developing chemotherapeutic agents. Research indicates derivatives can exhibit antimalarial, antileishmanial, and anticancer activities by targeting key pathways such as parasite heme detoxification or Toll-like receptors (TLRs) . The presence of both the quinoline nitrogen and the alkylamine chain are crucial for the compound's ability to accumulate in acidic compartments like lysosomes and mitochondria, a key mechanism for its biological effects . From a chemical synthesis perspective, the ethoxy group on the quinoline ring can undergo specific reactions under high-temperature conditions, such as pyrolytic elimination to form a keto tautomer, which is an important consideration for researchers designing synthetic routes or studying the compound's stability . This compound is provided as a high-purity compound for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxyquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUBRPFTBRGLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589041
Record name 6-Ethoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-13-8
Record name 6-Ethoxyquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Amino-6-ethoxyquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Among its numerous derivatives, the 4-aminoquinoline framework has demonstrated remarkable therapeutic versatility, forming the backbone of drugs with applications ranging from antimalarial to anticancer and anti-inflammatory agents.[1][2] The strategic placement of substituents on the quinoline ring allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. This guide provides an in-depth technical overview of the synthesis and characterization of a specific, promising derivative: 4-Amino-6-ethoxyquinoline. The presence of the ethoxy group at the 6-position is anticipated to modulate the molecule's lipophilicity and metabolic stability, making it a compound of significant interest for further investigation in drug discovery programs.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, scalability, and desired purity of the final compound. Two primary and robust synthetic strategies are detailed herein, each with its own set of advantages.

Synthetic Strategy 1: From p-Phenetidine via 4-Hydroxyquinoline Intermediate

This route leverages the well-established Conrad-Limpach reaction for the initial quinoline ring formation, followed by a two-step functional group interconversion to arrive at the target molecule.[3] This method is particularly advantageous due to the relatively low cost of the starting material, p-phenetidine.

dot

Caption: Synthetic workflow for this compound via a 4-hydroxyquinoline intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-6-ethoxyquinoline

  • In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of p-phenetidine and one molar equivalent of diethyl malonate in a suitable solvent such as ethanol.

  • Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the alcohol is removed by vacuum distillation. The resulting enamine intermediate is then added to a high-boiling point solvent like diphenyl ether.

  • The mixture is heated to approximately 240-260°C for a short period (30-60 minutes) to effect cyclization.

  • After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the crude 4-hydroxy-6-ethoxyquinoline.

  • The solid is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 2: Synthesis of 4-Chloro-6-ethoxyquinoline

  • To a flask containing the dried 4-hydroxy-6-ethoxyquinoline, add an excess of phosphorus oxychloride (POCl₃).[1]

  • The mixture is heated to reflux (approximately 100-110°C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with stirring.

  • The aqueous mixture is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, which precipitates the crude 4-chloro-6-ethoxyquinoline.

  • The solid is collected by filtration, washed with water, and dried. Recrystallization from a solvent like ethanol or a mixture of hexane and ethyl acetate can be used for purification.

Step 3: Synthesis of this compound

  • The 4-chloro-6-ethoxyquinoline is dissolved in a suitable solvent, such as phenol or a high-boiling point alcohol.

  • The solution is saturated with ammonia gas, or a solution of ammonia in a sealed reaction vessel is used.

  • The mixture is heated to 120-150°C for several hours. The progress of the amination is monitored by TLC.

  • Upon completion, the reaction mixture is cooled and poured into an alkaline solution.

  • The crude this compound precipitates and is collected by filtration.

  • The product is washed with water and purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product.

Synthetic Strategy 2: Nitration and Subsequent Reduction of 6-Ethoxyquinoline

This alternative route involves the initial synthesis of the quinoline core via the Skraup reaction, followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group.[4][5] This approach is beneficial when direct amination of the 4-chloro derivative proves to be challenging or results in low yields.

dot

Caption: Synthetic workflow for this compound via nitration and reduction.

Experimental Protocol:

Step 1: Synthesis of 6-Ethoxyquinoline

  • In a large, robust reaction vessel, cautiously add concentrated sulfuric acid to a mixture of p-phenetidine and glycerol.

  • An oxidizing agent, such as nitrobenzene or arsenic acid, is added. Ferrous sulfate can be added as a moderator to control the exothermic reaction.[4]

  • The mixture is heated carefully to initiate the reaction, which is often vigorous. The temperature is typically maintained between 140-160°C for several hours.

  • After cooling, the reaction mixture is diluted with water and neutralized with a strong base, such as sodium hydroxide.

  • The 6-ethoxyquinoline is then isolated by steam distillation or solvent extraction.

  • The crude product is purified by vacuum distillation.

Step 2: Synthesis of 6-Ethoxy-4-nitroquinoline

  • The 6-ethoxyquinoline is dissolved in concentrated sulfuric acid at a low temperature (0-5°C).

  • A nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours.

  • The mixture is then poured onto crushed ice, leading to the precipitation of the nitro derivative.

  • The solid 6-ethoxy-4-nitroquinoline is collected by filtration, washed with water until neutral, and dried.

Step 3: Synthesis of this compound

  • The 6-ethoxy-4-nitroquinoline is suspended in a suitable solvent, such as ethanol or acetic acid.

  • An excess of a reducing agent, such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, is added.[6]

  • The mixture is heated to reflux for several hours until the reduction is complete (monitored by TLC).

  • The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts.

  • The product is extracted into an organic solvent like dichloromethane or ethyl acetate.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

  • Purification is achieved by column chromatography or recrystallization.

Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a complete profile of the molecule.

Physical Properties
PropertyPredicted Value
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol [7]
Appearance Off-white to pale yellow solid
Melting Point Not available in literature, expected to be in the range of 150-180°C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (ethoxy)~1.4triplet3H
-CH₂- (ethoxy)~4.1quartet2H
H-5~7.2doublet1H
H-7~7.4doublet of doublets1H
H-8~7.9doublet1H
H-3~6.5doublet1H
H-2~8.3doublet1H
-NH₂~5.5-6.5broad singlet2H

Rationale for Predictions: The ethoxy group protons will exhibit a characteristic triplet-quartet pattern. The aromatic protons on the quinoline ring will appear in the downfield region, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the nitrogen atom and other substituents. The amino protons will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (ethoxy)~15
-CH₂- (ethoxy)~64
C-3~100
C-5~105
C-7~122
C-4a~123
C-8~129
C-8a~144
C-2~150
C-4~152
C-6:

Rationale for Predictions: The aliphatic carbons of the ethoxy group will be the most upfield. The aromatic carbons will resonate in the 100-160 ppm range. The carbons directly attached to the nitrogen (C-2, C-4, C-8a) and oxygen (C-6) will be significantly downfield due to the deshielding effects of these heteroatoms.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Type
3400-3200N-H stretching (amino group)
3100-3000C-H stretching (aromatic)
2980-2850C-H stretching (aliphatic, ethoxy group)
~1620C=N stretching (quinoline ring)
~1580, 1470C=C stretching (aromatic ring)
~1250C-O stretching (aryl ether)

Rationale for Predictions: The presence of the primary amino group will be indicated by two distinct N-H stretching bands. The aromatic and aliphatic C-H stretches will appear in their characteristic regions. The C=N and C=C stretching vibrations of the quinoline ring and the C-O stretch of the ethoxy group are also key diagnostic peaks.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

m/zInterpretation
188[M]⁺, Molecular ion
173[M - CH₃]⁺
160[M - C₂H₄]⁺
145[M - C₂H₅O]⁺

Rationale for Predictions: The molecular ion peak at m/z 188 will confirm the molecular weight. Common fragmentation pathways for ethoxy-substituted aromatic compounds include the loss of a methyl radical (M-15) and the loss of ethene via a McLafferty-type rearrangement (M-28). Loss of the entire ethoxy group (M-45) is also a plausible fragmentation.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The reagents used in the synthesis, particularly phosphorus oxychloride, concentrated acids, and nitrobenzene, are highly corrosive, toxic, and/or flammable. Always consult the Safety Data Sheet (SDS) for each reagent before use and implement appropriate engineering controls and work practices.

Conclusion and Future Directions

This guide has outlined two viable synthetic routes for the preparation of this compound and provided a comprehensive overview of its expected characterization data. The successful synthesis and purification of this compound will enable its further evaluation in various biological assays. For researchers in drug development, this compound represents a valuable scaffold for the design of new therapeutic agents. Future work could involve the derivatization of the 4-amino group to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of new drug candidates with improved efficacy and safety profiles.

References

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  • How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized? Guidechem.
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  • POCl3 chlorin
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  • Application Notes and Protocols: Selective Nitr
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Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-6-ethoxyquinoline is a heterocyclic amine derivative with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This guide provides a comprehensive analysis of the core physicochemical attributes of this compound, including its molecular structure, solubility, acid-base characteristics (pKa), and lipophilicity (LogP). We present detailed, field-tested protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling them to leverage the full potential of this versatile molecule.

Introduction: The Quinoline Scaffold in Modern Science

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their broad spectrum of biological activities and applications. These compounds form the structural basis for numerous pharmaceuticals, including antimalarial, anticancer, and antimicrobial agents.[1][2][3] The specific functionalization of the quinoline ring system, such as the introduction of amino and alkoxy groups, profoundly influences its electronic properties, reactivity, and biological interactions. This compound (CAS No. 948293-13-8) is a notable derivative, featuring a critical 4-amino group, which often plays a key role in receptor binding, and a 6-ethoxy group that can modulate lipophilicity and metabolic stability. This guide delves into the fundamental physicochemical parameters that govern the behavior of this compound in both chemical and biological systems.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. These identifiers and characteristics are essential for quality control, analytical method development, and computational modeling.

Chemical Structure and Identifiers
  • IUPAC Name: 6-Ethoxyquinolin-4-amine

  • Synonyms: this compound[4][5]

  • CAS Number: 948293-13-8[4][5][6]

  • Molecular Formula: C₁₁H₁₂N₂O[4][5][6]

  • Molecular Weight: 188.23 g/mol [4][5]

The structure, shown below, consists of a bicyclic quinoline core. The electron-donating amino group at position 4 and the ethoxy group at position 6 significantly influence the electron density distribution of the aromatic system.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.
Summary of Physicochemical Data

The following table provides a consolidated overview of the key physicochemical properties of this compound. These values are critical for predicting the compound's behavior in various experimental settings.

PropertyValueSource / MethodSignificance in R&D
Molecular Weight 188.23 g/mol CalculatedStoichiometric calculations, purity assessment.
LogP 2.22Computational[4]Predicts lipophilicity and membrane permeability.
Topological Polar Surface Area (TPSA) 48.14 ŲComputational[4]Influences membrane transport and bioavailability.
Hydrogen Bond Donors 1Computational[4]Governs interactions with biological macromolecules.
Hydrogen Bond Acceptors 3Computational[4]Key for molecular recognition and solubility.
Rotatable Bonds 2Computational[4]Relates to conformational flexibility and target binding.

In-Depth Analysis and Experimental Determination

This section moves beyond tabulated data to discuss the practical implications of key properties and provides robust, step-by-step protocols for their experimental verification.

Solubility Profile: A Critical Parameter

Aqueous solubility is a critical determinant of a compound's suitability for biological testing and formulation. Low solubility can lead to erratic results in in vitro assays and poor bioavailability in vivo.[7]

Theoretical Insight: The presence of the amino group and the quinoline nitrogen suggests that the solubility of this compound will be pH-dependent. In acidic conditions, protonation of these basic centers will form charged species, which are generally more soluble in aqueous media.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is based on the well-established shake-flask method, which measures the equilibrium solubility of a compound and is considered the gold standard.[7][8][9][10][11]

Causality: The objective is to create a saturated solution at a specific temperature and pH, ensuring that the system has reached thermodynamic equilibrium. Prolonged incubation and agitation are necessary to overcome kinetic barriers to dissolution.[10]

  • Preparation: Prepare a series of buffers at relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed glass vials. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[10] Some compounds may require longer incubation times.

  • Phase Separation: Allow the vials to stand undisturbed for at least 18-24 hours (sedimentation) or centrifuge the samples at high speed to pellet the undissolved solid.[10] This step is critical to avoid aspirating solid material during sampling.

  • Sampling and Dilution: Carefully remove an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

  • Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV, against a standard curve.

  • Validation: To confirm equilibrium has been reached, a second measurement can be taken after a longer incubation period (e.g., 48 hours). The solubility values should be consistent.

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, defines the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For an amine like this compound, the pKa refers to the equilibrium between the neutral base (R-NH₂) and its conjugate acid (R-NH₃⁺). This parameter is fundamental to predicting a compound's charge state, solubility, and interaction with biological targets under physiological conditions.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[12][13][14] It involves monitoring pH changes as a titrant is added to the sample solution.

Causality: The titration curve of a basic compound with a strong acid reveals a buffer region. The pH at the half-equivalence point—where half of the amine has been neutralized to form its conjugate acid—is equal to the pKa.[13]

  • System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[13]

  • Sample Preparation: Accurately weigh and dissolve a precise amount of this compound in deionized water or a water/co-solvent mixture if solubility is low. A constant ionic strength should be maintained using a background electrolyte like KCl.[13]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Add a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, corresponding to the pH at the half-equivalence point.

Diagram: Workflow for pKa Determination

The following diagram illustrates the logical flow of the potentiometric titration experiment.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (with KCl) prep1->prep2 prep3 Prepare Standardized Titrant (HCl) prep2->prep3 titrate Incrementally add HCl to Analyte Solution prep3->titrate record Record pH after each addition titrate->record Allow stabilization record->titrate Repeat plot Plot pH vs. Titrant Volume record->plot analyze Identify Half-Equivalence Point plot->analyze result Determine pKa (pKa = pH at 1/2 eq. pt.) analyze->result

Caption: A simplified workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The octanol-water partition coefficient (P), typically expressed as its logarithm (LogP), is the primary measure of a compound's lipophilicity. It is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). A LogP value in the range of 1-3 is often considered optimal for oral drug candidates. The computationally derived LogP for this compound is 2.22, placing it within this favorable range.[4]

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, determination by reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable alternative that requires less material.[15][16][17]

Causality: This method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be accurately estimated.[17][18]

  • System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Prepare a set of 5-10 reference compounds with known LogP values that bracket the expected LogP of the analyte.

  • Isocratic Elution: Inject each reference compound and the test compound individually onto the HPLC system under isocratic conditions (constant mobile phase composition). Record the retention time (t_R) for each.

  • Calculate Capacity Factor (k): For each compound, calculate the capacity factor using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Generate Calibration Curve: Plot the logarithm of the capacity factor (log k) for the reference compounds against their known LogP values. A linear regression should yield a strong correlation.

  • Determine LogP: Using the linear equation from the calibration curve and the calculated log k value for this compound, determine its experimental LogP.

Diagram: Relationship of Physicochemical Properties to Drug Development

This diagram shows how the core properties discussed influence key stages of the drug discovery and development process.

DrugDev Sol Solubility Form Formulation Development Sol->Form Dictates dosage form Abs Absorption (e.g., Gut Wall) Sol->Abs Must be dissolved to be absorbed pKa pKa (Charge State) pKa->Sol Influences pH-dependent solubility pKa->Abs Determines charge in GI tract Tox Toxicity / Target Binding pKa->Tox Affects receptor interaction LogP LogP (Lipophilicity) LogP->Abs Governs membrane permeability Dist Distribution (e.g., Blood-Brain Barrier) LogP->Dist Controls tissue penetration Met Metabolism LogP->Met High LogP can increase metabolism LogP->Tox Influences off-target effects

Caption: Interplay of core physicochemical properties in drug development.

Spectroscopic Characterization

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the ethyl group protons (a quartet and a triplet), and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the amino and ethoxy substituents.

  • ¹³C NMR: The carbon spectrum will display 11 unique signals corresponding to each carbon atom in the molecule.

  • FT-IR: The infrared spectrum will feature characteristic absorption bands. Key signals will include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic groups, C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹), and strong C-O stretching for the ethoxy group (approx. 1200-1250 cm⁻¹).[19]

  • UV-Vis: The quinoline ring system is a strong chromophore. The UV-Vis spectrum, typically measured in ethanol or methanol, will show characteristic absorption maxima corresponding to π→π* electronic transitions within the aromatic system.[20][21] The position of these maxima can be sensitive to pH due to the protonation of the nitrogen atoms.

Conclusion

The physicochemical properties of this compound—its solubility, pKa, and LogP—are interconnected parameters that collectively define its behavior in chemical and biological environments. The computational data presented provide a strong predictive foundation, while the detailed experimental protocols offer a clear path to empirical validation. A thorough characterization, as outlined in this guide, is an indispensable first step in unlocking the full potential of this promising quinoline derivative for applications in drug discovery, chemical biology, and materials science.

References

  • Vertex AI Search Result 1. (2017).
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  • Vertex AI Search Result 9. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.
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An In-depth Technical Guide to 4-Amino-6-ethoxyquinoline: A Key Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminoquinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly noteworthy.[1][2] This core structure is present in a multitude of approved drugs, including the well-known antimalarials chloroquine and amodiaquine, as well as anticancer agents like neratinib.[1][2] The versatility of the 4-aminoquinoline scaffold stems from its ability to intercalate with DNA and accumulate in acidic organelles like lysosomes, a property crucial for its activity against malaria parasites and cancer cells.[1][2] This guide focuses on a specific, promising derivative: 4-Amino-6-ethoxyquinoline, providing a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in drug development.

Chemical Identity and Physicochemical Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 948293-13-8 .[3][4] It is a substituted quinoline derivative featuring an amino group at the 4-position and an ethoxy group at the 6-position, which significantly influences its electronic properties and potential biological interactions.

Key Physicochemical Data

A summary of its core chemical and computed properties is provided below, offering a snapshot for researchers evaluating its suitability for various experimental conditions.

PropertyValueSource
CAS Number 948293-13-8[3][4]
Molecular Formula C₁₁H₁₂N₂O[3][4]
Molecular Weight 188.23 g/mol [3]
SMILES CCOC1=CC=C2N=CC=C(N)C2=C1[3]
Topological Polar Surface Area (TPSA) 48.14 Ų[3]
LogP (calculated) 2.2157[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 2[3]

Molecular Structure Analysis

The structure of this compound combines the rigid, aromatic quinoline core with two key functional groups that dictate its chemical behavior and biological activity.

  • The 4-Amino Group : This primary amine is a critical pharmacophore. Its basicity allows for protonation under physiological conditions, which is essential for the mechanism of action of many 4-aminoquinoline drugs, particularly their accumulation in the acidic food vacuole of the malaria parasite.[1][2]

  • The 6-Ethoxy Group : This electron-donating group, attached to the benzo aspect of the quinoline ring, modulates the electronic density of the entire scaffold. This can influence the pKa of the quinoline nitrogen and the 4-amino group, thereby affecting drug uptake, distribution, and target binding affinity.

  • The Quinoline Core : The heterocyclic aromatic system provides a flat scaffold ideal for intercalation into DNA or binding to enzyme active sites. The nitrogen atom at position 1 acts as a hydrogen bond acceptor.

Caption: 2D structure of this compound.

Synthesis Methodology: A Generalized Protocol

The synthesis of 4-aminoquinoline derivatives is well-established in the literature.[5][6] The most common and robust method involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically uses a 4-chloro-6-ethoxyquinoline precursor, which is reacted with a source of ammonia or a protected amine. The electron-withdrawing nature of the quinoline nitrogen activates the 4-position towards nucleophilic attack, facilitating the displacement of the chlorine atom.

Proposed Synthetic Workflow

The following diagram and protocol outline a validated, general approach that can be adapted for the specific synthesis of this compound.

synthesis_workflow start Start: 4-Chloro-6-ethoxyquinoline + Ammonia Source (e.g., NH₄Cl) reaction Reaction Vessel: Solvent (e.g., Ethanol, DMSO) Base (e.g., K₂CO₃, optional) Heat (e.g., 120-180°C) start->reaction Charge Reagents workup Aqueous Workup: 1. Cool to RT 2. Dilute with Water 3. Basify (e.g., with NaOH) 4. Extract with Organic Solvent (e.g., DCM, EtOAc) reaction->workup Reaction Completion purification Purification: 1. Dry Organic Layer (e.g., MgSO₄) 2. Concentrate in vacuo 3. Column Chromatography or Recrystallization workup->purification Crude Product product Final Product: This compound purification->product Purified Compound

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol (Exemplary)

Disclaimer: This protocol is a generalized representation based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[2][6] All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Reagent Preparation: In a sealed reaction vessel suitable for heating under pressure, combine 4-chloro-6-ethoxyquinoline (1.0 eq) and an ammonia source such as ammonium chloride (5-10 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Conditions: If using an ammonium salt, a non-nucleophilic base like potassium carbonate (K₂CO₃) may be added to liberate free ammonia in situ. Seal the vessel and heat the reaction mixture to 140-180°C.

    • Causality Note: High temperatures are necessary to overcome the activation energy for the SNAr reaction on the heterocyclic ring. Microwave irradiation can often be used to shorten reaction times significantly.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 6-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of cold water. Basify the aqueous solution with 1M NaOH to deprotonate the product and precipitate it or prepare it for extraction.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.

Applications in Drug Discovery and Research

The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, and this compound serves as a valuable building block and a potential therapeutic agent in its own right.[1][7][8]

  • Antimalarial Drug Development : The primary application of 4-aminoquinolines is in the treatment of malaria.[9][10][11] Derivatives are known to interfere with heme detoxification in the parasite, leading to a buildup of toxic heme and parasite death. The ethoxy group at the 6-position can be explored to overcome resistance mechanisms that affect established drugs like chloroquine.[9]

  • Anticancer Research : The ability of 4-aminoquinolines to intercalate DNA and inhibit topoisomerase enzymes makes them attractive candidates for anticancer therapies.[6][8] Furthermore, their lysosomotropic properties can be exploited to disrupt autophagy, a process that cancer cells often rely on to survive under stress. Researchers can use this compound as a lead compound to develop novel agents targeting breast, lung, and other solid tumors.[6]

  • Antiviral and Anti-inflammatory Activity : Chloroquine and hydroxychloroquine have demonstrated broad-spectrum antiviral and anti-inflammatory properties.[2] This is partly due to their ability to raise the pH of endosomes, which can inhibit viral entry and replication, and to modulate inflammatory pathways. This compound provides a scaffold for developing new derivatives with potentially improved potency and safety profiles in these areas.

Safety, Handling, and Storage

As a research chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not publicly available, data from structurally related aminoquinolines can provide guidance.[12][13]

  • Hazard Identification :

    • Harmful if swallowed, inhaled, or in contact with skin.[12]

    • Causes skin and serious eye irritation.[12][13]

    • May cause respiratory irritation.[12]

  • Handling Precautions :

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

    • Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4]

  • Storage Conditions :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

    • Recommended storage temperature is often between 2-8°C for long-term stability.[3]

    • Keep away from strong oxidizing agents and strong acids.[12]

Conclusion

This compound (CAS 948293-13-8) is a compound of significant interest for researchers in medicinal chemistry and drug development. Its molecular structure is rooted in the clinically validated 4-aminoquinoline scaffold, while the 6-ethoxy substitution offers a vector for modulating its physicochemical and biological properties. With established synthetic routes and a wide range of potential therapeutic applications—from infectious diseases like malaria to oncology and immunology—this compound represents a valuable tool and building block for the next generation of targeted therapies. Adherence to rigorous safety protocols is essential when exploring its full potential in the laboratory.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. [Link]

  • Anonymous. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

  • Kini, S., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry. [Link]

  • Kumawat, M. K., et al. (2022). 4-Aminoquinolines as Antimalarial Agents: Review of A Medicinal Chemistry Perspective. International Journal of Life-Sciences Scientific Research. [Link]

  • Delgado, F., et al. (2025). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. [Link]

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"potential biological activity of 4-Amino-6-ethoxyquinoline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Amino-6-ethoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2][3][4] Among these, the 4-aminoquinoline framework is particularly noteworthy, serving as the foundation for well-established drugs like chloroquine.[5][6] This technical guide focuses on a specific, lesser-explored derivative, this compound. While direct extensive research on this particular molecule is limited, this document will provide a comprehensive overview of its potential biological activities by drawing parallels with structurally similar and well-documented 4-aminoquinoline analogues. We will delve into its chemical synthesis, potential pharmacological targets, and propose detailed experimental workflows for its biological evaluation. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this compound as a potential therapeutic agent.

Introduction: The Prominence of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[7] Its derivatives have demonstrated a remarkable range of biological activities, including antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][3][7] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.[1][2]

The 4-aminoquinoline core, in particular, has a rich history in medicine, most famously with the advent of chloroquine for the treatment of malaria.[6] The amino group at the 4-position is crucial for the biological activity of many of these compounds, often playing a key role in their mechanism of action.[8] This guide will now narrow its focus to the specific derivative, this compound, exploring its untapped potential.

Synthesis and Chemical Properties of this compound

The synthesis of this compound can be approached through several established methods for the preparation of 4-aminoquinoline derivatives.[8][9] A common and effective strategy involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.

Proposed Synthetic Pathway

A plausible synthetic route would start from 6-ethoxyquinoline, which can be oxidized to 6-ethoxyquinoline-4-one. Subsequent chlorination would yield 4-chloro-6-ethoxyquinoline, which can then be aminated to produce the final product, this compound.

Synthesis_Pathway A 6-Ethoxyquinoline B 6-Ethoxyquinoline-4-one A->B Oxidation C 4-Chloro-6-ethoxyquinoline B->C Chlorination (e.g., POCl3) D This compound C->D Amination (e.g., NH3 or protected amine) Anticancer_Mechanism cluster_cell Cancer Cell Lysosome Lysosome Acidic pH Mitochondrion Mitochondrion Apoptosis Regulation Lysosome->Mitochondrion Cathepsin Release Nucleus Nucleus DNA Replication Mitochondrion->Nucleus Apoptosis Induction Compound This compound Compound->Lysosome Accumulation Compound->Nucleus Potential Topoisomerase II Inhibition

Caption: Hypothesized anticancer mechanisms of this compound.

Antimicrobial Activity

The 4-aminoquinoline scaffold is also a well-known pharmacophore for antimicrobial agents. [6][10][11][12]These compounds have shown efficacy against a range of bacteria and fungi.

  • Potential Mechanism of Action: For bacteria, this compound might interfere with DNA replication by inhibiting DNA gyrase or topoisomerase IV. In fungi, it could disrupt membrane integrity or inhibit essential metabolic pathways. Some quinoline derivatives are known to inhibit penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. [10]

Anti-inflammatory and Immunomodulatory Activity

Chloroquine and hydroxychloroquine, both 4-aminoquinoline derivatives, are used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus due to their immunomodulatory effects. [6]

  • Potential Mechanism of Action: this compound could potentially inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with Toll-like receptor (TLR) signaling pathways.

Proposed Experimental Workflows for Biological Evaluation

To systematically evaluate the potential biological activities of this compound, a tiered approach is recommended.

In Vitro Cytotoxicity Screening

The initial step is to assess the compound's cytotoxic effects against a panel of human cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with This compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To determine the antimicrobial spectrum of this compound, a broth microdilution assay can be performed.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial/Fungal Culture: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of this compound in a 96-well plate containing appropriate broth.

  • Inoculation: Inoculate each well with a standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi. [6]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

In Vivo Efficacy Studies (Hypothetical)

Promising in vitro results would warrant further investigation in animal models.

  • Xenograft Mouse Model for Anticancer Activity: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.

  • Murine Infection Model for Antimicrobial Activity: Mice are infected with a pathogenic microbe, followed by treatment with this compound. Survival rates and microbial burden in various organs are assessed.

Conclusion and Future Directions

While this compound remains a relatively unexplored compound, its structural similarity to a well-established class of pharmacologically active molecules suggests significant therapeutic potential. The proposed research framework provides a comprehensive starting point for investigating its anticancer, antimicrobial, and anti-inflammatory properties. Future studies should also focus on structure-activity relationship (SAR) studies by synthesizing and evaluating analogues of this compound to optimize its biological activity and pharmacokinetic profile. Furthermore, detailed mechanistic studies will be crucial to elucidate its mode of action and identify its specific molecular targets. The exploration of this and other novel quinoline derivatives continues to be a promising endeavor in the quest for new and effective therapeutic agents.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • The Broad Applications of Quinoline Derivatives:
  • Current Pharmaceutical Aspects of Synthetic Quinoline Deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
  • Developing Anticancer Agents from 4-Aminoquinoline Prototypes: Applic
  • Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PubMed.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights - MDPI.
  • SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H).
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy - Preprints.org.
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An In-depth Technical Guide to the Synthesis of 4-Amino-6-ethoxyquinoline Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies for preparing 4-amino-6-ethoxyquinoline derivatives and their analogs. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this important class of compounds. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2] The 6-ethoxy substitution offers a key modulation point for tuning the physicochemical and pharmacokinetic properties of these molecules.

This document will delve into the established synthetic routes, from the construction of the core quinoline ring system to the introduction of the crucial 4-amino functionality and the design of structurally related analogs. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

The Strategic Importance of the this compound Scaffold

The 4-aminoquinoline core is a well-established pharmacophore with a rich history in drug discovery.[3] Its derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The mechanism of action for antimalarial 4-aminoquinolines is believed to involve their accumulation in the acidic food vacuole of the parasite, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[2]

The 6-ethoxy group plays a significant role in modulating the drug-like properties of these compounds. It can influence:

  • Lipophilicity: The ethoxy group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than other functional groups.

  • Target Engagement: The electronic and steric properties of the 6-substituent can influence the binding affinity of the molecule to its biological target.[5]

The synthesis of derivatives and analogs of this compound allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic parameters.

Core Synthetic Strategy: A Two-Stage Approach

The most common and versatile approach to the synthesis of this compound derivatives is a two-stage process. This strategy involves the initial construction of a key intermediate, 4-chloro-6-ethoxyquinoline , followed by a nucleophilic aromatic substitution (SNAr) reaction with a suitable amine to introduce the 4-amino group.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Introduction of 4-Amino Group Start p-Phenetidine Conrad_Limpach Conrad-Limpach Cyclization Start->Conrad_Limpach Hydroxyquinoline 4-Hydroxy-6-ethoxyquinoline Conrad_Limpach->Hydroxyquinoline Chlorination Chlorination (e.g., POCl3) Hydroxyquinoline->Chlorination Chloroquinoline 4-Chloro-6-ethoxyquinoline Chlorination->Chloroquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinoline->SNAr Amine Primary or Secondary Amine (R1R2NH) Amine->SNAr Final_Product This compound Derivative SNAr->Final_Product

Caption: Overall synthetic workflow for this compound derivatives.

Synthesis of the Key Intermediate: 4-Chloro-6-ethoxyquinoline

The preparation of 4-chloro-6-ethoxyquinoline is a critical step that dictates the overall efficiency of the synthetic sequence. A common and scalable method is the Conrad-Limpach cyclization, followed by chlorination.

Conrad-Limpach Cyclization

This classic reaction involves the condensation of an aniline, in this case, p-phenetidine, with a β-ketoester, such as ethyl acetoacetate, to form a β-anilinoacrylate intermediate. Subsequent thermal cyclization leads to the formation of the 4-hydroxyquinoline core.

G p_phenetidine p-Phenetidine condensation Condensation (Acid Catalyst, e.g., Acetic Acid) p_phenetidine->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation anilinoacrylate Ethyl β-(4-ethoxyanilino)crotonate condensation->anilinoacrylate cyclization Thermal Cyclization (High Temperature, e.g., Dowtherm A) anilinoacrylate->cyclization hydroxyquinoline 4-Hydroxy-6-ethoxyquinoline cyclization->hydroxyquinoline

Caption: Conrad-Limpach synthesis of 4-hydroxy-6-ethoxyquinoline.

Chlorination of 4-Hydroxy-6-ethoxyquinoline

The hydroxyl group at the 4-position of the quinoline ring is then converted to a chlorine atom, which serves as a good leaving group for the subsequent SNAr reaction. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

Experimental Protocol: Synthesis of 4-Chloro-6-ethoxyquinoline

  • Step 1: Condensation. In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine p-phenetidine (1.0 eq), ethyl acetoacetate (1.1 eq), and a catalytic amount of acetic acid in a suitable solvent such as toluene.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure to obtain the crude ethyl β-(4-ethoxyanilino)crotonate.

  • Step 2: Cyclization. In a separate flask, heat a high-boiling solvent such as Dowtherm A to approximately 250 °C.

  • Slowly add the crude anilinoacrylate from the previous step to the hot solvent.

  • Maintain the temperature for 1-2 hours to effect cyclization. The product, 4-hydroxy-6-ethoxyquinoline, will precipitate upon cooling.

  • Filter the solid product and wash with a non-polar solvent like hexane to remove the Dowtherm A.

  • Step 3: Chlorination. Suspend the dried 4-hydroxy-6-ethoxyquinoline (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring the cooled mixture into ice water with vigorous stirring.

  • Neutralize the acidic solution with a base, such as sodium carbonate, until the product precipitates.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-6-ethoxyquinoline. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of this compound Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The final step in the synthesis of the target compounds is the displacement of the 4-chloro substituent with a primary or secondary amine.[3] The reactivity of the 4-chloro position is enhanced by the electron-withdrawing effect of the quinoline nitrogen atom.[7]

This reaction can be carried out using various methods, each with its own advantages:

  • Conventional Heating: A straightforward and widely used method that involves heating the 4-chloro-6-ethoxyquinoline with an excess of the desired amine, either neat or in a high-boiling solvent like isopropanol or N-methyl-2-pyrrolidone (NMP).[4]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often improves yields. The reaction is typically carried out in a sealed microwave vial.[3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of C-N bonds under milder conditions and with a broader range of amines, including those that are less nucleophilic.[1]

G chloroquinoline 4-Chloro-6-ethoxyquinoline conventional_heating Conventional Heating (Solvent, Heat) chloroquinoline->conventional_heating microwave Microwave Irradiation (Sealed Vial, Heat) chloroquinoline->microwave buchwald_hartwig Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) chloroquinoline->buchwald_hartwig amine Amine (R1R2NH) amine->conventional_heating amine->microwave amine->buchwald_hartwig final_product This compound Derivative conventional_heating->final_product microwave->final_product buchwald_hartwig->final_product

Caption: Methods for the SNAr reaction to form this compound derivatives.

Experimental Protocol: General Procedure for SNAr by Conventional Heating

  • In a round-bottom flask, dissolve 4-chloro-6-ethoxyquinoline (1.0 eq) and the desired amine (1.2-2.0 eq) in a suitable solvent such as isopropanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a cold solvent.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Reaction MethodTypical Temperature (°C)Typical Reaction TimeTypical Yield (%)Notes
Conventional Heating80-1504-24 hours60-90Simple and robust method.
Microwave-Assisted120-18010-60 minutes75-95Rapid and often higher yielding.
Buchwald-Hartwig80-1102-12 hours70-95Milder conditions, broader amine scope.

Synthesis of Analogs: The Role of Bioisosterism

The design and synthesis of analogs are crucial for optimizing the properties of a lead compound. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in this regard.[8][9]

Bioisosteric Replacements for the 6-Ethoxy Group

The 6-ethoxy group can be replaced with a variety of other functionalities to fine-tune the compound's properties.[10]

BioisostereRationale for Replacement
-OCH₃, -OPr, -OBu Modulate lipophilicity and steric bulk.
-SCH₂CH₃ Thioether; alters electronic properties and hydrogen bonding capacity.
-NHCH₂CH₃ Amino group; introduces a basic center and hydrogen bond donor.
-CF₃, -OCF₃ Electron-withdrawing groups; can improve metabolic stability and alter pKa.[5]
Cyclic ethers (e.g., oxetane) Can enhance polarity and solubility while maintaining a similar volume to alkyl groups.[11]

The synthesis of these analogs would typically involve starting with the appropriately substituted aniline in the Conrad-Limpach cyclization. For example, to synthesize a 6-methoxy analog, one would start with p-anisidine instead of p-phenetidine.

Analogs with Modified 4-Amino Side Chains

The 4-amino side chain is a key determinant of the biological activity and pharmacokinetic properties of 4-aminoquinolines.[12] A wide variety of primary and secondary amines can be used in the SNAr reaction to generate a library of analogs with diverse side chains.

Common modifications include:

  • Varying the length of the alkyl chain: This affects the distance between the quinoline core and any terminal functional groups.

  • Introducing cyclic amines: Such as piperidine, piperazine, or morpholine, to constrain the conformation of the side chain.

  • Incorporating additional functional groups: Such as hydroxyl, ether, or amide groups, to modulate solubility and potential for hydrogen bonding.

The choice of amine for the SNAr reaction is a straightforward way to generate a diverse set of analogs for SAR studies.

Conclusion

The synthesis of this compound derivatives and their analogs is a well-established field with a rich history and ongoing importance in drug discovery. The core synthetic strategy, centered around the construction of a 4-chloro-6-ethoxyquinoline intermediate followed by nucleophilic aromatic substitution, provides a versatile and efficient platform for the generation of diverse compound libraries. By understanding the rationale behind the choice of synthetic routes and employing modern techniques such as microwave-assisted synthesis and palladium-catalyzed cross-coupling, researchers can readily access a wide range of these valuable compounds. Furthermore, the principles of bioisosterism offer a rational approach to the design of analogs with improved therapeutic potential. This guide provides a solid foundation for scientists and professionals to engage in the synthesis and exploration of this important class of molecules.

References

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  • Kim, Y., et al. (2020). Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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An In-depth Technical Guide to the Solubility of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences bioavailability, formulation design, and ultimately, therapeutic efficacy. 4-Amino-6-ethoxyquinoline, a heterocyclic aromatic amine, presents a molecular scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making a comprehensive understanding of its solubility profile not just advantageous, but essential for any researcher or drug development professional working with this compound.

This technical guide moves beyond a simple recitation of data. It is designed to provide a deep, mechanistic understanding of the factors governing the solubility of this compound. We will delve into the theoretical principles that dictate its behavior in various solvent systems and, crucially, provide detailed, field-proven experimental protocols to empower you, the researcher, to generate precise and reliable solubility data in your own laboratory. This document is structured to be a practical and authoritative resource, blending theoretical knowledge with actionable experimental guidance.

Physicochemical Properties of this compound: A Molecular Portrait

To comprehend the solubility of a compound, we must first understand its intrinsic properties. This compound is a quinoline derivative characterized by an amino group at the 4-position and an ethoxy group at the 6-position.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O[1]
Molecular Weight 188.23 g/mol [1]
Topological Polar Surface Area (TPSA) 48.14 Ų[1]
logP (octanol-water partition coefficient) 2.2157[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

The quinoline core itself is a heterocyclic aromatic system, generally exhibiting slight solubility in cold water but readily dissolving in hot water and most organic solvents.[2][3] The presence of the amino and ethoxy groups on the this compound molecule introduces specific functionalities that significantly modulate its solubility profile compared to the parent quinoline structure. The amino group can act as a hydrogen bond donor and a weak base, while the ether oxygen of the ethoxy group and the ring nitrogen can act as hydrogen bond acceptors.

Predicting Solubility: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to predicting solubility.[4] This principle is rooted in the concept of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can make the following predictions:

  • Polar Solvents: The presence of the amino and ethoxy groups, capable of hydrogen bonding, suggests that this compound will exhibit some degree of solubility in polar protic solvents (e.g., water, ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF). The amino group, being basic, will enhance solubility in acidic aqueous solutions due to the formation of a more soluble salt.[5][6]

  • Nonpolar Solvents: The aromatic quinoline ring system imparts a significant nonpolar character to the molecule. This suggests that the compound will also be soluble in many common organic solvents.[2][3] However, the polar functional groups may limit its solubility in highly nonpolar solvents like hexane.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is indispensable for accurate formulation development. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

A rapid assessment of solubility can be achieved through simple "soluble" or "insoluble" tests across a range of solvents. This provides a broad overview of the compound's behavior.

Protocol:

  • Preparation: Into a series of small, dry test tubes, add approximately 25 mg of this compound.[5]

  • Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions.[5]

  • Agitation: Vigorously shake each test tube after the addition of each portion of solvent.[5]

  • Observation: Visually inspect the test tubes to determine if the compound has completely dissolved.

  • Classification:

    • Soluble: The entire solid dissolves.

    • Slightly Soluble: A portion of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

Recommended Solvents for Initial Screening:

  • Water (Cold and Hot)

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl Acetate

  • Dichloromethane

  • Toluene

  • Hexane

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • 5% Hydrochloric Acid (HCl)[5]

  • 5% Sodium Hydroxide (NaOH)[5]

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the shake-flask method is a widely accepted and reliable technique.[7] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate phase separation.

  • Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid aspirating any solid particles. Dilute the withdrawn sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

  • Calculation: The solubility (S) is calculated using the following formula:

    S = (Concentration of diluted sample) x (Dilution factor)

    Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow for both qualitative and quantitative solubility determination.

G cluster_qualitative Qualitative Solubility Workflow start_qual Weigh ~25 mg of this compound add_solvent_qual Add 0.75 mL of solvent in portions start_qual->add_solvent_qual shake_qual Vigorously shake add_solvent_qual->shake_qual observe_qual Visually observe for dissolution shake_qual->observe_qual classify_qual Classify as Soluble, Slightly Soluble, or Insoluble observe_qual->classify_qual

Caption: Workflow for qualitative solubility assessment.

G cluster_quantitative Quantitative Solubility Workflow (Shake-Flask Method) start_quant Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature for 24-72 hours start_quant->equilibrate separate Separate solid and liquid phases (settling or centrifugation) equilibrate->separate withdraw Withdraw a known volume of the supernatant using a filtered syringe separate->withdraw dilute Dilute the sample withdraw->dilute analyze Analyze concentration by HPLC or NMR dilute->analyze calculate Calculate solubility analyze->calculate

Caption: Workflow for quantitative solubility determination.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[7] This is because the dissolution process is often endothermic.

  • pH: The amino group at the 4-position is basic and will be protonated at acidic pH values. This protonation leads to the formation of a salt, which is generally more water-soluble than the free base. Conversely, in strongly basic solutions, the solubility may be affected differently.

  • Polymorphism: The crystalline form of the solid can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities.

  • Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly enhance the solubility of poorly water-soluble compounds.[8]

Conclusion and Future Perspectives

This guide has provided a comprehensive overview of the solubility of this compound, grounded in both theoretical principles and practical experimental methodologies. While specific quantitative solubility data in a wide array of solvents is not extensively available in the public domain, the protocols outlined herein equip researchers with the necessary tools to generate this critical information. A thorough understanding and empirical determination of the solubility of this compound are paramount for its successful advancement in any research and development pipeline, from early-stage discovery to formulation and preclinical evaluation. Future work should focus on generating and publishing a comprehensive database of its solubility in various pharmaceutically relevant solvents and biorelevant media.

References

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"mechanism of action of 4-aminoquinoline compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, historically pivotal in the fight against malaria and now recognized for its broad therapeutic potential, including immunomodulatory and anticancer activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of 4-aminoquinoline compounds. We will delve into the canonical antimalarial pathway centered on the inhibition of hemozoin biocrystallization, explore the nuanced immunomodulatory effects mediated through interference with Toll-like receptor signaling and autophagy, and discuss the critical structure-activity relationships that govern their biological functions. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established principles and contemporary insights into this vital class of therapeutic agents.

Introduction: The Enduring Legacy of 4-Aminoquinolines

First synthesized in the 1930s, 4-aminoquinoline derivatives, most notably chloroquine (CQ) and hydroxychloroquine (HCQ), revolutionized the treatment of malaria.[3][4] Their cost-effectiveness, ease of synthesis, and high efficacy cemented their role as frontline therapeutics for decades.[4] However, the emergence of widespread drug resistance in Plasmodium falciparum has diminished their primary utility in many regions, catalyzing intensive research into their precise mechanisms of action to inform the development of next-generation antimalarials and to repurpose these versatile compounds for other diseases.[3][5][6] Beyond their antimalarial properties, 4-aminoquinolines are now established as important immunomodulatory agents in the treatment of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis.[7][8][9] Furthermore, their ability to modulate fundamental cellular processes such as autophagy has opened new avenues for their investigation as anticancer and antiviral agents.[1][2][10][11]

This guide will dissect the molecular intricacies of 4-aminoquinoline action, beginning with their foundational role in malaria chemotherapy and expanding to their broader pharmacological effects.

The Antimalarial Mechanism: Disruption of Heme Detoxification

The primary antimalarial action of 4-aminoquinolines targets the intraerythrocytic stages of the Plasmodium parasite's life cycle.[12][13] During this phase, the parasite resides within the host's red blood cells and digests vast quantities of hemoglobin in its acidic digestive vacuole to obtain essential amino acids.[3][12][13] This process releases large amounts of toxic, soluble heme (ferriprotoporphyrin IX).[12][13][14]

To protect itself, the parasite has evolved a unique detoxification pathway: the biocrystallization of heme into an inert, insoluble polymer called hemozoin, also known as malaria pigment.[3][14][15] This process is a critical survival mechanism for the parasite and, therefore, an ideal target for chemotherapy.

The "Ion Trap" and Accumulation in the Digestive Vacuole

4-Aminoquinolines are weak bases.[16] This chemical property is fundamental to their mechanism of action. They readily diffuse across the red blood cell and parasite membranes into the parasite's acidic digestive vacuole (pH 4.7-5.0).[15][17] Inside this acidic environment, the aminoquinoline's side chain becomes protonated, effectively trapping the drug within the organelle at concentrations several hundred-fold higher than in the surrounding plasma.[15][17][18] This accumulation is a prerequisite for their antimalarial activity.

Inhibition of Hemozoin Biocrystallization

Once concentrated in the digestive vacuole, 4-aminoquinolines exert their primary toxic effect by interfering with hemozoin formation.[16][17][19] The precise molecular interactions are multifaceted, but the central hypothesis, supported by substantial evidence, is the formation of a complex between the 4-aminoquinoline and heme.[12][15][16]

The prevailing models suggest two interconnected mechanisms:

  • Heme Complexation and Capping: The planar aromatic quinoline ring of the drug molecule forms a π-π stacking interaction with the porphyrin ring of heme.[16] This drug-heme complex is thought to "cap" the growing face of the hemozoin crystal, preventing the addition of further heme monomers and effectively terminating the polymerization process.[20][21]

  • Inhibition of Heme Polymerase: While the existence of a specific "heme polymerase" enzyme is still debated, it is clear that 4-aminoquinolines inhibit the catalytic process of hemozoin formation.[17][19] This inhibition leads to the accumulation of free, soluble heme within the digestive vacuole.[16][17]

The buildup of free heme is highly toxic to the parasite. It is believed to cause oxidative stress, damage to cellular membranes, and inhibition of parasitic enzymes, ultimately leading to parasite lysis and death.[13][15][16]

Experimental Workflow: In Vitro Hemozoin Inhibition Assay

This assay is a cornerstone for evaluating the antimalarial potential of 4-aminoquinoline derivatives and other compounds. It simulates the heme biocrystallization process in a cell-free system.

Methodology:

  • Preparation of Hematin Stock Solution: Dissolve hematin powder in 0.1 M NaOH to a final concentration of approximately 1.7 mM.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 4-aminoquinolines) in a suitable solvent.

  • Assay Setup: In a 96-well plate, combine the hematin stock solution with the test compounds at various concentrations.

  • Initiation of Crystallization: Add a concentrated acetate solution (pH ~5.0) to each well to initiate the formation of β-hematin (the synthetic equivalent of hemozoin).

  • Incubation: Incubate the plate at an elevated temperature (e.g., 60°C) for several hours to allow for crystal formation.

  • Quantification: After incubation, add a pyridine solution to each well. The amount of unpolymerized heme can be quantified spectrophotometrically.[22]

Interpretation: A dose-dependent decrease in the formation of β-hematin, indicated by a higher absorbance of the supernatant, signifies that the compound is an effective inhibitor of hemozoin formation.[23]

Diagram: Mechanism of Hemozoin Inhibition

Hemozoin_Inhibition cluster_parasite Plasmodium Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Biocrystallization (Detoxification) Cell_Death Parasite Lysis & Cell Death Heme->Cell_Death Accumulation & Toxicity CQ 4-Aminoquinoline (e.g., Chloroquine) CQ->Heme Forms Complex CQ_Heme_Complex Heme-4-AQ Complex CQ_Heme_Complex->Hemozoin Inhibits Polymerization caption Inhibition of heme detoxification by 4-aminoquinolines.

Caption: Inhibition of heme detoxification by 4-aminoquinolines.

Immunomodulatory Mechanisms: Beyond Malaria

The therapeutic utility of 4-aminoquinolines in autoimmune diseases stems from their ability to modulate both innate and adaptive immune responses.[7][8] These effects are generally observed at concentrations lower than those required for direct cytotoxicity.[24]

Interference with Toll-Like Receptor (TLR) Signaling

Toll-like receptors are key components of the innate immune system that recognize pathogen-associated molecular patterns.[25][26] Specifically, endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) detect nucleic acids. In autoimmune diseases like lupus, the inappropriate activation of these TLRs by self-nucleic acids is a major driver of inflammation.

4-aminoquinolines, being weak bases, accumulate in acidic endosomes and lysosomes, the same compartments where these TLRs reside.[25] Their immunomodulatory action is thought to occur through several mechanisms:

  • Inhibition of TLR Activation: By raising the pH of these acidic compartments, 4-aminoquinolines can interfere with the processing of nucleic acid antigens and their subsequent binding to TLRs.[24][27] They may also directly bind to nucleic acids, preventing their recognition by the receptors.[25]

  • Suppression of Cytokine Production: By inhibiting TLR signaling, 4-aminoquinolines reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferons, which are key mediators of autoimmune pathology.[7][25]

Some substituted 4-aminoquinazolines have also been identified as selective TLR4 ligands, highlighting the diverse interactions of this chemical scaffold with the innate immune system.[26][28][29]

Modulation of Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[30] It involves the sequestration of cytoplasmic material within double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded.

4-aminoquinolines are well-established inhibitors of the late stages of autophagy.[10][11][30] By increasing the pH of lysosomes, they impair the function of lysosomal hydrolases and, crucially, inhibit the fusion of autophagosomes with lysosomes.[27][30] This blockage of autophagic flux leads to the accumulation of autophagosomes within the cell.

The consequences of autophagy inhibition are context-dependent:

  • In Autoimmunity: By disrupting autophagy, 4-aminoquinolines can interfere with antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, a key step in the activation of T-helper cells.[8][27]

  • In Cancer: Many cancer cells rely on elevated levels of autophagy to survive metabolic stress. By inhibiting this pro-survival pathway, 4-aminoquinolines can sensitize cancer cells to chemotherapy and induce cell death.[11]

Diagram: Immunomodulatory and Autophagy-Inhibiting Actions

Immuno_Autophagy cluster_tlr Endosomal TLR Signaling cluster_autophagy Autophagy Pathway TLR9 TLR9 MyD88 MyD88 Pathway TLR9->MyD88 Self_DNA Self-DNA Self_DNA->TLR9 Cytokines Pro-inflammatory Cytokines (e.g., IFN-α) MyD88->Cytokines Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome CQ_HCQ 4-Aminoquinolines (CQ, HCQ) CQ_HCQ->TLR9 Inhibits Binding/ Raises pH CQ_HCQ->Autolysosome Blocks Fusion/ Raises pH caption Dual mechanisms of 4-aminoquinolines.

Caption: Dual mechanisms of 4-aminoquinolines.

Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline compounds is intricately linked to their chemical structure. Medicinal chemistry efforts have elucidated several key structural features that are critical for their efficacy and for overcoming drug resistance.

Structural PositionModificationImpact on Activity
Quinoline Nucleus The intact 4-aminoquinoline core is essential for hematin binding and antimalarial activity.[5]Modifications to the core generally lead to a loss of activity.[5]
7-Position Substitution with an electron-withdrawing group, typically chlorine, is crucial for high antimalarial potency.[18][31]Replacing the 7-chloro group with other halogens (bromo, iodo) can maintain or slightly enhance activity, while fluoro or trifluoromethyl groups often reduce it.[32][33]
4-Amino Side Chain The nature and length of the dialkylaminoalkyl side chain are critical for drug accumulation and activity against resistant strains.Shortening or lengthening the side chain from the standard isopentyl chain of chloroquine can restore activity against resistant P. falciparum.[32][33]

These SAR insights are vital for the rational design of new 4-aminoquinoline derivatives with improved activity against resistant pathogens and for fine-tuning their immunomodulatory properties.

Mechanisms of Resistance

The clinical utility of chloroquine has been severely hampered by the evolution of resistant P. falciparum strains.[3][5] The primary mechanism of resistance is a reduced accumulation of the drug in the parasite's digestive vacuole.[3][6][17][34]

This is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which encodes a protein located on the digestive vacuole membrane.[3][12][35] These mutations are thought to alter the transporter's function, enabling it to actively efflux protonated chloroquine out of the vacuole, thus preventing it from reaching the high concentrations needed to inhibit hemozoin formation.[12][35]

Conclusion and Future Directions

The 4-aminoquinoline scaffold, while facing challenges from drug resistance in the context of malaria, remains a remarkably versatile and pharmacologically significant platform. Their well-defined mechanism of action in Plasmodium—the inhibition of hemozoin biocrystallization—serves as a classic example of targeted chemotherapy. Concurrently, their ability to modulate fundamental host processes like TLR signaling and autophagy has solidified their role in treating autoimmune disorders and opened exciting new avenues in oncology and virology.

Future research will likely focus on several key areas:

  • Designing Resistance-Breaking Antimalarials: Leveraging SAR insights to develop novel 4-aminoquinolines that evade existing resistance mechanisms.

  • Optimizing Immunomodulatory Effects: Synthesizing derivatives with enhanced specificity for particular TLRs or autophagy-related proteins to improve therapeutic indices and reduce off-target effects.

  • Combination Therapies: Exploring the synergistic potential of 4-aminoquinolines with other anticancer agents, particularly those to which resistance develops via autophagic mechanisms.

The continued exploration of the intricate mechanisms of action of 4-aminoquinoline compounds will undoubtedly unlock new therapeutic opportunities and reinforce their enduring importance in medicine.

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Sources

"in vitro evaluation of novel 4-aminoquinoline derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel 4-Aminoquinoline Derivatives

Foreword: A Modern Perspective on a Classic Pharmacophore

The 4-aminoquinoline scaffold is historically one of the most important pharmacophores in the fight against malaria. Chloroquine, the archetypal member of this class, was a cornerstone of malaria treatment for decades. However, its widespread use has been severely hampered by the emergence and spread of drug-resistant Plasmodium falciparum strains.[1] This has necessitated a renewed effort in the design and evaluation of novel 4-aminoquinoline derivatives that can overcome existing resistance mechanisms and exhibit improved safety profiles.[2]

This guide, written from the perspective of a Senior Application Scientist, is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the essential in vitro assays required to thoroughly characterize novel 4-aminoquinoline derivatives. We will move beyond simple protocol recitation to delve into the causality behind experimental choices, ensuring a self-validating system of evaluation. Our focus is on generating robust, reproducible data that can confidently guide the selection of promising lead candidates for further preclinical and clinical development.

Chapter 1: The Foundational Screen: Assessing Antimalarial Potency

The initial step in evaluating any new chemical entity with purported antimalarial activity is to determine its potency against the parasite. The 50% inhibitory concentration (IC50), the concentration of a drug that reduces parasite growth by 50%, is the standard metric. Here, we detail the most widely used and reliable method for this purpose: the SYBR Green I-based fluorescence assay.[3][4]

The SYBR Green I-Based Fluorescence Assay: A High-Throughput Approach to Quantifying Parasite Growth

Expertise & Experience: The SYBR Green I assay is favored in many drug discovery labs for its simplicity, cost-effectiveness, and scalability to a high-throughput format.[3][5] The assay's principle is elegant: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[6] In a culture of P. falciparum-infected red blood cells (RBCs), mature erythrocytes are anucleated, meaning any detected DNA is of parasitic origin.[6] Thus, the fluorescence intensity is directly proportional to the number of parasites.

Trustworthiness: To ensure the integrity of your results, it is critical to run a set of controls in every assay plate. These should include:

  • Uninfected RBCs: To determine the background fluorescence.

  • Infected RBCs with no compound (vehicle control): Represents 100% parasite growth.

  • Infected RBCs with a known antimalarial (e.g., Chloroquine, Artemisinin): Serves as a positive control for inhibition.

  • Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 for a chloroquine-sensitive strain, Dd2 or K1 for resistant strains) in human RBCs at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).

  • Plate Preparation: In a 96-well black, clear-bottom plate, add 100 µL of complete culture medium. Serially dilute the test compounds in the plate, typically in duplicate or triplicate.

  • Parasite Addition: Add 100 µL of a synchronized ring-stage parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture. This allows the parasites to complete one full life cycle.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.[7] Add 100 µL of this lysis buffer to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[7]

  • Data Analysis: Subtract the background fluorescence of uninfected RBCs. Normalize the data to the vehicle control (100% growth) and the positive control (0% growth). Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

Diagram: SYBR Green I Assay Workflow

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Dilution Serial Dilution of 4-Aminoquinoline Derivatives Add_Parasites Add Parasites to Compound Plate Compound_Dilution->Add_Parasites Parasite_Culture Synchronized P. falciparum Culture Parasite_Culture->Add_Parasites Incubate_72h Incubate for 72 hours Add_Parasites->Incubate_72h Lysis_Staining Add Lysis Buffer with SYBR Green I Incubate_72h->Lysis_Staining Read_Fluorescence Read Fluorescence (485nm/530nm) Lysis_Staining->Read_Fluorescence Calculate_IC50 Calculate IC50 Values Read_Fluorescence->Calculate_IC50

Caption: Workflow for determining antimalarial IC50 values using the SYBR Green I assay.

Chapter 2: Assessing Selectivity: The Cytotoxicity Profile

A potent antimalarial is only useful if it is not toxic to the host. Therefore, it is essential to assess the cytotoxicity of novel 4-aminoquinoline derivatives against a mammalian cell line.[8] This allows for the calculation of the Selectivity Index (SI), which is a crucial parameter in early drug discovery.

SI = CC50 (Cytotoxicity) / IC50 (Antimalarial Activity)

A higher SI value is desirable, as it indicates a greater therapeutic window.

The MTT Assay: A Measure of Metabolic Health

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells with active mitochondria can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells. While there is no single standard cell line for antimalarial cytotoxicity testing, commonly used lines include HepG2 (human liver carcinoma) and HEK293 (human embryonic kidney) cells, as the liver and kidneys are often sites of drug metabolism and potential toxicity.[10][11]

  • Cell Culture: Culture a mammalian cell line (e.g., HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into a 96-well clear plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the novel 4-aminoquinoline derivatives to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[9]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8][9]

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at approximately 570 nm.[9]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) in the same manner as the IC50 is calculated.

Data Presentation: Synthesizing Potency and Cytotoxicity

All quantitative data should be summarized in a clear and concise table to allow for easy comparison of the lead compounds.

Compound IDIC50 (3D7, nM)IC50 (Dd2, nM)Resistance Index (RI) (Dd2/3D7)CC50 (HepG2, µM)Selectivity Index (SI) (CC50/IC50 Dd2)
Lead-001 251506.0>50>333
Lead-002 301806.045250
Chloroquine 2040020.0>100>250
Amodiaquine 15604.020333

Table 1: Example data for novel 4-aminoquinoline derivatives.

Chapter 3: Unraveling the Mechanism of Action

Understanding how a drug kills the parasite is critical for its development. For 4-aminoquinolines, the canonical mechanism of action is the inhibition of heme detoxification.

Heme Polymerization Inhibition Assay: Probing the Classic Target

Expertise & Experience: Plasmodium parasites digest hemoglobin within their digestive vacuole, releasing large quantities of toxic free heme. To protect themselves, parasites polymerize this heme into an inert, crystalline substance called hemozoin. 4-aminoquinolines are thought to bind to heme and prevent this polymerization process, leading to a buildup of toxic heme and parasite death.[12] This can be modeled in a cell-free assay.[13][14]

Trustworthiness: A cell-free assay provides direct evidence of a compound's ability to inhibit heme polymerization, independent of cellular uptake and efflux mechanisms. It is a crucial step in confirming the on-target activity of novel 4-aminoquinolines.

  • Reagent Preparation: Prepare a solution of hemin (the oxidized form of heme) in a suitable solvent (e.g., DMSO).[14]

  • Plate Setup: In a 96-well plate, add serial dilutions of the test compounds.

  • Reaction Initiation: Add the hemin solution to each well. Initiate the polymerization by adding an acetate buffer to lower the pH, mimicking the acidic environment of the parasite's digestive vacuole.[13][15]

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for the formation of β-hematin (the synthetic equivalent of hemozoin).[14][16]

  • Quantification: After incubation, centrifuge the plate to pellet the insoluble β-hematin. The amount of remaining soluble heme in the supernatant can be quantified by adding a pyridine-based solution that forms a colored complex, which is then measured by absorbance at 405 nm.[14] Alternatively, the pellet can be washed and then dissolved in NaOH to quantify the amount of β-hematin formed.[13][16]

  • Data Analysis: Calculate the IC50 for the inhibition of heme polymerization.

Diagram: Heme Detoxification and 4-Aminoquinoline Action

Heme_Pathway cluster_parasite Parasite Digestive Vacuole cluster_drug Drug Action Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Hemozoin Non-toxic Hemozoin (Crystal) Polymerization->Hemozoin Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Polymerization Inhibition

Caption: Mechanism of heme detoxification inhibition by 4-aminoquinolines.

Chapter 4: Confronting Resistance

The primary driver for developing new 4-aminoquinolines is to overcome chloroquine resistance.[1] Resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the parasite's digestive vacuole membrane and effluxes the drug, preventing it from reaching its heme target.[17][18]

Activity Against Resistant Strains

Expertise & Experience: It is imperative to test novel derivatives against a panel of well-characterized chloroquine-resistant P. falciparum strains (e.g., Dd2, K1, 7G8). This provides a direct measure of the compound's ability to evade existing resistance mechanisms. The Resistance Index (RI), calculated as the ratio of the IC50 for the resistant strain to the IC50 for the sensitive strain, is a key metric. An RI close to 1 indicates that the compound is equally effective against both strains and is not affected by the resistance mechanism.

The experimental protocol for testing against resistant strains is the same as the SYBR Green I assay described in Chapter 1.

Chapter 5: Synthesizing the Data for Lead Candidate Selection

The in vitro evaluation of novel 4-aminoquinoline derivatives generates a multi-faceted dataset. The ultimate goal is to use this information to select the most promising candidates for further development.

Authoritative Grounding: A successful lead candidate should exhibit the following characteristics:

  • High Potency: Low nanomolar IC50 values against both sensitive and resistant P. falciparum strains.[19]

  • Low Resistance Index: An RI value close to 1.

  • High Selectivity: A large SI value, indicating a wide therapeutic window.

  • Confirmed Mechanism of Action: Potent inhibition of heme polymerization.

The decision-making process can be visualized as a screening cascade.

Diagram: In Vitro Screening Cascade for 4-Aminoquinoline Derivatives

Screening_Cascade Start Library of Novel 4-Aminoquinoline Derivatives Primary_Screen Primary Screen: IC50 vs. Sensitive Strain (3D7) (SYBR Green I Assay) Start->Primary_Screen Potency_Filter Potency Filter (e.g., IC50 < 50 nM) Primary_Screen->Potency_Filter Resistance_Screen Resistance Screen: IC50 vs. Resistant Strain (Dd2) Potency_Filter->Resistance_Screen Potent Compounds RI_Filter Resistance Index Filter (e.g., RI < 5) Resistance_Screen->RI_Filter Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2) RI_Filter->Cytotoxicity_Assay Low RI Compounds SI_Filter Selectivity Index Filter (e.g., SI > 100) Cytotoxicity_Assay->SI_Filter MoA_Assay Mechanism of Action: Heme Polymerization Assay SI_Filter->MoA_Assay Selective Compounds MoA_Filter On-Target Activity Confirmed? MoA_Assay->MoA_Filter Lead_Candidates Promising Lead Candidates for In Vivo Studies MoA_Filter->Lead_Candidates Yes

Caption: A logical workflow for the in vitro screening of novel 4-aminoquinolines.

References

  • Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature reviews Drug discovery, 3(6), 509-520. [Link]

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial agents and chemotherapy, 48(5), 1803-1806. [Link]

  • Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776. [Link]

  • Parapini, S., Basilico, N., Pasini, E., Egan, T. J., O'Neill, P. M., Bray, P. G., & Taramelli, D. (2000). A colorimetric method for the determination of the IC50 of heme polymerization inhibitors. Parasitology research, 86(8), 645-649. [Link]

  • Sidhu, A. B., Verdier-Pinard, D., & Fidock, D. A. (2002). Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations. Science, 298(5591), 210-213. [Link]

  • Martin, R. E., & Kirk, K. (2004). The malaria parasite's chloroquine resistance transporter is a member of the drug/metabolite transporter superfamily. Molecular biology and evolution, 21(10), 1938-1949. [Link]

  • Egan, T. J. (2008). Haemozoin formation. Molecular and biochemical parasitology, 157(2), 127-136. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell viability assays. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Donato, M. T., Lahoz, A., Castell, J. V., & Gómez-Lechón, M. J. (2008). Cell lines: a tool for in vitro drug metabolism studies. Current drug metabolism, 9(1), 1-11. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]

  • Basilico, N., Pagani, E., Monti, D., Olliaro, P., & Taramelli, D. (1998). A microtitre-based method for measuring the haem polymerization inhibitory activity (HPIA) of antimalarial drugs. Journal of antimicrobial chemotherapy, 42(1), 55-60. [Link]

  • Bennett, T. N., Paguio, M., Glicksman, M. A., & Roepe, P. D. (2004). A high-throughput Plasmodium falciparum growth assay for screening combinatorial libraries. Journal of biomolecular screening, 9(6), 504-510. [Link]

  • World Health Organization. (2015). Guidelines for the treatment of malaria. Third edition. [Link]

  • Johnson, J. D., Dennull, R. A., Gerena, L., Lopez-Sanchez, M., Roncal, N. E., & Waters, N. C. (2007). Assessment and continued validation of the malaria SYBR green I-based fluorescence assay for use in drug screening. Antimicrobial agents and chemotherapy, 51(6), 1926-1933. [Link]

  • Bacon, D. J., Latour, C., Lucas, C., Welsby, I., & TDR-sponsored research group. (2007). Comparison of a SYBR green I-based assay with a pLDH-based ELISA for in vitro antimalarial drug screening. Malaria journal, 6(1), 1-8. [Link]

  • de Villiers, K. A., & Egan, T. J. (2009). The design of heme-targeted antimalarials. Journal of inorganic biochemistry, 103(5), 726-735. [Link]

  • Penna-Coutinho, J., Cortopassi, W. A., Oliveira, A. A., França, T. C., & Krettli, A. U. (2011). Antimalarial activity of potential drugs and combinations. Memorias do Instituto Oswaldo Cruz, 106, 115-122. [Link]

  • Kumar, A., Srivastava, K., Kumar, S., & Puri, S. K. (2012). Novel 4-aminoquinoline–pyrimidine based hybrids with improved in vitro and in vivo antimalarial activity. ACS medicinal chemistry letters, 3(7), 595-598. [Link]

  • Ncokazi, K. K., & Egan, T. J. (2005). A colorimetric high-throughput β-hematin inhibition screening assay for use in the search for new antimalarial drugs. Analytical biochemistry, 338(2), 306-319. [Link]

  • Afshar, F., Ghasemi, S., & Fassihi, A. (2012). Heme polymerization inhibition activity of some 2-aryl-1H-phenanthro [9, 10-d] imidazole derivatives. Research in pharmaceutical sciences, 7(5), 333. [Link]

  • Kaggwa, G. B., van Vreden, C., & Egan, T. J. (2013). The colorimetric and fluorescent β-hematin inhibition assays: the effect of pH and a comparison of methods for IC50 determination. Malaria journal, 12(1), 1-13. [Link]

  • Leidenberger, M., Klicpera, A., Krotzky, A., & Pradel, G. (2017). SYBR® Green I-based fluorescence assay to assess cell viability of malaria parasites for routine use in compound screening. In Malaria Drug Discovery (pp. 97-110). Humana Press, New York, NY. [Link]

  • Baniecki, M. L., Wirth, D. F., & Clardy, J. (2007). High-throughput Plasmodium falciparum growth assay for screening large compound libraries. Nature protocols, 2(6), 1400-1405. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoquinoline derivatives are a cornerstone in medicinal chemistry, renowned for their therapeutic applications, including antimalarial and anticancer properties.[1] This document provides a detailed, research-grade protocol for the synthesis of a key derivative, 4-Amino-6-ethoxyquinoline. We present a robust and logical three-stage synthetic pathway, beginning with the well-established Conrad-Limpach reaction to construct the core quinoline scaffold, followed by chlorination and subsequent amination. Each step is elucidated with in-depth scientific rationale, providing causality for experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles. This guide is designed to be a self-validating system, grounded in authoritative literature to support researchers in the reliable synthesis of this important compound.

Introduction and Strategic Overview

The 4-aminoquinoline scaffold is a privileged structure in drug discovery. The strategic placement of an amino group at the C-4 position and an ethoxy group at the C-6 position of the quinoline ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of this compound (CAS No. 948293-13-8) is most effectively approached through the construction of a 4-hydroxyquinoline intermediate, which is then chemically activated for the introduction of the final amino group.

The chosen synthetic strategy is a three-stage process:

  • Stage I: Conrad-Limpach Synthesis of 6-Ethoxy-4-hydroxyquinoline. This classic reaction forms the quinoline ring system from readily available starting materials: p-phenetidine (4-ethoxyaniline) and diethyl malonate.

  • Stage II: Chlorination of the 4-Hydroxy Intermediate. The hydroxyl group at the C-4 position is converted to a highly reactive chloro group, an excellent leaving group for subsequent nucleophilic substitution.

  • Stage III: Amination to Yield this compound. The 4-chloro intermediate undergoes a nucleophilic aromatic substitution (SNAr) reaction to install the final primary amino group.

This pathway is selected for its reliability, scalability, and the extensive precedent for each transformation in the chemical literature for analogous structures.

Overall Synthesis Workflow

G cluster_0 Stage I: Conrad-Limpach Reaction cluster_1 Stage II: Chlorination cluster_2 Stage III: Amination A p-Phenetidine + Diethyl Malonate B Condensation & Cyclization A->B Heat C 6-Ethoxy-4-hydroxyquinoline B->C D 6-Ethoxy-4-hydroxyquinoline E Chlorination D->E POCl3 F 4-Chloro-6-ethoxyquinoline E->F G 4-Chloro-6-ethoxyquinoline H Amination (SNAr) G->H NH3 source I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Safety and Handling Precautions

All synthesis operations must be conducted in a well-ventilated chemical fume hood by personnel trained in standard organic synthesis techniques. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • p-Phenetidine: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

  • High-Boiling Solvents (e.g., Diphenyl ether): Work with these solvents requires careful temperature control to avoid autoignition. Ensure heating mantles are properly regulated.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.

  • Strong Acids and Bases: Handle with appropriate care to avoid chemical burns.

Refer to the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Detailed Synthesis Protocol

Stage I: Synthesis of 6-Ethoxy-4-hydroxyquinoline via Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a powerful method for forming 4-hydroxyquinolines.[2][3] The reaction proceeds in two key phases: an initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization.

The initial reaction between p-phenetidine and diethyl malonate forms an enamine. The subsequent cyclization is the rate-determining step and requires significant thermal energy (~250 °C) to overcome the aromatic stability of the aniline ring and drive the intramolecular ring-closing reaction.[4] The use of a high-boiling, inert solvent like diphenyl ether or Dowtherm A is crucial for achieving the necessary temperature while maintaining a homogeneous reaction mixture.[5]

G start p-Phenetidine + Diethyl Malonate step1 Formation of Enamine Intermediate (Low Temperature) start->step1 step2 Keto-Enol Tautomerization step1->step2 step3 Electrocyclic Ring Closing (High Temperature, ~250°C) step2->step3 step4 Elimination of Ethanol step3->step4 product 6-Ethoxy-4-hydroxyquinoline (Keto-Enol Tautomer) step4->product

Caption: Simplified mechanism of the Conrad-Limpach cyclization step.

  • Condensation: In a 500 mL round-bottom flask, combine p-phenetidine (13.7 g, 0.1 mol) and diethyl malonate (16.0 g, 0.1 mol).

  • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the mixture on a steam bath or in an oil bath at 100-110 °C for 2 hours. Ethanol will be evolved during this step. The intermediate, diethyl 2-((4-ethoxyphenyl)amino)maleate, is formed and can be used directly without purification.

  • Cyclization: In a separate 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat 250 mL of diphenyl ether to a vigorous reflux (~250-260 °C).

  • Carefully and slowly add the warm product from the condensation step into the refluxing diphenyl ether.

  • Continue stirring and refluxing for 30-45 minutes. A solid precipitate of 6-Ethoxy-4-hydroxyquinoline will form.

  • Allow the mixture to cool to below 100 °C, then add 200 mL of hexane or petroleum ether to precipitate the product further and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from ethanol or by trituration with boiling water to yield 6-Ethoxy-4-hydroxyquinoline as a solid.

Stage II: Synthesis of 4-Chloro-6-ethoxyquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a standard and efficient transformation. Phosphorus oxychloride (POCl₃) acts as both the chlorinating agent and the solvent in many cases. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize evolved HCl), place the dried 6-Ethoxy-4-hydroxyquinoline (9.45 g, 0.05 mol).

  • Carefully add phosphorus oxychloride (POCl₃, 50 mL, 0.54 mol) to the flask in a fume hood.

  • Add 2-3 drops of DMF as a catalyst.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Allow the reaction mixture to cool to room temperature. Slowly and cautiously pour the mixture onto 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

  • The solid precipitate of 4-Chloro-6-ethoxyquinoline is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Stage III: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution (SNAr) to replace the chloro group with a primary amine. The C-4 position of the quinoline ring is activated towards nucleophilic attack. While direct amination with ammonia requires high pressure, an effective laboratory-scale alternative uses formamide as a source of ammonia in situ, catalyzed by a copper salt.[6]

  • In a 100 mL round-bottom flask, combine 4-Chloro-6-ethoxyquinoline (4.15 g, 0.02 mol), copper(I) iodide (CuI, 0.38 g, 0.002 mol, 10 mol%), and formamide (40 mL).

  • Heat the reaction mixture with stirring in an oil bath at 150-160 °C for 6-8 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into 200 mL of water.

  • The aqueous mixture may be basified with dilute ammonium hydroxide to precipitate the product fully.

  • Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).

Summary of Reaction Parameters

StageKey ReagentsSolventTemperature (°C)Time (h)Expected Yield
I p-Phenetidine, Diethyl MalonateDiphenyl Ether~250-2600.5 - 170-85%
II 6-Ethoxy-4-hydroxyquinoline, POCl₃POCl₃ (neat)~1103 - 480-90%
III 4-Chloro-6-ethoxyquinoline, Formamide, CuIFormamide150-1606 - 850-70%

Note: Yields are estimates based on analogous reactions reported in the literature and may vary.

Alternative Synthetic Route: The Nitration-Reduction Pathway

An alternative strategy involves the nitration of 6-ethoxyquinoline, followed by the reduction of the nitro group.

  • Nitration: 6-Ethoxyquinoline can be nitrated using a mixture of concentrated nitric and sulfuric acids.[7][8] This electrophilic aromatic substitution is expected to yield a mixture of isomers, primarily 6-ethoxy-5-nitroquinoline and 6-ethoxy-8-nitroquinoline, requiring careful separation.

  • Reduction: The separated nitro-intermediate can then be reduced to the corresponding aminoquinoline. A standard and highly effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is known for its high yields and clean conversion.

While viable, this route may present challenges in controlling the regioselectivity of the nitration step and require more extensive purification compared to the Conrad-Limpach approach.

Conclusion

The synthesis of this compound is reliably achieved through a well-documented, three-stage process commencing with the Conrad-Limpach synthesis. This application note provides a comprehensive and detailed protocol, grounded in established chemical principles and supported by authoritative references. By explaining the causality behind each experimental step, this guide empowers researchers to not only replicate the synthesis but also to adapt the methodology for the creation of other novel quinoline derivatives.

References

  • ChemInform Abstract: In situ Generation of Ammonia for the Copper-Catalyzed Synthesis of Primary Aminoquinolines. (2010). ChemInform, 41(25). Available at: [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948. Available at: [Link]

  • Conrad–Limpach synthesis. In Wikipedia. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5048. Available at: [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). Synthetic Communications, 39(9), 5193-5196. Available at: [Link]

  • 4-Nitroquinoline 1-oxide. In Wikipedia. Available at: [Link]

  • Christie, G. H., & Kenner, J. (1922). LXXI.—The molecular configurations of polynuclear aromatic compounds. Part I. The resolution of γ-6 : 6′-dinitro- and 4 : 6 : 4′ : 6′-tetranitro-diphenic acids into optically active components. Journal of the Chemical Society, Transactions, 121, 614-620. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). The Journal of Organic Chemistry, 76(8), 2502-2511. Available at: [Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. ResearchGate. Available at: [Link]

  • Elderfield, R. C., & Maggiolo, A. D. (1951). U.S. Patent No. 2,558,211. Washington, DC: U.S. Patent and Trademark Office.
  • Method of making 2:4-dimethyl-6-ethoxyquinoline. (1929). U.S. Patent No. 1,701,144.
  • 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. (2023). Frontiers in Immunology, 14. Available at: [Link]

  • 4-Aminoquinoline. In Wikipedia. Available at: [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-METHYL-4-HYDROXYQUINOLINE. Organic Syntheses, 31, 77. Available at: [Link]

  • Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice. (1991). Biochemical Pharmacology, 42(6), 1161-1167. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Analytical Imperative for 4-Amino-6-ethoxyquinoline

This compound is a crucial quinoline derivative, a structural motif prevalent in a wide array of pharmacologically active compounds. Quinoline and its analogues are known for their diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The precise and accurate quantification of this compound is therefore paramount in various stages of drug discovery and development. This includes synthesis monitoring, formulation analysis, quality control of the final drug product, and pharmacokinetic studies. This document provides a comprehensive guide to robust analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, and a discussion of Gas Chromatography (GC) as a potential alternative. The protocols are designed to be self-validating, grounded in established scientific principles and regulatory guidelines.

I. High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is the cornerstone for the analysis of many pharmaceutical compounds due to its high resolution, sensitivity, and specificity. For this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach, leveraging the compound's polarity for effective separation.

Causality Behind Experimental Choices

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is proposed as the stationary phase due to its hydrophobic nature, which will interact with the quinoline ring structure. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is chosen to elute the analyte from the column. The buffer's pH is a crucial parameter; for an amino-containing compound like this compound, a slightly acidic pH can ensure the amino group is protonated, leading to better peak shape and retention time stability. UV detection is selected based on the chromophoric nature of the quinoline ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Prepare Standard Stock Solution (e.g., 1 mg/mL in methanol) Working_Std Prepare Working Standards (Dilute stock to desired concentrations) Standard->Working_Std Inject Inject Standard/Sample Working_Std->Inject Calibrate Generate Calibration Curve Sample Prepare Sample Solution (Dissolve sample in mobile phase) Sample->Inject Equilibrate Equilibrate HPLC System with Mobile Phase Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Integrate->Calibrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify

Caption: Workflow for HPLC Quantification of this compound.

Protocol 1: Quantitative Analysis of this compound by RP-HPLC

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v). The ratio should be optimized, starting with a 50:50 mixture. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by scanning the UV spectrum of a standard solution (a starting point could be around 240-350 nm, based on related quinoline structures).

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm membrane filter before injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][2][3]

Table 1: HPLC Method Validation Parameters based on ICH Q2(R1)

ParameterObjectiveAcceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from excipients, impurities, or degradation products.The peak for this compound should be well-resolved from other peaks (resolution > 1.5). Peak purity analysis should confirm no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical response.A linear regression analysis of the calibration curve should yield a correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assay and a wider range for impurity determination.
Accuracy The closeness of the measured value to the true value.The percent recovery should be within 98-102% for the assay of the drug substance.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.The relative standard deviation (RSD) should be ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant changes in chromatographic performance when parameters like mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) are varied.

II. UV-Vis Spectrophotometry: A Rapid Quantification Tool

UV-Vis spectrophotometry offers a simpler and faster alternative for the quantification of this compound, particularly in routine quality control where the sample matrix is well-defined and free of interfering substances.

Principle of the Method

This method is based on the inherent property of this compound to absorb light in the ultraviolet-visible region due to its aromatic quinoline structure. The amount of light absorbed at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

Experimental Workflow for UV-Vis Spectrophotometric Analysis

UVVis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_quant Quantification Standard_Stock Prepare Standard Stock Solution (e.g., 100 µg/mL in Methanol) Working_Stds Prepare Working Standards (Dilute stock for calibration curve) Standard_Stock->Working_Stds Measure_Absorbance Measure Absorbance of Standards and Sample at λmax Working_Stds->Measure_Absorbance Sample_Sol Prepare Sample Solution (Dissolve and dilute in Methanol) Sample_Sol->Measure_Absorbance Determine_Lambda_Max Determine λmax (Scan standard solution) Determine_Lambda_Max->Measure_Absorbance Calibration_Curve Construct Calibration Curve Measure_Absorbance->Calibration_Curve Calculate_Conc Calculate Sample Concentration Calibration_Curve->Calculate_Conc

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Protocol 2: Quantitative Analysis of this compound by UV-Vis Spectrophotometry

1. Materials and Reagents:

  • This compound reference standard

  • Methanol (spectroscopic grade) or another suitable transparent solvent.

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

3. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in the chosen solvent.

    • Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm against a solvent blank.

    • The wavelength at which maximum absorbance is observed is the λmax.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 100 µg/mL of this compound in the solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations for the calibration curve (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Preparation of Sample Solution:

    • Accurately weigh a quantity of the sample and dissolve it in the solvent.

    • Dilute the solution to obtain a final concentration that falls within the range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard solution and the sample solution.

  • Quantification:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve using its measured absorbance.

Method Validation

Similar to the HPLC method, the UV-Vis spectrophotometric method should be validated according to ICH Q2(R1) guidelines.

Table 2: UV-Vis Spectrophotometry Method Validation Parameters

ParameterObjectiveAcceptance Criteria
Specificity To ensure that excipients or other components in the sample do not absorb at the analytical wavelength.The UV spectra of the sample and standard should be similar. Analysis of a placebo formulation should show negligible absorbance at the λmax.
Linearity To confirm a linear relationship between absorbance and concentration.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The concentration interval over which the method is reliable.As defined by the linearity study.
Accuracy The agreement between the measured and true values.Percent recovery should be within 98-102%.
Precision The consistency of results for a homogeneous sample.RSD ≤ 2% for repeatability and intermediate precision.

III. Gas Chromatography (GC): An Alternative for Volatile Analytes

Gas chromatography can be considered for the analysis of this compound, especially if the compound is sufficiently volatile and thermally stable. GC coupled with a mass spectrometer (GC-MS) can provide high sensitivity and structural confirmation.

Considerations for GC Analysis
  • Volatility: The volatility of this compound may be limited due to the presence of the amino group, which can lead to strong intermolecular hydrogen bonding.

  • Thermal Stability: The compound must be stable at the high temperatures of the GC inlet and column.

  • Derivatization: To improve volatility and thermal stability, derivatization of the amino group (e.g., silylation) might be necessary. This adds a step to the sample preparation but can significantly improve chromatographic performance.

A potential starting point for method development could be based on methods for other quinoline derivatives, such as ethoxyquin. A GC-MS method would involve separation on a capillary column (e.g., DB-5ms) and detection by mass spectrometry, which would provide both quantification and identification.

IV. Sample Preparation: A Critical Step for Accuracy

The choice of sample preparation technique is highly dependent on the matrix in which this compound is being quantified.

  • For Drug Substances (Bulk): Simple dissolution in a suitable solvent followed by dilution is usually sufficient.

  • For Pharmaceutical Formulations (e.g., Tablets): The active ingredient needs to be extracted from the excipients. This may involve:

    • Grinding the tablets to a fine powder.

    • Extraction with a suitable solvent (e.g., methanol, acetonitrile) with the aid of sonication or shaking.

    • Centrifugation or filtration to remove insoluble excipients.

    • Dilution of the clear extract to the appropriate concentration for analysis.

  • For Biological Matrices (e.g., Plasma, Urine): More complex sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are required to remove interfering endogenous components.

V. Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. RP-HPLC with UV detection is presented as the primary recommended technique due to its high resolving power and specificity, making it suitable as a stability-indicating method. UV-Vis spectrophotometry is offered as a rapid and simple alternative for routine analysis of well-defined samples. While GC-MS presents a potential alternative, it may require derivatization. For all proposed methods, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of reliable and accurate data, which is fundamental for decision-making in drug development and quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. Separation of 4-Amino-2-chloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Available at: [Link]

Sources

Application Notes and Protocols for 4-Amino-6-ethoxyquinoline in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] Among these, the 4-aminoquinoline derivatives have garnered significant attention for their therapeutic potential, most notably as antimalarial agents, but also demonstrating efficacy as anticancer, antiviral, antifungal, antibacterial, and anti-inflammatory compounds.[1][2] The mechanism of action of these compounds is often multifaceted, a key example being the antimalarial drug chloroquine, which is understood to interfere with heme detoxification in the malaria parasite's digestive vacuole.[3]

This document provides detailed application notes and protocols for the investigation of 4-Amino-6-ethoxyquinoline , a specific derivative within this promising class. While direct biological data for this compound is limited in publicly available literature, its structural similarity to other well-characterized 4-aminoquinolines allows for the rational design of biological assays to explore its potential therapeutic applications. The protocols outlined herein are based on established methodologies for analogous compounds and are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Chemical Structure and Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂OChemScene
Molecular Weight 188.23 g/mol ChemScene
Appearance Solid (form may vary)N/A
Solubility Sparingly soluble in water, soluble in organic solvents such as DMSO and ethanol.General knowledge for similar compounds
Storage Store at 2-8°C, sealed in a dry environment.ChemScene

Hypothesized Biological Activity and Mechanism of Action

Based on the extensive research on 4-aminoquinoline derivatives, we can hypothesize several potential biological activities and mechanisms of action for this compound. The ethoxy group at the 6-position is an electron-donating group, which may influence the compound's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Potential Therapeutic Areas:

  • Anticancer: Many 4-aminoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanisms include the induction of apoptosis, inhibition of cell proliferation, and targeting of specific cellular pathways.

  • Antimalarial: The 4-aminoquinoline core is a classic pharmacophore for antimalarial drugs.[3][4] It is plausible that this compound could interfere with hemozoin formation in Plasmodium falciparum.

  • Antimicrobial: The broad-spectrum antimicrobial activity of quinoline derivatives suggests that this compound could be effective against various bacterial and fungal strains.[1][2]

Hypothesized Mechanism of Action (Anticancer):

The following diagram illustrates a potential mechanism of action for the anticancer activity of this compound, based on known pathways affected by similar compounds.

G cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Passive Diffusion Kinase Protein Kinases (e.g., EGFR, VEGFR) CellMembrane->Kinase Inhibition of Signaling ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS DNA DNA Intercalation/ Damage CellMembrane->DNA Potential Interaction CellProliferation Cell Proliferation Kinase->CellProliferation Blocks Mitochondria Mitochondria ROS->Mitochondria Induces Stress Apoptosis Apoptosis Mitochondria->Apoptosis Initiates DNA->Apoptosis Triggers

Caption: Hypothesized anticancer mechanism of this compound.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a solid foundation for the biological evaluation of this compound.

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol details the determination of the cytotoxic effects of this compound on a panel of human cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

    • Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cytotoxicity Assay:

G Start Start CellSeeding Seed Cells in 96-well Plate Start->CellSeeding Incubate24h Incubate 24h CellSeeding->Incubate24h CompoundTreatment Treat with this compound Incubate24h->CompoundTreatment Incubate48h Incubate 48-72h CompoundTreatment->Incubate48h MTT Add MTT Solution Incubate48h->MTT Incubate4h Incubate 4h MTT->Incubate4h Solubilize Solubilize Formazan Incubate4h->Solubilize ReadAbsorbance Read Absorbance at 570 nm Solubilize->ReadAbsorbance DataAnalysis Calculate IC50 ReadAbsorbance->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound against bacterial strains.

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density at 600 nm using a microplate reader.

Data Interpretation:

Concentration (µg/mL)Growth (Turbidity)Interpretation
256-No Growth
128-No Growth
64-No Growth
32 - MIC
16+Growth
8+Growth
Growth Control+Growth
Sterility Control-No Growth
Protocol 3: Preliminary Fluorescence Microscopy for Cellular Uptake

This protocol provides a basic framework to assess if this compound exhibits intrinsic fluorescence and can be visualized within cells.

Principle: Many quinoline derivatives are fluorescent. This protocol aims to determine if this compound can be excited by standard light sources available on a fluorescence microscope and if its emission can be detected, indicating cellular uptake.

Materials:

  • This compound

  • Adherent mammalian cells (e.g., HeLa or HEK293)

  • Glass-bottom culture dishes or chamber slides

  • Complete cell culture medium

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC, TRITC cubes)

Procedure:

  • Cell Culture:

    • Seed cells on glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

  • Compound Incubation:

    • Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay, e.g., 1-10 µM) for a defined period (e.g., 1-4 hours).

  • Staining and Imaging:

    • Wash the cells with warm PBS.

    • If desired, counterstain the nuclei with Hoechst 33342 or DAPI according to the manufacturer's instructions.

    • Replace the medium with fresh, phenol red-free medium or PBS.

    • Image the cells using a fluorescence microscope. Systematically test different excitation/emission filter sets to identify any intrinsic fluorescence of the compound.

  • Observation:

    • Look for any fluorescent signal in the cells treated with this compound that is absent in untreated control cells.

    • If a signal is detected, note its subcellular localization (e.g., cytoplasm, nucleus, vesicles).

Conclusion and Future Directions

The protocols provided in this application note offer a starting point for the comprehensive biological evaluation of this compound. Based on the well-established activities of the 4-aminoquinoline scaffold, it is reasonable to hypothesize that this compound may possess valuable therapeutic properties. Further investigations could include more detailed mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and specific enzyme inhibition assays, depending on the initial screening results. The potential fluorescence of this compound also warrants further characterization, as it could be developed into a useful tool for cellular imaging.

References

  • Romero, A. H., & Delgado, F. (2025). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 12. [Link]

  • Prasetyaningrum, P. W., Bahtiar, A., & Hayun, H. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6975. [Link]

  • Solomon, V. R., et al. (2010). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Kaur, K., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals, 8(1), 006-013. [Link]

  • Foley, M., & Tilley, L. (1998). The current accepted mechanism of 4-aminoquinolines involves haemoglobin degradation by the P. falciparum parasite. Pharmacology & Therapeutics, 79(1), 55-87. [Link]

Sources

Application Notes and Protocols for the Purification of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-4A6EQ-P01

Version: 1.0

Introduction: The Critical Role of Purity for 4-Amino-6-ethoxyquinoline

This compound is a heterocyclic aromatic amine belonging to the quinoline class of compounds. Molecules within this structural family are pivotal as intermediates and core scaffolds in medicinal chemistry and materials science.[1] Specifically, the 4-aminoquinoline framework is the backbone of several historically significant antimalarial drugs, and its derivatives are continuously explored for new therapeutic applications, including anticancer and antiviral agents.[1][2]

This comprehensive guide provides detailed application notes and step-by-step protocols for three fundamental and effective purification techniques for this compound: Acid-Base Extraction, Recrystallization, and Silica Gel Column Chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind each step to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Profile and Safety Considerations

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValue / Expected BehaviorSource
CAS Number 948293-13-8[4][5]
Molecular Formula C₁₁H₁₂N₂O[4][5]
Molecular Weight 188.23 g/mol [4][5]
Appearance Expected to be a solid at room temperature.N/A
Basicity (pKa) Expected to have two basic centers: the endocyclic quinoline nitrogen (pKa ~5-6) and the exocyclic 4-amino group (pKa ~7-8). This dual basicity is the foundation for purification by acid-base extraction.[2]
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and acetone.[6] Its protonated salt form is expected to be soluble in aqueous acidic solutions.[7][6][7]

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[5] Refer to the material safety data sheet (MSDS) for comprehensive handling and disposal information.

Technique 1: Acid-Base Extraction for Bulk Impurity Removal

Principle: This technique leverages the basic nature of the amino groups in this compound. By treating the crude product mixture with an aqueous acid, the target compound is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral, water-insoluble amine, which can be recovered by extraction with an organic solvent.[7][8] This method is exceptionally effective for removing neutral or acidic impurities.

Workflow for Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., DCM) add_acid Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate1 Separate Layers add_acid->separate1 org_layer Organic Layer: Neutral/Acidic Impurities (Discard) separate1->org_layer Top or Bottom? (Check densities) aq_layer Aqueous Layer: Protonated Product (R-NH3+ Cl-) separate1->aq_layer add_base Add 2M NaOH (aq) until pH > 10 (Test with pH paper) aq_layer->add_base extract Extract with DCM (3x) add_base->extract separate2 Combine Organic Layers extract->separate2 dry Dry over Na2SO4, Filter, Concentrate separate2->dry end Purified this compound (Amine Form) dry->end

Caption: Workflow for purifying this compound via acid-base extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude this compound (1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (50 mL). Transfer the solution to a separatory funnel.

  • Acidic Extraction: Add 1M hydrochloric acid (HCl) (30 mL) to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes, venting frequently.

  • Layer Separation: Allow the layers to separate completely. Drain the aqueous layer (bottom layer if using DCM) into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 30 mL portion of 1M HCl. Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) dropwise with stirring until the solution becomes basic (pH > 10, check with pH paper). A precipitate of the free amine may form.

  • Back-Extraction: Return the basic aqueous solution to the separatory funnel. Extract the regenerated amine with three portions of DCM (30 mL each).

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

Technique 2: Recrystallization for High-Purity Crystalline Product

Principle: Recrystallization is a purification technique for solids that relies on differences in solubility.[9] An ideal solvent will dissolve the target compound and its impurities at an elevated temperature but will dissolve only the impurities at room temperature or below. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the mother liquor.[10] A slow cooling rate is crucial for the formation of large, pure crystals.[6]

Workflow for Recrystallization

crude Crude Solid in Erlenmeyer Flask add_solvent Add minimal amount of hot recrystallization solvent (e.g., Ethanol) crude->add_solvent dissolve Heat until fully dissolved add_solvent->dissolve hot_filter Hot Gravity Filtration (Only if insoluble impurities are present) dissolve->hot_filter Optional cool_slowly Allow to cool slowly to room temperature dissolve->cool_slowly hot_filter->cool_slowly ice_bath Cool in ice bath to maximize crystal formation cool_slowly->ice_bath collect Collect crystals by vacuum filtration ice_bath->collect wash Wash with a small amount of cold solvent collect->wash dry_crystals Dry crystals under vacuum wash->dry_crystals pure_product High-Purity Crystalline Product dry_crystals->pure_product

Caption: Step-by-step workflow for the recrystallization of this compound.

Protocol for Solvent Screening and Recrystallization

Causality of Solvent Choice: The ideal solvent should exhibit poor solubility for the compound at low temperatures and high solubility at high temperatures. For quinoline derivatives, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone, are often good starting points.[6] A mixed solvent system (e.g., ethanol-water, acetone-hexane) can also be effective.[11]

A. Small-Scale Solvent Screening:

  • Place ~20 mg of crude material into several small test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, methanol, acetone, ethyl acetate) to each tube at room temperature. Observe solubility. A good candidate solvent will not dissolve the compound in the cold.

  • Heat the tubes that showed poor cold solubility. A good solvent will dissolve the compound completely upon heating.

  • Cool the tubes that formed a clear solution. The ideal solvent will result in the formation of a crystalline precipitate upon cooling.

B. Detailed Recrystallization Protocol (using Ethanol as an example):

  • Dissolution: Place the crude this compound (1.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is just completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and proceed to the next step.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Technique 3: Silica Gel Column Chromatography

Principle: Column chromatography separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (adsorbent).[12] For purifying this compound, normal-phase chromatography with silica gel as the stationary phase is common. Polar compounds interact more strongly with the polar silica gel and thus move down the column more slowly, while less polar compounds elute faster.

Considerations for Amines: The basic amino groups can interact strongly with the slightly acidic silica gel, leading to poor separation and "streaking" or tailing of the compound on the column. This can often be mitigated by adding a small amount (~0.5-1%) of a basic modifier, such as triethylamine (Et₃N) or ammonia in methanol, to the eluent.[13]

Workflow for Column Chromatography

tlc 1. Develop Eluent System using TLC pack 2. Pack Column with Silica Gel Slurry tlc->pack load 3. Load Crude Sample (adsorbed on silica or minimal solvent) pack->load elute 4. Elute with Solvent System (e.g., Hexane:EtOAc + 1% Et3N) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine concentrate 8. Concentrate under Reduced Pressure combine->concentrate product Highly Purified Product concentrate->product

Caption: General workflow for the purification of this compound by column chromatography.

Detailed Protocol
  • TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give your target compound an Rf value of ~0.3-0.4 and show good separation from impurities. Add 1% triethylamine to the eluent to assess and mitigate tailing.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the column. Apply gentle pressure (using a pump or bulb) to begin flowing the solvent through the column. Maintain a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the highly purified this compound.

Purity Assessment and Method Selection

After any purification procedure, the purity of the final product must be verified.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate (visualized under UV light and with a stain like potassium permanganate) in multiple solvent systems is a good indicator of high purity.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Decision Flowchart for Purification Strategy

Caption: Decision-making guide for selecting the optimal purification technique.

Comparison of Purification Techniques
TechniqueTypical PurityExpected YieldScaleSpeed & ComplexityBest For
Acid-Base Extraction >90%High (85-95%)Large (grams to kg)Fast & SimpleRemoving bulk neutral or acidic impurities.
Recrystallization >98%Moderate to High (60-90%)Medium to Large (mg to kg)ModerateObtaining a high-purity, crystalline final product from a solid.
Column Chromatography >99%Lower (40-80%)Small to Medium (mg to grams)Slow & ComplexSeparating closely related impurities or final polishing.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Toronto. (n.d.). What is an Acid and Base Extraction?. Engineering Ideas Clinic. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Retrieved from [Link]

  • Sorbent-Technologies. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • University of Nebraska–Lincoln. (n.d.). Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethoxyquin. PubChem. Retrieved from [Link]

  • Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Google Patents. (n.d.). KR880001315B1 - Preparation process for 4-amino 6,7-dimethoxy quinoline derivatives.
  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • MDPI. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 6-Aminoquinoline. Retrieved from [Link]

  • AHH Chemical. (n.d.). 4-Amino-6-methoxyquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

  • MDPI. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]

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Application Notes and Protocols: 4-Amino-6-ethoxyquinoline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the synthetic utility of 4-amino-6-ethoxyquinoline. As a functionalized quinoline, this compound serves as a pivotal starting material for constructing complex molecular architectures, particularly for applications in medicinal chemistry and materials science. The protocols and notes herein are designed to offer both practical, step-by-step instructions and a deeper understanding of the chemical principles guiding these transformations.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This scaffold is famously present in antimalarial drugs like Chloroquine and Amodiaquine.[1][2] Its applications, however, extend far beyond, encompassing anticancer, antiviral, anti-inflammatory, and antileishmanial agents.[1][2] The versatility of the 4-aminoquinoline core allows it to interact with various biological targets, often through intercalation with DNA or inhibition of key enzymes like kinases.[1]

This compound emerges as a particularly valuable building block. The presence of the amino group at the 4-position provides a reactive handle for a multitude of chemical modifications, while the electron-donating ethoxy group at the 6-position can modulate the electronic properties, lipophilicity, and metabolic stability of the final compounds. This pre-installed functionality allows researchers to bypass steps in a synthetic sequence and directly explore structure-activity relationships (SAR) centered on the 4-amino position.

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental for reaction design and safety.

PropertyValueSource
CAS Number 948293-13-8[3]
Molecular Formula C₁₁H₁₂N₂O[3]
Molecular Weight 188.23 g/mol [3]
Appearance (Typically a solid)-
Storage Sealed in dry, 2-8°C[3]
Topological Polar Surface Area 48.14 Ų[3]
LogP 2.2157[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]

Core Reactivity and Synthetic Strategy

The primary site of reactivity on this compound is the exocyclic amino group at the C4 position. This group is a potent nucleophile, analogous to aniline but with its reactivity influenced by the quinoline ring system. The general strategy for utilizing this building block involves its reaction with a variety of electrophiles to forge new C-N or N-heteroatom bonds.

The choice of this specific building block is often driven by:

  • Direct Access to Analogs: It provides the quickest route to N-substituted 6-ethoxy-4-aminoquinoline derivatives.

  • Modulation of Physicochemical Properties: The ethoxy group enhances lipophilicity compared to a hydroxyl or methoxy equivalent, which can be critical for membrane permeability and pharmacokinetic profiles.

  • Strategic Blocking: The ethoxy group occupies a position that might otherwise be susceptible to metabolism.

Application Note 1: Synthesis of N-Acyl Derivatives

Objective: To introduce an acyl group onto the 4-amino position, forming an amide bond. This is a foundational reaction for creating libraries of compounds for biological screening, as amides are stable and can participate in crucial hydrogen bonding interactions with biological targets.

Experimental Protocol: General Procedure for N-Acylation
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq, e.g., 188 mg, 1.0 mmol).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (e.g., 10 mL).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (Et₃N) (1.5 eq, 209 µL, 1.5 mmol) or pyridine (2.0 eq), to the solution. Cool the mixture to 0°C using an ice bath.

  • Electrophile Addition: Add the desired acyl chloride or anhydride (1.1 eq, 1.1 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., 3 x 15 mL of DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality and Experimental Rationale
  • Choice of Base: The organic base (e.g., Et₃N) is crucial. It acts as a scavenger for the HCl generated during the reaction with an acyl chloride. This prevents the protonation of the starting material's amino group, which would render it non-nucleophilic and halt the reaction.

  • Solvent: Anhydrous aprotic solvents like DCM are used to prevent hydrolysis of the reactive acyl chloride.

  • Temperature Control: The initial cooling to 0°C helps to control the exothermicity of the reaction, minimizing the formation of side products.

Workflow Diagram: N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM base Add Triethylamine (Base) Cool to 0°C start->base electrophile Add Acyl Chloride (Electrophile) base->electrophile react Stir at Room Temp (2-12h) electrophile->react quench Quench with Water & Extract react->quench purify Column Chromatography or Recrystallization quench->purify end_product Purified N-Acyl Product purify->end_product caption Workflow for N-Acylation.

Caption: Workflow for N-Acylation.

Application Note 2: Synthesis of Substituted Ureas and Thioureas

Objective: To synthesize urea or thiourea derivatives by reacting the 4-amino group with isocyanates or isothiocyanates, respectively. These functional groups are excellent hydrogen bond donors and acceptors, making them valuable motifs in drug design for enhancing binding affinity to target proteins.

Experimental Protocol: General Procedure for Urea/Thiourea Formation
  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq, 1.0 mmol) in an anhydrous aprotic solvent like THF or acetonitrile (10 mL).

  • Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq, 1.05 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-6 hours. In some cases, gentle heating (40-50°C) may be required to drive the reaction to completion. Monitor by TLC.

  • Isolation: If the product precipitates from the reaction mixture, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude solid can be washed with a cold non-polar solvent (e.g., diethyl ether or hexanes) or purified by recrystallization or column chromatography to yield the pure product.

Causality and Experimental Rationale
  • Reactivity: Isocyanates and isothiocyanates are highly electrophilic and react readily with the nucleophilic amino group without the need for a catalyst or base.

  • Stoichiometry: A slight excess of the isocyanate/isothiocyanate is used to ensure full conversion of the starting material.

  • Solvent Choice: Solvents like THF or acetonitrile are ideal as they are polar enough to dissolve the starting materials but are aprotic and do not interfere with the reaction.

Application Note 3: Synthesis of N-Alkyl Derivatives via Reductive Amination

Objective: To form secondary or tertiary amines by reacting the 4-amino group with an aldehyde or ketone in the presence of a mild reducing agent. This reaction is a cornerstone of medicinal chemistry for introducing diverse alkyl and arylalkyl side chains.

Experimental Protocol: General Procedure for Reductive Amination
  • Preparation: To a flask, add this compound (1.0 eq, 1.0 mmol) and the desired aldehyde or ketone (1.1 eq, 1.1 mmol).

  • Dissolution: Dissolve the components in a suitable solvent, typically 1,2-dichloroethane (DCE) or methanol (MeOH) (10 mL). Acetic acid (1-2 drops) can be added to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 4-24 hours until the reaction is complete as indicated by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Causality and Experimental Rationale
  • Reducing Agent: Sodium triacetoxyborohydride is the preferred reducing agent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion. Its tolerance to mildly acidic conditions makes it ideal for this one-pot procedure.

  • One-Pot Procedure: This reaction is efficient because the formation of the C=N bond (imine) and its subsequent reduction to a C-N bond occur in the same reaction vessel, minimizing handling and improving yield.

Mechanism Diagram: Reductive Amination

G Amine R¹-NH₂ (this compound) Imine R¹-N=CR²R³ (Imine Intermediate) Amine->Imine + Carbonyl R²R³C=O (Aldehyde/Ketone) Carbonyl->Imine Iminium [R¹-NH⁺=CR²R³] (Iminium Ion) Imine->Iminium + H⁺ H2O - H₂O Product R¹-NH-CHR²R³ (N-Alkyl Product) Iminium->Product H_plus + H⁺ Reducer [H⁻] (from NaBH(OAc)₃) Reducer->Iminium Reduction caption General Mechanism of Reductive Amination.

Caption: General Mechanism of Reductive Amination.

Product Validation and Characterization

To ensure the trustworthiness of these protocols, rigorous characterization of the synthesized compounds is mandatory.

  • Purification: Successful purification is the first validation step. This is typically achieved via silica gel column chromatography using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the addition occurred at the correct position and that the core scaffold remains intact.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compound.

    • Infrared (IR) Spectroscopy: Useful for confirming the formation of key functional groups, such as the appearance of a strong C=O stretch (around 1650-1700 cm⁻¹) for amides or a C=S stretch for thioureas.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Many reagents used in these protocols (e.g., acyl chlorides, isocyanates) are corrosive and/or toxic. Handle with extreme care.

  • Refer to the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemistry. Its readily accessible nucleophilic amino group allows for straightforward derivatization through robust and reliable reactions such as acylation, urea formation, and reductive amination. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel quinoline-based molecules for a wide array of applications, from drug discovery to materials science.

References

  • Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(22), 5263-5267. Available at: [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link]

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-596. Available at: [Link]

  • Surrey, A. R., & Hammer, H. F. (1946). Some 7-Substituted 4-Aminoquinoline Derivatives. Journal of the American Chemical Society, 68(1), 113-116. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. ResearchGate. Available at: [Link]

  • de Paula, M. S., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(10), 2341. Available at: [Link]

  • Sertbakan, T. R., & Gökçe, H. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 851-862. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminoquinoline. PubChem Compound Database. Available at: [Link]

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Application Notes & Protocols: A Guide to Developing Anticancer Agents from 4-Aminoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of a Privileged Scaffold

The 4-aminoquinoline core is a classic example of a "privileged scaffold" in medicinal chemistry. Initially recognized for its potent antimalarial activity, embodied by drugs like Chloroquine (CQ) and Hydroxychloroquine (HCQ), this heterocyclic system is experiencing a renaissance in oncology.[1][2] The strategy of repurposing these established antimalarials for cancer therapy has unveiled a complex and multifaceted mechanism of action, making the 4-aminoquinoline scaffold a fertile ground for the development of novel anticancer agents.[3][4]

While initially investigated as adjuncts to conventional chemotherapy, derivatives of 4-aminoquinoline are now understood to exert direct anticancer effects. Their primary mechanism involves the disruption of autophagy, a cellular recycling process that cancer cells often hijack to survive stress.[5][6] As lysosomotropic agents, they accumulate in the acidic lysosomes, raising the pH and preventing the final, critical step of autophagosome-lysosome fusion.[4] This leads to the accumulation of cellular waste and can trigger apoptosis (programmed cell death).[7] However, their activity is not limited to autophagy inhibition; they can also modulate the tumor microenvironment, normalize tumor vasculature, and interfere with key signaling pathways, offering multiple avenues for therapeutic intervention.[3][4][6]

This guide provides a comprehensive overview of the key stages in the preclinical development of novel 4-aminoquinoline-based anticancer agents, from chemical synthesis and in vitro screening to the elucidation of their mechanism of action. The protocols and insights are designed for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Section 1: Chemical Synthesis Strategies

Expertise & Experience: The cornerstone of any drug discovery program is a robust and flexible synthetic strategy. For 4-aminoquinolines, the most direct and widely adopted approach is the functionalization of a pre-formed quinoline ring at the 4-position. The dominant method is a Nucleophilic Aromatic Substitution (SNAr) reaction, leveraging the reactivity of a 4-chloroquinoline precursor. This approach is favored for its reliability and the commercial availability of a wide range of starting materials.

The choice of an amine nucleophile is critical as it dictates the physicochemical properties of the final compound. The length and nature of the diamine side chain, for instance, are crucial for the molecule's ability to accumulate in lysosomes.[8] While SNAr is the workhorse, more advanced palladium-catalyzed methods like Hartwig-Buchwald coupling can be employed to access novel analogs with different linkages, though these often require more specialized catalysts and stricter reaction conditions.[8][9]

General Synthetic Scheme: Nucleophilic Aromatic Substitution (SNAr)

G cluster_reactants Reactants cluster_product Product R1 4,7-Dichloroquinoline (Precursor) P1 4-Aminoquinoline Derivative (Anticancer Candidate) R1->P1 SₙAr Reaction (Solvent, Heat) R2 Amine Nucleophile (e.g., H₂N-(CH₂)n-NR'R'') R2->P1

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

Protocol 1: Synthesis of a Representative 4-Aminoquinoline Analog

This protocol describes the synthesis of N'-(7-chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine, a structural analog of Chloroquine, via an SNAr reaction.[1]

Materials & Reagents:

  • 4,7-dichloroquinoline

  • N,N-diethylethylenediamine

  • Phenol

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with magnetic stirrer

  • Sodium hydroxide (NaOH) solution (10%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol mixture (e.g., 95:5 v/v)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, melt a catalytic amount of phenol (approx. 1 equivalent) under a gentle stream of inert gas (N₂ or Ar) at 120-130°C.

    • Causality Note: Phenol acts as a catalyst, facilitating the reaction by forming a more reactive intermediate with the 4-chloroquinoline.

  • Addition of Reactants: To the molten phenol, add 4,7-dichloroquinoline (1 equivalent). Stir for 10 minutes until a homogenous solution is formed.

  • Nucleophilic Addition: Slowly add N,N-diethylethylenediamine (1.5-2.0 equivalents) dropwise to the reaction mixture.

    • Causality Note: An excess of the amine is used to drive the reaction to completion and to neutralize the HCl gas formed as a byproduct.

  • Reflux: Maintain the reaction temperature at 130°C and allow it to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 10% aqueous NaOH solution to neutralize the acidic mixture and precipitate the crude product.

  • Extraction: Extract the product into an organic solvent like dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a DCM/Methanol gradient to yield the pure 4-aminoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).

Section 2: In Vitro Screening Cascade & Biological Evaluation

Expertise & Experience: A logical, tiered approach to in vitro testing is essential for efficiently identifying promising candidates. The process begins with a broad assessment of cytotoxicity across a panel of cancer cell lines to determine potency and selectivity.[10][11] Promising hits are then advanced to more specific, hypothesis-driven assays to confirm their mechanism of action. For 4-aminoquinolines, this means verifying their impact on the autophagy pathway.

Screening Workflow: The workflow should be designed to answer three key questions:

  • Is the compound cytotoxic to cancer cells?

  • What is its potency (IC₅₀)?

  • Does it engage the intended target/pathway (autophagy)?

G start Synthesized 4-AQ Library assay1 Primary Screen: MTT Cytotoxicity Assay (Panel of Cancer Cell Lines) start->assay1 decision1 Calculate IC₅₀ Values. Active (IC₅₀ < 10 µM)? assay1->decision1 assay2 Secondary Screen: Mechanism of Action Assay (Western Blot for LC3-II/p62) decision1->assay2 Yes stop_inactive Compound Inactive or Not Potent decision1->stop_inactive No decision2 Autophagy Inhibition Confirmed? assay2->decision2 stop_off_target Active, but Off-Target (Different MOA) decision2->stop_off_target No proceed Lead Candidate for SAR & Further Studies decision2->proceed Yes

Caption: A tiered workflow for screening 4-aminoquinoline anticancer agents.

Protocol 2: Primary Cytotoxicity Screening via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] It is a robust and high-throughput method for initial screening.[13]

Materials & Reagents:

  • Human cancer cell lines (e.g., MCF-7 breast, A549 lung, U-87 glioblastoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 96-well microplates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader (570 nm)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[14]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Causality Note: Viable cells with active mitochondrial reductases will cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 3: Western Blot for Autophagy Markers (LC3-II & p62)

This assay directly measures the biochemical hallmarks of autophagy inhibition.[5]

Principle:

  • LC3-II: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosome membranes. A block in autophagy leads to the accumulation of LC3-II.

  • p62/SQSTM1: This protein is a receptor for cargo destined for autophagic degradation and is itself degraded in the process. Inhibition of autophagy prevents its degradation, leading to its accumulation.

Step-by-Step Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Chloroquine).

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 12-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. An increase in the LC3-II/LC3-I ratio and an accumulation of p62 protein relative to the control indicates autophagy inhibition.

Section 3: Elucidating Structure-Activity Relationships (SAR)

Expertise & Experience: Once initial hits are identified, the next phase involves systematically modifying the chemical structure to improve potency, reduce toxicity, and optimize pharmacokinetic properties. This iterative process of synthesis and testing builds a Structure-Activity Relationship (SAR) model. For 4-aminoquinolines, key points for modification include the substituent at the C7 position of the quinoline ring and the nature of the amino side chain at the C4 position.[1][15]

Iterative SAR Cycle:

G cluster_cycle Optimization Cycle A Initial Hit Compound (From Primary Screen) B Hypothesize Modifications (e.g., change side chain length, modify C7-substituent) A->B C Synthesize New Analogs B->C D Test in Biological Assays (Cytotoxicity, MOA) C->D E Analyze Data & Refine SAR D->E E->B Iterate F Lead Compound E->F Optimized Lead

Caption: The iterative cycle of SAR-driven lead optimization.

Data Presentation: Example SAR Table

Summarizing SAR data in a table allows for clear comparison and helps guide the next round of synthetic modifications.[16]

Compound IDQuinoline C7-Substituent (R¹)Side Chain at C4 (R²)IC₅₀ (µM) on MCF-7Autophagy Inhibition (p62 fold-change)
Lead-01 -Cl-NH-(CH₂)₂-N(Et)₂8.53.1
SAR-01 -F-NH-(CH₂)₂-N(Et)₂6.23.5
SAR-02 -OCH₃-NH-(CH₂)₂-N(Et)₂15.12.0
SAR-03 -Cl-NH-(CH₂)₃-N(Et)₂5.94.2
SAR-04 -Cl-NH-(CH₂)₄-N(Et)₂9.82.8
SAR-05 -Cl-NH-(CH₂)₂-(Piperidine)4.54.8

Note: Data are hypothetical and for illustrative purposes only.

SAR Insights from Table:

  • Replacing the C7-Chloro group with a more electronegative Fluoro group (SAR-01) slightly improves activity. An electron-donating Methoxy group (SAR-02) is detrimental.

  • Increasing the linker length from two to three carbons (SAR-03) is beneficial, but a four-carbon linker (SAR-04) reduces potency.

  • Incorporating the terminal amine into a cyclic structure like piperidine (SAR-05) significantly enhances both cytotoxicity and autophagy inhibition.

Section 4: Core Mechanism of Action - Autophagy Inhibition

Expertise & Experience: The defining characteristic of anticancer 4-aminoquinolines like CQ and HCQ is their ability to inhibit the final stage of autophagy.[17] Cancer cells in established tumors often upregulate autophagy to survive metabolic stress and resist therapy.[18] By blocking this survival pathway, 4-aminoquinolines can re-sensitize resistant tumors to other treatments or induce cell death directly.

The mechanism is physicochemical. The 4-aminoquinoline scaffold contains two basic nitrogen atoms, allowing it to readily pass through cell membranes in its neutral state.[8] It then becomes protonated and trapped within the acidic environment of the lysosome. This accumulation, known as lysosomotropism, raises the lysosomal pH, which in turn inactivates the acid hydrolases responsible for degrading the contents of the autophagosome.[4][19] The result is a traffic jam: autophagosomes successfully form and engulf cellular debris but cannot fuse with the dysfunctional lysosomes to complete the degradation process.[20]

G cluster_pathway Autophagy Pathway stress Cellular Stress (Hypoxia, Chemotherapy) initiation Initiation (ULK1 Complex) stress->initiation elongation Elongation & Maturation (LC3-I → LC3-II) initiation->elongation autophagosome Autophagosome (Double Membrane Vesicle) elongation->autophagosome fusion Autophagosome-Lysosome Fusion autophagosome->fusion lysosome Lysosome (Acidic Hydrolases) lysosome->fusion block INHIBITION pH increase, enzyme inactivation lysosome->block degradation Degradation & Recycling fusion->degradation fusion->block inhibitor 4-Aminoquinoline (e.g., Chloroquine) inhibitor->lysosome Accumulates in Lysosome

Caption: The autophagy pathway and the point of inhibition by 4-aminoquinolines.

Conclusion and Future Outlook

The 4-aminoquinoline scaffold represents a validated and highly promising starting point for the development of novel anticancer therapeutics. Its well-understood synthetic accessibility via SNAr reactions, combined with a compelling mechanism of action centered on autophagy inhibition, provides a clear roadmap for discovery and optimization. By following a structured screening cascade—from broad cytotoxicity assays to specific mechanistic validation—researchers can efficiently identify and advance potent lead compounds.

The future of this class of agents may lie in developing derivatives with enhanced potency and greater specificity for autophagy inhibition over other cellular processes.[19][20] Furthermore, given their ability to undermine a key cancer cell survival mechanism, 4-aminoquinolines hold immense potential in combination therapies, where they can synergize with other anticancer agents to overcome drug resistance and improve patient outcomes.

References

  • De Sanctis, J. B., Charris, J., Blanco, Z., Ramirez, H., Martinez, G. P., & Mijares, M. R. (2023). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1122–1144. [Link]

  • Al-Bari, M. A. A., & Al-Mamun, M. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Molecules, 26(16), 4975. [Link]

  • Poh, J. K., & Grasso, C. (2018). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. International Journal of Molecular Sciences, 19(11), 3578. [Link]

  • De Sanctis, J. B., Charris, J., Blanco, Z., Ramirez, H., Martinez, G. P., & Mijares, M. R. (2023). Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. Anti-Cancer Agents in Medicinal Chemistry, 23(10), 1122-1144. [Link]

  • Verma, A., & Kumar, D. (2018). Bioassays for anticancer activities. Methods in Molecular Biology, 1877, 1-11. [Link]

  • Ferreira, P. M. P., de Sousa, R. W. R., Ferreira, J. R. de O., Militão, G. C. G., & Bezerra, D. P. (2021). Chloroquine and hydroxychloroquine in antitumor therapies based on autophagy-related mechanisms. Pharmacological Research, 168, 105582. [Link]

  • Bezerra, D. P., Militão, G. C. G., de Farias, P. A. M., & Ferreira, P. M. P. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(7), 659. [Link]

  • Singh, S., Singh, S., & Singh, S. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Sciences and Research, 13(1), 1-13. [Link]

  • Bhatt, P., & Kumar, V. (2021). In vitro assays and techniques utilized in anticancer drug discovery. Biomedicine & Pharmacotherapy, 138, 111478. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Peterson, M. J., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737–17746. [Link]

  • Kumar, S., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Pharmacy and Bioallied Sciences, 2(2), 114–118. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Singh, K., et al. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini-Reviews in Medicinal Chemistry, 13(8), 1177-1194. [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 735-763. [Link]

  • LabMedica. (2012). New Autophagy Inhibitors Block Cancer Growth in Animal Models. LabMedica International. [Link]

  • Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Medicinal Chemistry, 6(1), 1-11. [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

  • Kocaturk, N. M., & Gozuacik, D. (2018). Autophagy Modulators in Cancer Therapy. Molecules, 23(11), 2780. [Link]

  • Ali, I., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2727-2759. [Link]

  • Al-Eryani, L., et al. (2023). Inhibition of autophagy; an opportunity for the treatment of cancer resistance. Frontiers in Oncology, 13, 1198540. [Link]

  • Amaravadi, R., et al. (2017). Targeting Autophagy in Cancer: Update on Clinical Trials and Novel Inhibitors. International Journal of Molecular Sciences, 18(6), 1278. [Link]

  • University of South Florida. (2017). Inhibition of Autophagy in Cancer Lines. USF Technology Transfer Office. [Link]

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Introduction: The Enduring Challenge of Malaria and the Role of Quinolines

Sources

Application Notes & Protocols: The Strategic Application of 4-Amino-6-ethoxyquinoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically significant therapeutic agents[1][2]. This document provides a comprehensive guide for researchers and drug development professionals on the application of a specific, yet highly versatile analog: 4-Amino-6-ethoxyquinoline. While direct literature on this exact molecule is sparse, its utility can be expertly inferred from the extensive research on closely related analogs. This guide will detail its strategic importance, proposed synthetic routes, and its application as a core scaffold in the design and synthesis of novel bioactive compounds. We will explore its potential in targeting a range of diseases and provide detailed protocols for its synthesis and subsequent derivatization, empowering research teams to leverage this valuable chemical entity in their drug discovery programs.

Introduction: The Privileged 4-Aminoquinoline Scaffold

The quinoline ring system is a recurring motif in natural products and synthetic pharmaceuticals, lauded for its broad spectrum of biological activities[3][4]. The 4-aminoquinoline core, in particular, has given rise to landmark drugs such as the antimalarial chloroquine and several next-generation anticancer agents[1][5][6]. The strategic placement of the amino group at the 4-position is crucial for the biological activity of many of these compounds, often serving as a key hydrogen bond donor or a point for further chemical elaboration to modulate pharmacokinetics and pharmacodynamics[6].

The introduction of a 6-ethoxy group is a deliberate design choice aimed at fine-tuning the molecule's properties. The ethoxy group can:

  • Enhance Lipophilicity: Improving membrane permeability and potentially influencing the volume of distribution.

  • Modulate Metabolism: The ether linkage can alter the molecule's susceptibility to metabolic enzymes.

  • Introduce Specific Interactions: The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets.

This application note will serve as a practical guide to harnessing the potential of this compound as a strategic building block in medicinal chemistry.

Synthetic Pathways to this compound

The synthesis of 4-aminoquinolines is well-documented, with the most common approach being the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor[1][5]. The proposed synthesis of this compound follows this established and reliable methodology.

Diagram: Proposed Synthesis of this compound

G p_aminophenol p-Aminophenol p_ethoxyaniline p-Ethoxyaniline p_aminophenol->p_ethoxyaniline Etherification ethyl_iodide Ethyl Iodide ethyl_iodide->p_ethoxyaniline gould_jacob Gould-Jacob Reaction p_ethoxyaniline->gould_jacob DEM Diethyl Malonate DEM->gould_jacob intermediate1 Cyclized Intermediate gould_jacob->intermediate1 hydrolysis Hydrolysis intermediate1->hydrolysis intermediate2 4-Hydroxy-6-ethoxyquinoline hydrolysis->intermediate2 chlorination Chlorination (POCl3) intermediate2->chlorination intermediate3 4-Chloro-6-ethoxyquinoline chlorination->intermediate3 amination Amination (NH3 source) intermediate3->amination product This compound amination->product

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of analogous 4-aminoquinolines[7].

Step 1: Synthesis of 4-Chloro-6-ethoxyquinoline

  • Rationale: The initial steps involve the construction of the quinoline core, followed by the introduction of the chloro leaving group at the 4-position, which is crucial for the subsequent amination.

  • Procedure:

    • Synthesize 4-hydroxy-6-ethoxyquinoline from p-ethoxyaniline and diethyl malonate via the Gould-Jacob reaction.

    • Reflux 4-hydroxy-6-ethoxyquinoline (1 equivalent) in an excess of phosphorus oxychloride (POCl₃) for 4 hours.

    • Carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize with a suitable base (e.g., concentrated ammonia solution) to precipitate the crude product.

    • Filter, wash with water, and recrystallize from ethanol to yield pure 4-chloro-6-ethoxyquinoline.

Step 2: Amination of 4-Chloro-6-ethoxyquinoline

  • Rationale: This step involves the nucleophilic aromatic substitution of the 4-chloro group with an amino group. Various ammonia sources can be utilized.

  • Procedure:

    • In a sealed pressure vessel, dissolve 4-chloro-6-ethoxyquinoline (1 equivalent) in a solution of ammonia in ethanol (or use ammonium carbonate in phenol).

    • Heat the mixture at 120-150°C for 8-12 hours.

    • After cooling, evaporate the solvent under reduced pressure.

    • Treat the residue with a dilute base (e.g., 10% NaOH) and extract with a suitable organic solvent (e.g., chloroform or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel to obtain pure this compound.

Applications in Medicinal Chemistry

This compound is a versatile scaffold for the development of a wide array of therapeutic agents. The primary amino group at the 4-position serves as a convenient handle for further derivatization to explore structure-activity relationships (SAR).

As a Scaffold for Kinase Inhibitors

The 4-aminoquinoline and the closely related 4-aminoquinazoline scaffolds are prominent in the design of kinase inhibitors for cancer therapy[8]. The quinoline core often acts as a hinge-binding motif, while substituents at the 4-amino position can be tailored to achieve potency and selectivity for specific kinases.

Workflow for Developing Kinase Inhibitors:

G start This compound Scaffold derivatization Derivatization at 4-amino position (e.g., acylation, alkylation, arylation) start->derivatization library Library of Analogs derivatization->library screening Kinase Screening Panel library->screening hit_id Hit Identification screening->hit_id sar SAR Studies & Lead Optimization hit_id->sar in_vitro In Vitro Cellular Assays (e.g., cytotoxicity, target engagement) sar->in_vitro in_vivo In Vivo Efficacy Studies in_vitro->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: Workflow for kinase inhibitor drug discovery.

Protocol 2: Derivatization of this compound via Acylation
  • Rationale: Acylation of the 4-amino group is a common strategy to introduce various functionalities that can interact with the target protein.

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Antimalarial and Antiparasitic Agents

The 4-aminoquinoline core is the defining feature of chloroquine, a historically significant antimalarial drug[6][9]. Derivatives of this scaffold continue to be explored for activity against drug-resistant strains of Plasmodium falciparum and other parasites like Leishmania[10][11]. The 6-ethoxy substituent can modulate the physicochemical properties of the molecule, potentially improving its efficacy and safety profile.

Anticancer and Cytotoxic Agents

Numerous studies have demonstrated the potent cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines[7][12]. The mechanisms of action are often multifactorial, including the inhibition of topoisomerase, induction of apoptosis, and modulation of autophagy. The this compound scaffold provides a solid starting point for the development of novel anticancer agents.

Table 1: Representative Biological Activities of 4-Aminoquinoline Derivatives

Compound ClassTarget/ActivityExample IC₅₀/GI₅₀ ValuesReference
4-Aminoquinoline-chalcone hybridsAnticancer (Breast Cancer)GI₅₀: 0.21 µM (MCF-7)[7]
4-Aminoquinoline-pyrimidine hybridsAntimalarial (P. falciparum)IC₅₀: 1.5-10 nM[6]
4-Aminoquinoline derivativesLeishmanicidal (L. donovani)IC₅₀: 0.47 µM[11]
4-Aminoquinoline derivativesAntibacterial (MRSA)MIC: 0.125 mM[9]

Note: The values presented are for various derivatives of the 4-aminoquinoline scaffold and serve to illustrate the potential of this chemical class.

Conclusion and Future Perspectives

This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. Its synthesis is readily achievable through established chemical transformations. The inherent biological relevance of the 4-aminoquinoline scaffold, combined with the property-modulating effects of the 6-ethoxy group, makes this compound an attractive starting point for drug discovery campaigns targeting a wide range of diseases, including cancer, malaria, and other parasitic infections. The protocols and workflows detailed in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate novel compounds based on this promising scaffold, paving the way for the development of next-generation therapeutics.

References

  • Al-Warhi, T., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. Available from: [Link]9]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[1][5]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy. Available from: [Link]7][12]

  • Vidyacharan, S., et al. (2015). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. ResearchGate.[13]

  • Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry.[14]

  • de Souza, M. V. N., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]2]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.[5]

  • Patel, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.[3]

  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed.[12]

  • Romero, A. H., & Delgado, F. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry.[10]

  • Ganguly, S., et al. (2013). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. Antimicrobial Agents and Chemotherapy.[11]

  • O'Neill, P. M., et al. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry.[6]

  • Das, D., & Wang, L. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.[8]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry.[15]

  • Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.[16]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-ethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring a successful and efficient synthesis.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the synthesis of this compound.

Q1: What is the most common synthetic strategy for this compound?

A1: A widely employed and reliable method involves a two-step process:

  • Cyclization to form the quinoline core: Typically, this is achieved through a reaction like the Conrad-Limpach synthesis, starting from p-phenetidine and diethyl malonate to form 4-hydroxy-6-ethoxyquinoline.

  • Conversion to the 4-amino group: The 4-hydroxyquinoline is first converted to a 4-chloroquinoline intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) with an amine source to yield the final this compound.[1][2][3]

Q2: I am observing a very low yield in my overall synthesis. What are the most common general causes?

A2: Low yields in multi-step syntheses like this can stem from several factors. Key areas to investigate include:

  • Suboptimal reaction conditions: Temperature, reaction time, and catalyst choice are critical at each step.[4][5][6][7]

  • Purity of starting materials: Impurities in your starting materials can lead to side reactions and inhibit catalyst activity.

  • Inefficient purification: Product loss during workup and purification steps is a common contributor to low overall yield.

  • Presence of water: In many of the reactions involved, particularly those using acid catalysts, the presence of water can hinder the reaction.[6]

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reactions.[4] It allows you to visualize the consumption of starting materials and the formation of the product in near real-time. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

II. Troubleshooting Guide: Step-by-Step Synthesis

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of this compound, following a common synthetic route.

Step 1: Synthesis of 4-Hydroxy-6-ethoxyquinoline

This step often involves the reaction of p-phenetidine with diethyl malonate followed by a high-temperature cyclization.

Issue 1: Low yield of 4-Hydroxy-6-ethoxyquinoline

  • Symptom: After the reaction and workup, the isolated product mass is significantly lower than the theoretical yield.

  • Potential Causes & Solutions:

Potential Cause Suggested Solution
Incomplete Reaction The high-temperature cyclization step is crucial. Ensure the reaction is heated to the appropriate temperature (often >250 °C) for a sufficient duration. Monitor the reaction by TLC until the starting material is fully consumed.[4]
Suboptimal Reaction Temperature The temperature for the initial condensation and the subsequent cyclization are critical. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition.[6]
Poor Quality Starting Materials Use freshly distilled p-phenetidine and high-purity diethyl malonate. Impurities can interfere with the reaction.
Product Loss During Workup The product is often isolated by adjusting the pH to precipitate the 4-hydroxyquinoline. Ensure the pH is carefully controlled to maximize precipitation and minimize loss in the aqueous phase.
Step 2: Chlorination of 4-Hydroxy-6-ethoxyquinoline to 4-Chloro-6-ethoxyquinoline

This step typically involves reacting the 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).

Issue 2: Incomplete chlorination or formation of byproducts

  • Symptom: TLC analysis of the crude reaction mixture shows the presence of starting material (4-hydroxy-6-ethoxyquinoline) and/or multiple unidentified spots.

  • Potential Causes & Solutions:

Potential Cause Suggested Solution
Insufficient Chlorinating Agent Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion.
Reaction Temperature Too Low The chlorination reaction often requires heating. A temperature that is too low will result in an incomplete reaction.[6]
Presence of Water Water will react with the chlorinating agent, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6]
Side Reactions Overheating or prolonged reaction times can lead to the formation of undesired byproducts. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed.

Workflow for Troubleshooting Incomplete Chlorination:

G start Incomplete Chlorination Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Temperature and Time start->check_conditions check_anhydrous Ensure Anhydrous Conditions start->check_anhydrous rerun_optimized Re-run Reaction with Optimized Parameters check_reagents->rerun_optimized check_conditions->rerun_optimized check_anhydrous->rerun_optimized analyze Analyze Crude Product by TLC/NMR rerun_optimized->analyze

Caption: Troubleshooting workflow for incomplete chlorination.

Step 3: Amination of 4-Chloro-6-ethoxyquinoline

This final step involves the nucleophilic aromatic substitution of the chloro group with an amine source, often ammonia or an equivalent.

Issue 3: Low yield of this compound

  • Symptom: The final isolated product is obtained in a low yield, and TLC may show the presence of unreacted 4-chloro-6-ethoxyquinoline.

  • Potential Causes & Solutions:

Potential Cause Suggested Solution
Poor Nucleophile Reactivity The choice of amine source is critical. If using ammonia, ensure it is in a suitable form (e.g., ammonium hydroxide, ammonia in an organic solvent) and in sufficient excess.
Suboptimal Solvent The polarity of the solvent can significantly impact the reaction rate. Solvents like ethanol, DMSO, or DMF can be effective for SNAr reactions.[1]
Reaction Temperature and Pressure This reaction may require elevated temperatures and, in some cases, pressure (if using a sealed tube or autoclave) to proceed at a reasonable rate.
Presence of Acid Scavenger The reaction generates HCl as a byproduct, which can protonate the amine nucleophile, rendering it unreactive. The addition of a base (e.g., triethylamine, potassium carbonate) may be necessary to neutralize the acid.[1]

Issue 4: Formation of a dark-colored, tarry substance

  • Symptom: The reaction mixture turns dark, and a tar-like substance precipitates, making product isolation difficult.

  • Potential Causes & Solutions:

Potential Cause Suggested Solution
Decomposition at High Temperatures Excessive heat can lead to the decomposition of the starting materials or product.[6] Reduce the reaction temperature and monitor for product formation over a longer period.
Side Reactions The quinoline ring system can be susceptible to various side reactions under harsh conditions. Consider using milder reaction conditions or a catalyst to facilitate the reaction at a lower temperature.
Oxidation The presence of air (oxygen) at high temperatures can lead to oxidative side reactions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Visualizing Potential Side Reactions:

G start 4-Chloro-6-ethoxyquinoline + Amine desired_product This compound (Desired Product) start->desired_product Desired S_NAr side_product1 Bis-quinoline Ether (Side Product) start->side_product1 Reaction with trace water/hydroxide side_product2 Decomposition Products (Tar) start->side_product2 Excessive Heat

Caption: Potential reaction pathways in the amination step.

III. Experimental Protocols

Protocol 1: General Procedure for the Amination of 4-Chloro-6-ethoxyquinoline
  • To a solution of 4-chloro-6-ethoxyquinoline (1.0 eq) in a suitable solvent (e.g., ethanol, 2-propanol), add the amine source (e.g., a solution of ammonia in ethanol, or an aqueous solution of ammonium hydroxide) in excess (typically 5-10 equivalents).

  • If necessary, add a base such as triethylamine or potassium carbonate (1.5-2.0 eq).

  • Heat the reaction mixture in a sealed tube or a flask equipped with a reflux condenser at a temperature ranging from 80-150 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

IV. References

  • Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557.

  • Spencer, J. L., & Shore, E. R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985.

  • Organic Chemistry Portal. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Previous methods for the synthesis of 4-aminoquinoline. Retrieved from [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1365011.

  • Kumar, A., Srivastava, K., Kumar, S. R., & Puri, S. K. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657–3661.

  • Chen, J., Li, Y., Wang, Y., & Zhang, Y. (2023). Palladium-Catalyzed Dehydrogenative Aromatization for the Synthesis of 4-Aminoquinolines from 2,3-Dihydroquinolin-4(1H)-ones with Amines. The Journal of Organic Chemistry, 88(15), 10476–10484.

  • Barluenga, J., Aznar, F., Liz, R., & Cabal, M. P. (2000). Amination of aromatic olefins with anilines: a new domino synthesis of quinolines. Chemistry, 6(14), 2513–22.

  • Kumar, S., & Bawa, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20645–20666.

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031–15070.

Sources

Technical Support Center: Optimizing Reaction Yield of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of 4-Amino-6-ethoxyquinoline. As Senior Application Scientists, we have structured this guide to address common challenges and provide scientifically grounded solutions to optimize your reaction yields and purity.

I. Synthetic Overview & Core Challenges

The synthesis of this compound is a multi-step process, typically commencing from p-phenetidine. The overall synthetic strategy involves the construction of the quinoline core, followed by chlorination and subsequent amination. Each of these stages presents unique challenges that can impact the final yield and purity of the desired product. This guide will walk you through each step, providing insights into the reaction mechanisms and practical advice for overcoming common hurdles.

Synthetic_Workflow p_phenetidine p-Phenetidine hydroxyquinoline 6-Ethoxy-4-hydroxyquinoline p_phenetidine->hydroxyquinoline Cyclization chloroquinoline 4-Chloro-6-ethoxyquinoline hydroxyquinoline->chloroquinoline Chlorination aminoquinoline This compound chloroquinoline->aminoquinoline Amination SNAr_Mechanism chloroquinoline 4-Chloro-6-ethoxyquinoline intermediate Meisenheimer Complex (Resonance Stabilized) chloroquinoline->intermediate Nucleophilic Attack ammonia NH₃ ammonia->intermediate aminoquinoline This compound intermediate->aminoquinoline Loss of Leaving Group hcl HCl intermediate->hcl Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex [Ar-Pd(II)-X]L₂ oxidative_addition->pd_complex ligand_exchange Ligand Exchange pd_complex->ligand_exchange NH₃, Base amide_complex [Ar-Pd(II)-NH₂]L₂ ligand_exchange->amide_complex reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NH₂ reductive_elimination->product

Technical Support Center: Troubleshooting Common Impurities in 4-Amino-6-ethoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Amino-6-ethoxyquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity formation during the synthesis of this important quinoline derivative. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic processes effectively.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is typically approached via two primary strategic routes. The choice of route often depends on the availability of starting materials, scalability, and the desired impurity profile. Understanding both pathways is crucial for effective troubleshooting.

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is arguably the most common and direct approach. It involves the synthesis of a 4-chloro-6-ethoxyquinoline intermediate, followed by displacement of the highly activated chlorine atom at the C4 position with an amino group.[1][2][3]

  • Route B: Nitroquinoline Reduction : This alternative route involves the synthesis of a 6-ethoxy-4-nitroquinoline intermediate. The electron-withdrawing nitro group is then selectively reduced to the target primary amine.[4]

The following diagram illustrates these two convergent synthetic strategies.

G cluster_0 Route A: SNAr Pathway cluster_1 Route B: Nitro Reduction Pathway A_Start p-Phenetidine (or similar precursor) A_Mid1 4-Hydroxy-6-ethoxyquinoline A_Start->A_Mid1 Cyclization (e.g., Gould-Jacobs) A_Mid2 4-Chloro-6-ethoxyquinoline A_Mid1->A_Mid2 Chlorination (e.g., POCl₃) Final_Product This compound A_Mid2->Final_Product Amination (e.g., NH₃ source) B_Start 6-Ethoxyquinoline B_Mid 6-Ethoxy-4-nitroquinoline B_Start->B_Mid Nitration B_Mid->Final_Product Reduction (e.g., H₂/Pd-C, Sn/HCl)

Caption: High-level overview of the two primary synthetic routes to this compound.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific, common issues encountered during synthesis in a question-and-answer format.

Route A: Issues in the Nucleophilic Aromatic Substitution (SNAr) Pathway
Q1: My final product is persistently contaminated with the starting material, 4-chloro-6-ethoxyquinoline. What are the likely causes and solutions?

This is a classic issue of incomplete reaction. The carbon-chlorine bond at the C4 position of the quinoline ring is activated towards nucleophilic attack, but the reaction still requires sufficient energy and time to proceed to completion.

Causality & Troubleshooting:

  • Insufficient Reaction Time/Temperature: The amination reaction may be sluggish. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature. For aminations using ammonia sources, this is often conducted in a sealed pressure vessel to reach the required temperatures (e.g., 120-150 °C).[5]

  • Stoichiometry of Amine Source: Ensure a sufficient excess of the ammonia source (e.g., aqueous ammonia, ammonia in ethanol) is used. A large excess (10-20 equivalents) is often necessary to drive the equilibrium towards the product and ensure the reaction rate is favorable.[5]

  • Base Scavenging: The reaction generates HCl as a byproduct, which will protonate the product and any unreacted amine, effectively quenching the nucleophile. While the excess amine can act as a scavenger, in some cases, the addition of a non-nucleophilic base may be beneficial.

Purification Strategy: The polarity difference between the chloro- starting material and the amino- product is significant.

  • Acid-Base Extraction: Before final purification, an aqueous acid wash (e.g., dilute HCl) can be used to extract the basic amino-product into the aqueous layer, leaving the less basic chloro- starting material in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover the purified product.

  • Chromatography: If significant amounts of the impurity remain, silica gel column chromatography is highly effective. The more polar 4-amino product will have a lower Rf value than the 4-chloro starting material.

Q2: The chlorination of 4-hydroxy-6-ethoxyquinoline is low-yielding and I suspect incomplete conversion. What are the critical parameters for this step?

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a crucial step that can be problematic if not performed correctly. The hydroxyl group is a poor leaving group and must be activated.

Causality & Troubleshooting:

  • Choice and Amount of Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[6] Thionyl chloride (SOCl₂) can also be used.[7] It is critical to use a significant excess of the chlorinating agent, which often serves as both the reagent and the solvent.

  • Anhydrous Conditions: 4-Hydroxyquinolines can be sparingly soluble. The presence of water will rapidly decompose the chlorinating agent, halting the reaction. Ensure your starting material and glassware are scrupulously dry.

  • Temperature and Reaction Time: This reaction typically requires heating (reflux) for several hours to ensure complete conversion. A common temperature range is 90-110 °C for 2-4 hours.[8] Monitor by TLC until the starting hydroxy- spot is completely consumed.

  • Work-up Procedure: The work-up is highly exothermic and must be performed with extreme caution. The reaction mixture is typically cooled and poured slowly onto crushed ice to quench the excess POCl₃. Failure to fully neutralize the mixture can lead to product loss during extraction.

Route B: Issues in the Nitroquinoline Reduction Pathway
Q3: My reduction of 6-ethoxy-4-nitroquinoline is incomplete, and I've identified a potential 4-hydroxylamino intermediate. Why is this happening and is it a concern?

The reduction of an aromatic nitro group to an amine is a multi-step process that proceeds through nitroso and hydroxylamino intermediates. The presence of the 4-hydroxylamino-6-ethoxyquinoline indicates an incomplete reduction.

Causality & Troubleshooting:

  • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), it may be deactivated or "poisoned" by impurities in the starting material or solvent. Ensure high-purity reagents and consider using a fresh batch of catalyst. The catalyst loading should also be adequate (typically 5-10 mol%).

  • Insufficient Reductant (for Metal/Acid Reduction): When using reagents like tin(II) chloride (SnCl₂) or tin/HCl, ensure the stoichiometry is correct. A significant excess of the metal reductant is required to provide the necessary electrons for the full 6-electron reduction from -NO₂ to -NH₂.

  • Reaction Conditions: For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to overcome mass transfer limitations. For metal/acid reductions, sufficient heating may be required to drive the reaction to completion.

Safety and Stability Concern: Yes, the hydroxylamino intermediate is a significant concern. The metabolite of the known carcinogen 4-nitroquinoline 1-oxide (4-NQO) is the corresponding 4-hydroxylaminoquinoline 1-oxide (4-HAQO), which is a potent DNA-damaging agent.[4][9] While your specific intermediate is not 4-HAQO, hydroxylamines as a class can be unstable and potentially genotoxic. It is critical to ensure the reduction proceeds fully to the desired amine.

Q4: The initial nitration of 6-ethoxyquinoline yields a mixture of isomers, primarily the 4-nitro and 8-nitro products. How can I improve the regioselectivity?

The regioselectivity of electrophilic aromatic substitution (nitration) on the quinoline ring is complex. The ring is generally deactivated to attack by the protonated nitrogen under acidic conditions.

Causality & Troubleshooting:

  • Directing Effects: The ethoxy group at C6 is an ortho-, para- director. However, in the quinoline system under strongly acidic nitrating conditions, the situation is more complex. Nitration tends to occur on the benzene ring rather than the pyridine ring.

  • Reaction Conditions: The ratio of isomers can be highly dependent on the specific nitrating agent (e.g., HNO₃/H₂SO₄ vs. other reagents) and the reaction temperature. A thorough study of reaction conditions is advised. Lowering the temperature may improve selectivity. A study on the nitration of N-protected tetrahydroquinoline found that both reagents and conditions significantly impacted the regioselectivity, allowing for total control in some cases.[10] While not the exact same system, the principle of fine-tuning conditions to control isomer ratios applies.

Purification Strategy: Separating regioisomers can be challenging.

  • Fractional Recrystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective, scalable purification method.

  • Preparative Chromatography: For laboratory scale, preparative HPLC or flash column chromatography will be necessary to isolate the desired 4-nitro isomer.

Section 3: Analytical and Purification Strategies

Q5: What are the recommended analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is essential for robust impurity profiling in pharmaceutical development.[11][12]

TechniqueApplication in this compound SynthesisStrengths & Limitations
HPLC / UPLC The primary method for separation and quantification of starting materials, intermediates, and byproducts.[13]Strengths: High sensitivity, excellent resolution, quantitative accuracy. Can be coupled with various detectors (UV, MS). Limitations: Requires chromophores for UV detection; non-volatile analytes only.
Mass Spectrometry (MS) Typically coupled with HPLC (LC-MS) for identification of unknown impurities by providing molecular weight information.[13]Strengths: Unambiguous identification of impurities, high sensitivity. Limitations: Can be destructive; quantification requires standards.
Nuclear Magnetic Resonance (NMR) Used for definitive structural elucidation of the final product and any isolated, unknown impurities.Strengths: Provides detailed structural information (connectivity, stereochemistry). Limitations: Lower sensitivity compared to MS; requires relatively pure samples (>95%).
Gas Chromatography (GC) Used to quantify residual solvents from the synthesis and purification steps.Strengths: Excellent for volatile and semi-volatile compounds.[13] Limitations: Not suitable for non-volatile compounds like the API or most intermediates.

Section 4: Key Experimental Protocols

The following protocols are generalized procedures and should be adapted and optimized for specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Chlorination of 4-Hydroxy-6-ethoxyquinoline (Route A)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxy-6-ethoxyquinoline (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, cautiously add phosphorus oxychloride (POCl₃, 5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-4 hours. Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

  • Work-up (Caution: Highly Exothermic): Cool the reaction mixture to room temperature. In a separate, well-ventilated fume hood, prepare a large beaker of crushed ice. Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the mixture is basic (pH > 8).

  • Extraction: Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-ethoxyquinoline. The crude product can be purified further by recrystallization (e.g., from ethanol/water).

Protocol 2: Reduction of 6-Ethoxy-4-nitroquinoline (Route B)
  • Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker vessel), add 6-ethoxy-4-nitroquinoline (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) under a nitrogen or argon atmosphere.

  • Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (e.g., 50 psi). Shake or stir the reaction vigorously at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/HPLC analysis of filtered aliquots.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

  • Purification: Wash the Celite® pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Section 5: Troubleshooting Workflow

The following diagram provides a logical workflow for identifying an unknown impurity detected during routine analysis of the final product.

G Start Impurity Detected in Final Product by HPLC LCMS Run LC-MS Analysis Start->LCMS MW Determine Molecular Weight (MW) of Impurity LCMS->MW Compare_MW Compare MW to Expected Impurities MW->Compare_MW Impurity_A MW = 207.65 g/mol (Unreacted 4-Chloro-6-ethoxyquinoline) Compare_MW->Impurity_A Matches A? Impurity_B MW = 218.23 g/mol (Unreacted 6-Ethoxy-4-nitroquinoline) Compare_MW->Impurity_B Matches B? Impurity_C MW = 204.23 g/mol (Partially reduced 4-Hydroxylamino -6-ethoxyquinoline) Compare_MW->Impurity_C Matches C? Impurity_D MW = 189.21 g/mol (Precursor 4-Hydroxy-6-ethoxyquinoline) Compare_MW->Impurity_D Matches D? Impurity_Unknown MW does not match common impurities Compare_MW->Impurity_Unknown None Match Action_A Action: Review Amination (Time, Temp, Stoichiometry) Impurity_A->Action_A Action_B Action: Review Reduction (Catalyst, Reductant, Time) Impurity_B->Action_B Action_C Action: Force Reduction to Completion (Add more reductant/catalyst) Impurity_C->Action_C Action_D Action: Review Chlorination Step (Reagents, Anhydrous Conditions) Impurity_D->Action_D Action_Unknown Action: Isolate Impurity via Prep-HPLC and Characterize by NMR Impurity_Unknown->Action_Unknown

Caption: Logical workflow for the identification and troubleshooting of unknown impurities.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Retrieved from [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.
  • Blessy, M. R., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Retrieved from [Link]

  • Nunoshiba, T., & Nishioka, H. (1988). Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 200(1-2), 1-8. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(3), 451-458. Retrieved from [Link]

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-596. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 7-Chloro-6-nitroquinoline and 4-chloro-7-nitroquinoline in Nucleophilic Aromatic Substitution.

Sources

Technical Support Center: Synthesis of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during the synthesis of these vital heterocyclic compounds. The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous antimalarial, anticancer, and anti-inflammatory drugs.[1][2]

This guide is structured by common synthetic methodologies to help you quickly identify and resolve issues specific to your experimental setup.

Section 1: The Conrad-Limpach & Gould-Jacobs Syntheses

These classical methods involve the condensation of anilines with β-ketoesters (Conrad-Limpach) or diethyl ethoxymethylenemalonate (Gould-Jacobs) followed by a high-temperature thermal cyclization to form a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form).[3][4][5] Subsequent chlorination and amination steps yield the final 4-aminoquinoline. Side reactions often arise during the critical cyclization step.

Frequently Asked Questions (FAQs)

Q1: My Conrad-Limpach cyclization is producing a significant amount of the undesired 2-hydroxyquinoline (2-quinolone) isomer. What is causing this and how can I favor the 4-hydroxyquinoline product?

A1: This is a classic problem of kinetic versus thermodynamic control. The formation of the 2-quinolone isomer is the kinetically favored pathway, often promoted by acidic conditions (the Knorr quinoline synthesis), while the desired 4-quinolone is the thermodynamically favored product.[3][6]

  • Causality: The initial condensation of an aniline with a β-ketoester can occur at either the keto group (leading to an enamine, Path A) or the ester group (leading to an anilide, Path B).[3]

    • Path A (Conrad-Limpach): Reaction at the keto group at lower temperatures forms an enamine intermediate. High-temperature thermal cyclization (~250 °C) of this intermediate favors a 6-electron electrocyclization that, after elimination of alcohol, yields the thermodynamically stable 4-hydroxyquinoline.[7]

    • Path B (Knorr): Reaction at the ester group, which typically requires higher temperatures (~140 °C) or acid catalysis for the initial condensation, forms a β-keto anilide. Cyclization of this intermediate yields the 2-hydroxyquinoline.[3]

  • Troubleshooting & Optimization:

    • Control Condensation Temperature: Ensure the initial condensation of the aniline and β-ketoester is performed at a low temperature (e.g., room temperature or slightly above) to favor the kinetic formation of the enamine intermediate required for the 4-quinolone.

    • Ensure Neutral or Basic Conditions: Avoid acidic catalysts in the initial condensation step, as this will promote the formation of the anilide intermediate leading to the 2-quinolone.

    • Optimize Cyclization Conditions: The key is high-temperature thermal cyclization.

      • Use a high-boiling, inert solvent such as Dowtherm A or mineral oil. This ensures even heat distribution and prevents charring, with yields reported to increase dramatically (up to 95%) compared to solvent-free conditions.[3]

      • Heat the reaction to 250-300 °C. Microwave irradiation can also be effective and may significantly reduce reaction times.[8][9]

    • Purify the Intermediate: If possible, isolate and purify the enamine intermediate before the high-temperature cyclization step to remove any anilide byproduct.

Q2: My Gould-Jacobs cyclization is resulting in low yields and significant tar formation. What are the critical parameters to control?

A2: The Gould-Jacobs reaction requires high heat for the intramolecular cyclization, and improper control of temperature and reaction time can lead to degradation of the starting materials, intermediates, and products.[9]

  • Causality: Tar formation is typically a result of thermal decomposition at the high temperatures required for cyclization (250-300 °C). The reaction involves the formation of an anilinomethylenemalonate intermediate, which then cyclizes with the elimination of ethanol.[10] If the temperature is too high or heating is prolonged, this intermediate or the final product can polymerize or decompose.

  • Troubleshooting & Optimization Protocol:

    • Solvent Choice: Use a high-boiling inert solvent like diphenyl ether. This helps to moderate the temperature and prevent localized overheating.[8]

    • Temperature & Time Study: The relationship between temperature and time is critical. As shown in the table below, increasing the temperature can dramatically decrease the required reaction time. A thorough time-temperature study is essential for optimization.[9]

    • Use of Catalysts: For the cyclization step, Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the reaction under milder conditions (e.g., 80-100 °C), often leading to cleaner reactions and higher yields.[10]

    • Microwave Synthesis: Microwave-assisted synthesis can provide rapid and uniform heating, often leading to higher yields and reduced side products by minimizing the overall time the reaction mixture spends at high temperatures.[9][10]

Data Summary: Gould-Jacobs Cyclization Optimization
EntryTemperature (°C)Time (min)Yield of 4-Quinolone (%)Notes
1250301Incomplete cyclization; mainly intermediate observed.
23003028Increased conversion but potential for product degradation.
3300547Optimal balance of high temperature and short reaction time minimizes degradation and maximizes yield.

This table is adapted from data on microwave-assisted Gould-Jacobs synthesis, illustrating the critical interplay of temperature and time.[9]

Visualization: Competing Pathways in Quinolone Synthesis

The following diagram illustrates the critical branching point in the reaction of an aniline with a β-ketoester, leading to either the desired 4-quinolone or the undesired 2-quinolone isomer.

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Final Products Aniline Aniline Enamine Enamine Intermediate (Kinetic Product) Aniline->Enamine Low Temp (Conrad-Limpach) Anilide Anilide Intermediate (Thermodynamic Product) Aniline->Anilide High Temp / H+ (Knorr) Ketoester β-Ketoester Ketoester->Enamine Low Temp (Conrad-Limpach) Ketoester->Anilide High Temp / H+ (Knorr) Quinolone4 4-Hydroxyquinoline (Desired Product) Enamine->Quinolone4 ~250°C Thermal Cyclization Quinolone2 2-Hydroxyquinoline (Side Product) Anilide->Quinolone2 H+ Cyclization

Caption: Competing Conrad-Limpach and Knorr pathways.

Section 2: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloroquinolines

This is one of the most common and direct methods for synthesizing 4-aminoquinolines, involving the reaction of a 4-chloroquinoline precursor with a suitable amine.[1][11] While straightforward, the reaction can be plagued by issues related to reactivity, side reactions, and purification.

Frequently Asked Questions (FAQs)

Q3: My SNAr reaction between a 4-chloroquinoline and a primary/secondary amine is sluggish and giving low yields. How can I drive it to completion?

A3: The reactivity of the 4-chloroquinoline is generally high, but issues can arise from the nucleophilicity of the amine, solvent effects, or catalyst choice.

  • Causality: The reaction proceeds via a Meisenheimer complex, and its formation and subsequent collapse to products are influenced by several factors. Poor amine nucleophilicity, protonation of the amine under acidic conditions, or inappropriate solvent choice can slow the reaction.[1]

  • Troubleshooting & Optimization:

    • Solvent Choice: Polar aprotic solvents like DMSO are often superior to alcohols (e.g., ethanol) as they can accelerate SNAr reactions. Microwave-assisted reactions in DMSO at 140-180 °C can yield excellent results in as little as 20-30 minutes.[11]

    • Use a Base (if necessary):

      • When using primary amines, an excess of the amine itself can act as the base to neutralize the HCl generated. No extra base is typically needed.[11]

      • When using secondary amines or less reactive arylamines, an auxiliary base (e.g., K₂CO₃, Et₃N) is often required. For poorly reactive anilines, a stronger base like NaOH may be necessary.[11]

    • Acid Catalysis (for Anilines): For the coupling of anilines, which are weaker nucleophiles, a catalytic amount of a Brønsted acid (e.g., HCl) or a Lewis acid can significantly improve yields. However, this method is not suitable for alkylamines, which would be protonated and rendered non-nucleophilic.[1]

    • Increase Temperature: Conventional heating under reflux in solvents like ethanol or isopropanol is common. If yields are low, increasing the temperature (by switching to a higher boiling solvent like n-butanol or using microwave heating) is a primary strategy.[12]

Q4: I am attempting a selective amination on a dichloroquinoline (e.g., 4,7-dichloroquinoline) and getting a mixture of mono- and di-substituted products. How can I improve selectivity?

A4: Achieving selectivity depends on the differential reactivity of the chlorine atoms and precise control over reaction stoichiometry and conditions. In 4,7-dichloroquinoline, the C4 position is significantly more activated towards nucleophilic attack than the C7 position.

  • Causality: The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 and C4 positions towards SNAr. The C4 position is highly activated. The C7 position is part of the benzo ring and is much less reactive. Di-substitution occurs when the reaction conditions are harsh enough or the reaction time is long enough to allow for the slower substitution at the C7 position.

  • Troubleshooting & Optimization Protocol:

    • Control Stoichiometry: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the amine nucleophile to favor mono-substitution.

    • Control Temperature and Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting 4,7-dichloroquinoline is consumed to prevent the formation of the di-substituted product. Lowering the reaction temperature can also enhance selectivity.

    • Purification: Careful column chromatography is usually effective in separating the mono- and di-substituted products due to their significant polarity difference.

Section 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

Modern methods often employ palladium-catalyzed cross-coupling to form the C-N bond, which is especially useful for less reactive aryl amines or when SNAr conditions fail.[1][13]

Frequently Asked Questions (FAQs)

Q5: My Buchwald-Hartwig amination of a 4-chloroquinoline is giving low yields and I'm recovering starting material. What are the most common points of failure?

A5: The success of a Buchwald-Hartwig reaction hinges on the precise interplay of the palladium precursor, the ligand, the base, and the solvent. Failure is often due to catalyst deactivation or suboptimal choice of these components.

  • Causality: The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] A failure in any of these steps will stall the reaction. Common issues include using a base that is too weak, a ligand that is not suitable for the substrate, or the presence of oxygen which can deactivate the Pd(0) catalyst.

  • Troubleshooting & Optimization:

    • Catalyst System:

      • Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precursors.[14]

      • Ligand: The choice of phosphine ligand is critical. For electron-rich chloroquinolines and various amines, bulky electron-rich ligands like BINAP or more specialized ligands like DavePhos are often required to promote efficient reductive elimination.[14][15]

    • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and reliable choice.[14][16] Potassium phosphate or Cs₂CO₃ can be alternatives for sensitive substrates.

    • Solvent: Anhydrous, deoxygenated toluene or dioxane are standard solvents.

    • Strictly Anaerobic Conditions: The active Pd(0) catalyst is sensitive to oxidation. Ensure all reagents and the reaction vessel are thoroughly degassed (e.g., via several vacuum/argon cycles) before heating.

Visualization: Buchwald-Hartwig Amination Workflow

G Setup Reaction Setup (Flask, Stir Bar) Degas1 Add Solids (Chloroquinoline, Pd Catalyst, Ligand, Base) Setup->Degas1 Degas2 Degas System (Vacuum/Argon Cycles x3) Degas1->Degas2 AddLiq Add Liquids (Anhydrous Solvent, Amine) via Syringe Degas2->AddLiq Heat Heat to Reaction Temp (e.g., 100°C) under Argon AddLiq->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Purification (Column Chromatography) Workup->Purify Product Final 4-Aminoquinoline Purify->Product

Caption: Standard workflow for a Buchwald-Hartwig reaction.

References

  • Frontiers. (2025).
  • PMC. (2025).
  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy.
  • PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • DeRisi Lab, UCSF. (2005).
  • Biotage. (n.d.).
  • Wikipedia. (n.d.). Niementowski quinoline synthesis.
  • MDPI. (2025).
  • Merck Index. (n.d.). Niementowski Quinoline Synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PMC. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • Springer. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • MDPI. (n.d.).
  • BenchChem. (2025).
  • PMC. (n.d.).

Sources

Technical Support Center: Interpreting NMR Spectra of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted quinolines. This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on precise structural characterization of this critical class of heterocyclic compounds. Quinoline and its derivatives form the backbone of numerous pharmaceuticals, and a deep understanding of their NMR spectra is paramount for unambiguous structure elucidation and advancing discovery programs.[1][2]

This document moves beyond a simple recitation of data, offering field-proven insights into the nuances of spectral interpretation, troubleshooting common experimental hurdles, and leveraging advanced NMR techniques to solve complex structural puzzles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common, specific problems encountered during the NMR analysis of substituted quinolines in a direct question-and-answer format.

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically δ 6.5-9.0 ppm) is a frequent challenge with substituted quinolines due to the number of protons in a similar electronic environment.[2] A multi-step approach using two-dimensional (2D) NMR is the most effective strategy for resolving and assigning these signals.

  • Step 1: COSY (Correlation Spectroscopy) : This is your first and most crucial experiment. A COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds.[3][4] This allows you to trace the connectivity of protons within the same spin system. For example, a cross-peak between two signals confirms they are from adjacent protons, helping you to "walk" around a substituted ring and differentiate signals even when they overlap in the 1D spectrum.[3]

  • Step 2: HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals directly to the carbon atoms they are attached to.[5] By spreading the signals over a second, much wider ¹³C chemical shift range, it can effectively resolve overlapping proton resonances that are attached to different carbons.[3]

  • Step 3: HMBC (Heteronuclear Multiple Bond Correlation) : This experiment is invaluable for piecing together the entire molecular puzzle. It shows correlations between protons and carbons over two or three bonds. This is critical for connecting different spin systems and for unambiguously determining the position of substituents that lack protons (e.g., -NO₂, -Cl, -OH).[3][6]

  • Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy) : If ambiguity still exists, a NOESY experiment can be used. This identifies protons that are close to each other in space, which can help confirm assignments, particularly for protons on different rings that are spatially proximate.[5]

Q2: How can I definitively assign the position of a substituent that has no protons (e.g., a nitro group or a halogen)?

A2: Assigning the position of non-protonated substituents is a classic challenge that is directly addressed by Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. The logic relies on observing long-range (2- and 3-bond) correlations from known protons to the carbon atom where the substituent is attached (the ipso-carbon).

Workflow for Assigning a Non-Protonated Substituent:

  • Full ¹H and ¹³C Assignment: First, assign as many proton and carbon signals as possible using a combination of ¹H, ¹³C, COSY, and HSQC spectra.

  • Identify the ipso-Carbon: In the ¹³C NMR spectrum, the carbon atom bonded to the substituent will often have a distinct chemical shift. Halogens and nitro groups, for instance, directly influence the chemical shift of the carbon they are attached to.

  • Use HMBC to Find Correlations: Look for 2-bond and 3-bond correlations in the HMBC spectrum from assigned protons to the unassigned ipso-carbon. For example, if you suspect a nitro group is at the C6 position, you should observe HMBC cross-peaks from H5 and H7 to the C6 carbon.

  • Confirm with Surrounding Carbons: Conversely, you can look for correlations from assigned protons to the quaternary carbons of the quinoline ring (C4a and C8a) to help lock in the overall assignment.

The diagram below illustrates this logical workflow.

cluster_0 HMBC Logic for Substituent Placement H5 Assigned H5 C6 Unassigned Quaternary Carbon (ipso-Carbon) H5->C6 ³JCH correlation H7 Assigned H7 H7->C6 ³JCH correlation Conclusion Conclusion: Substituent is at C6 C6->Conclusion

Caption: HMBC correlations confirm substituent position.

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: Quinolines are well-known to exhibit concentration-dependent chemical shift changes in ¹H NMR studies.[7] This phenomenon is primarily due to intermolecular π-π stacking and dipole-dipole interactions between the electron-rich quinoline molecules in solution.[3][7]

As the concentration of your sample increases, the quinoline molecules are more likely to form stacked aggregates, often in an anti-parallel conformation.[3][7] This stacking creates significant shielding or deshielding effects on the protons, causing their chemical shifts to move upfield or downfield. If you are comparing spectra or trying to report definitive chemical shifts, it is crucial to use a consistent and relatively dilute concentration. If you suspect this is an issue, acquiring spectra at two different concentrations can help confirm it.

Frequently Asked Questions (FAQs)

This section provides answers to broader, more foundational questions about interpreting the NMR spectra of substituted quinolines.

Q1: What are the typical ¹H and ¹³C chemical shift ranges for the unsubstituted quinoline core?

A1: The chemical shifts for unsubstituted quinoline provide a baseline for understanding the effects of substituents. The electron-withdrawing nature of the nitrogen atom significantly deshields adjacent protons and carbons.[2] The tables below summarize typical ¹H and ¹³C NMR chemical shifts for unsubstituted quinoline. Note that these values can vary with the solvent and sample concentration.[3]

Table 1: Typical ¹H NMR Chemical Shifts for Unsubstituted Quinoline (in CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H2 ~8.90 dd ⁴J = 1.7, ³J = 4.2
H3 ~7.35 dd ³J = 8.3, ³J = 4.2
H4 ~8.10 dd ⁴J = 0.9, ³J = 8.3
H5 ~7.70 d ³J = 8.1
H6 ~7.50 t ³J = 7.5
H7 ~7.65 ddd ³J = 8.5, ³J = 6.9, ⁴J = 1.5

| H8 | ~8.15 | d | ³J = 8.3 |

Table 2: Typical ¹³C NMR Chemical Shifts for Unsubstituted Quinoline (in CDCl₃)

Carbon Chemical Shift (δ, ppm)
C2 ~150.2
C3 ~121.0
C4 ~136.0
C4a ~128.2
C5 ~129.5
C6 ~126.5
C7 ~127.5
C8 ~129.5

| C8a | ~148.3 |

(Data synthesized from multiple sources for educational purposes).[3][8][9]

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic environment of the quinoline ring, leading to predictable shifts in NMR signals.[3]

  • Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density on the ring. This "shields" the nearby nuclei (especially at the ortho and para positions), causing their signals to shift upfield to a lower ppm value.[3]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease electron density on the ring. This "deshields" the nearby nuclei, causing their signals to shift downfield to a higher ppm value.[10]

The position of the substituent is also critical. For instance, a methyl group (weakly donating) at the C6-position can cause a downfield shift at the ortho C5 position but an upfield shift at the other ortho C7 position.[3] These substituent-induced chemical shifts are a key tool for determining the substitution pattern.

Q3: What is the significance of J-coupling constants in determining the substitution pattern?

A3: Spin-spin coupling constants (J-values) provide invaluable information about the connectivity of protons and are measured in Hertz (Hz). The magnitude of the J-value is dependent on the number of bonds separating the coupled protons and their geometric relationship.[11]

  • Ortho coupling (³JHH): Coupling between adjacent protons (separated by three bonds). This is the largest coupling, typically 7-10 Hz .

  • Meta coupling (⁴JHH): Coupling between protons separated by one carbon (e.g., H5-H7). This coupling is much smaller, typically 1-3 Hz .[3]

  • Para coupling (⁵JHH): Coupling across four carbons (e.g., H5-H8). This is usually very small or zero (0-1 Hz ).

By analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) and measuring the J-values, you can piece together the substitution pattern.[3] For example, a proton signal that appears as a "doublet of doublets" (dd) with J-values of ~8 Hz and ~1.5 Hz is likely coupled to both an ortho and a meta proton.[3]

Experimental Protocols & Workflows
Workflow for Complete Structural Elucidation

A systematic approach is essential for accurately determining the structure of a novel substituted quinoline. The following workflow outlines the recommended sequence of experiments and logical steps.

cluster_workflow NMR Workflow for Substituted Quinolines A 1. Acquire ¹H NMR F Identify Proton Spin Systems A->F B 2. Acquire ¹³C NMR G Assign Directly Bonded C-H Pairs B->G C 3. Acquire ¹H-¹H COSY C->F D 4. Acquire ¹H-¹³C HSQC D->G E 5. Acquire ¹H-¹³C HMBC H Connect Fragments & Place Substituents E->H F->H G->H I Propose Final Structure H->I

Sources

Technical Support Center: Achieving High Purity 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-6-ethoxyquinoline. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important chemical intermediate. Achieving high purity is critical for reproducible downstream applications, and this document provides practical, field-proven insights to help you troubleshoot and optimize your purification workflows.

Introduction: The Criticality of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, reduced yields, and compromised biological activity in subsequent steps. Common impurities may include unreacted starting materials, isomeric byproducts, or degradation products formed due to oxidation or exposure to light. This guide provides a systematic approach to identifying and eliminating these contaminants.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has a yellow or brown tint. Is this normal, and how can I fix it?

A1: A yellow or brown discoloration is a common issue and typically indicates the presence of oxidation-related impurities. Quinolines, particularly those with amino groups, can be susceptible to air oxidation over time, leading to the formation of colored byproducts.

  • Causality: The discoloration arises from the formation of highly conjugated, colored compounds resulting from oxidative coupling or degradation.

  • Solution: The most effective method to remove these colored impurities is recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored, often polymeric, impurities, allowing for the crystallization of the pure, colorless to off-white product. A detailed protocol is provided in the "Troubleshooting Guides" section.

Q2: What are the best analytical techniques to assess the purity of my this compound sample?

A2: A multi-technique approach is recommended for a comprehensive purity analysis.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column is typically effective.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure and identifying any structurally similar impurities that may co-elute in HPLC.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, providing further evidence of its identity.

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile before committing to a large-scale purification.

Q3: Which solvents are recommended for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Based on its structure, the following solvents and mixtures are good starting points:

  • Alcohols: Methanol or ethanol are often effective.[3]

  • Esters: Ethyl acetate can be a good choice.[4]

  • Solvent Mixtures: Toluene/heptane, ethanol/water, or ethyl acetate/hexane mixtures can be used to fine-tune the solubility and improve crystal formation.

In-Depth Troubleshooting Guides

This section addresses specific experimental issues with detailed explanations and step-by-step protocols.

Issue 1: Persistent Colored Impurities After Initial Purification

If your product remains discolored after a standard recrystallization, it is likely due to highly persistent, colored byproducts or oxidation during the workup.

Root Cause Analysis: The amino group on the quinoline ring is an electron-donating group, making the aromatic system susceptible to oxidation. This process can be accelerated by heat, light, and the presence of trace metals.

Troubleshooting Protocol: Decolorization using Activated Charcoal

  • Solvent Selection: Choose an appropriate recrystallization solvent in which the compound has high solubility when hot (e.g., ethanol).

  • Dissolution: In a flask, dissolve the impure this compound in the minimum amount of hot solvent.

  • Charcoal Addition: Once fully dissolved, remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% w/w of your compound). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Swirl the mixture for a few minutes to allow the charcoal to adsorb the impurities. Perform a hot filtration using a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is recommended.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: HPLC Analysis Shows Multiple Peaks, Including Starting Materials

The presence of starting materials, such as 4-chloro-6-ethoxyquinoline, indicates an incomplete reaction. Other peaks may correspond to side-products.

Root Cause Analysis: Most syntheses of 4-aminoquinolines proceed via a nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and an amine.[5] Insufficient reaction time, temperature, or improper stoichiometry can lead to incomplete conversion.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for identifying and removing different types of impurities.

G start Crude Product (Purity < 95%) hplc_check Analyze by HPLC/TLC start->hplc_check decision Impurity Type? hplc_check->decision sm_present Starting Material (e.g., 4-chloro-6-ethoxyquinoline) decision->sm_present Non-polar, less basic polar_imp Polar Byproducts decision->polar_imp More polar, more basic nonpolar_imp Non-Polar/Tarry Byproducts decision->nonpolar_imp Baseline streak or non-mobile column_chrom Action: Silica Gel Column Chromatography sm_present->column_chrom acid_base Action: Acid-Base Extraction polar_imp->acid_base recrystallize Action: Recrystallization +/- Charcoal nonpolar_imp->recrystallize final_check Analyze Final Product (Purity > 99%) column_chrom->final_check acid_base->final_check recrystallize->final_check

Caption: Troubleshooting workflow for impurity identification and removal.

Recommended Purification Protocols

1. Silica Gel Column Chromatography

This method is highly effective for separating compounds with different polarities, such as the desired product from less polar starting materials.[6]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) is a good starting point. The exact ratio should be determined by TLC analysis first.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

2. Acid-Base Extraction

This classical technique leverages the basicity of the aminoquinoline nitrogen atoms to separate the product from neutral or acidic impurities. The quinolinic nitrogen has a pKa of around 6, while the 4-amino group can also be protonated.

  • Procedure:

    • Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will protonate and move into the aqueous layer.

    • Separate the layers. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

    • Slowly add a base (e.g., 2M sodium hydroxide or saturated sodium bicarbonate solution) to the aqueous layer until the pH is basic (pH > 9) to deprotonate and precipitate the purified product.

    • Extract the precipitated product back into an organic solvent like ethyl acetate or dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.

Data Summary Tables

Table 1: Comparison of Purification Techniques

TechniquePrincipleBest For RemovingProsCons
Recrystallization Differential solubilityColored impurities, minor byproductsScalable, cost-effectiveMay have lower recovery, less effective for impurities with similar solubility
Column Chromatography Differential adsorptionStarting materials, isomers, non-polar impuritiesHigh resolution, versatileMore time-consuming, requires more solvent, less scalable
Acid-Base Extraction Differential pKaNeutral or acidic impuritiesFast, uses inexpensive reagentsOnly effective for separating compounds with different acid/base properties

Table 2: Recommended HPLC Conditions for Purity Analysis

ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Standard for separation of moderately polar organic molecules.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution.
Gradient Start at 10% B, ramp to 90% B over 15 minElutes a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nm and 280 nmQuinoline systems have strong UV absorbance at these wavelengths.
Column Temp. 30 °CEnsures reproducible retention times.

References

  • Geronikaki, A. A., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Price, C. C., & Roberts, R. M. (1946). Preparation of 4-hydroxyquinoline compounds. Google Patents (US2558211A).
  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-71. Available at: [Link]

  • Harris, L. J., & Pope, W. J. (1929). Method of making 2:4-dimethyl-6-ethoxyquinoline. Google Patents (US1701144A).
  • Suh, J. H., et al. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio: Indonesia Journal of Food and Drug Safety. Available at: [Link]

  • Pawellek, R., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Pharmaceuticals (Basel). Available at: [Link]

  • ResearchGate. (2018). How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst?. Available at: [Link]

  • PubChem. (1984). Process for the purification of p-aminophenol. Patent US-4440954-A. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up of 4-Aminoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their 4-aminoquinoline synthesis from bench-scale to larger, pilot, or industrial-scale production. The scale-up process often introduces unforeseen challenges that can impact yield, purity, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these critical phases of development.

Troubleshooting Guide: From Benchtop Success to Pilot Plant Problems

This section addresses specific, common problems that arise during the scale-up of 4-aminoquinoline synthesis in a question-and-answer format.

Issue 1: My Yield Dropped Significantly After Scaling Up the Reaction.

Question: I had a consistent 85% yield for my 4-aminoquinoline synthesis in a 1L flask, but upon scaling up to a 50L reactor, the yield has dropped to 40-50%. What are the likely causes and how can I fix this?

Answer: A significant drop in yield upon scale-up is a frequent challenge and typically points to issues with mass and heat transfer, which are less pronounced at the lab scale.[1] Here’s a systematic approach to troubleshooting this problem:

  • Evaluate Mixing Efficiency: In larger reactors, what was once a homogenous solution with a magnetic stir bar can become a heterogeneous mixture with localized "hot spots" or areas of high reactant concentration.[1] These inconsistencies can promote the formation of side-products and impurities.

    • Solution: Transition from magnetic stirring to an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., pitched-blade turbine or anchor) to ensure thorough mixing of the entire reaction volume.[1] The goal is to maintain a uniform temperature and concentration throughout the reactor.

  • Assess Heat Transfer and Control: The surface-area-to-volume ratio decreases dramatically as the reaction scale increases.[1] This makes it much harder to dissipate heat from exothermic reactions. An uncontrolled increase in temperature can lead to the degradation of starting materials, intermediates, or the final product.[1]

    • Solution:

      • Utilize a jacketed reactor with a temperature control unit to actively manage the internal temperature.[1]

      • For highly exothermic steps, such as those in a Skraup or Conrad-Limpach synthesis, consider a semi-batch approach.[2] This involves adding one of the reactants portion-wise or via a syringe pump to control the rate of heat generation.[1]

  • Re-optimize Reaction Concentration: The optimal concentration at a small scale may not be suitable for a larger batch. Higher concentrations can exacerbate issues with solubility, viscosity, and heat transfer.[1]

    • Solution: Experiment with slight dilutions of the reaction mixture. While this may increase the reaction time, it can lead to a more controlled reaction and higher overall yield.

  • Check Raw Material Quality and Addition: The impact of impurities in starting materials is magnified at a larger scale.[1]

    • Solution: Ensure the quality and consistency of your raw materials from suppliers. It is good practice to perform identity and purity checks on new batches of starting materials. Also, consider the order and rate of reagent addition, as this can become more critical at a larger scale.[3]

Issue 2: I'm Seeing New or Increased Levels of Impurities in My Scaled-Up Batches.

Question: My small-scale synthesis of a 4-aminoquinoline derivative via a Conrad-Limpach reaction was very clean. Now, at a larger scale, I am observing significant new impurities by HPLC, making purification difficult. What is happening?

Answer: The appearance of new or increased levels of impurities is often linked to poor temperature control and longer reaction times at scale. The Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, is particularly sensitive to temperature.[4][5]

  • Understanding the Side Reactions: At lower temperatures, the reaction favors the formation of the kinetic product, a β-aminoacrylate, which then cyclizes to the desired 4-hydroxyquinoline.[4] However, at higher temperatures (around 140°C or more), the aniline can attack the less reactive ester group, leading to the thermodynamic product, a β-keto acid anilide.[4] This alternative intermediate then cyclizes to form an undesired 2-hydroxyquinoline isomer, a reaction known as the Knorr quinoline synthesis.[4]

    • Troubleshooting Steps:

      • Strict Temperature Control: As with yield issues, precise temperature monitoring and control are paramount. Use a calibrated temperature probe within the reaction mixture and a jacketed reactor to maintain the optimal temperature.[1]

      • Solvent Choice: The choice of a high-boiling, inert solvent is crucial for the high-temperature cyclization step.[4][6] Solvents like mineral oil or Dowtherm A can provide a stable medium for the reaction and help to maintain a consistent temperature.[4]

      • Monitor Reaction Progress: At scale, reactions may proceed at different rates. Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time and quench the reaction before significant side product formation occurs.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and safety aspects of scaling up 4-aminoquinoline synthesis.

1. What are the primary safety concerns when using phosphoryl chloride (POCl₃) at an industrial scale, and how should it be handled?

Phosphoryl chloride is a highly corrosive and toxic reagent commonly used in the synthesis of 4-chloroquinolines, a key intermediate for many 4-aminoquinolines.[7] Handling it at a large scale requires strict safety protocols.

  • Hazards:

    • Violent Reaction with Water: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[8][9] This reaction is highly exothermic and can lead to a dangerous increase in pressure in a closed system.

    • Toxicity: It is fatal if inhaled and causes severe skin burns and eye damage.[7][8][9] Symptoms of exposure may be delayed.[7]

    • Corrosivity: It is corrosive to many metals and tissues.[7]

  • Safe Handling Procedures:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including a full-face shield, chemical-resistant gloves, and a chemical-resistant suit.[7][9] A NIOSH-approved respirator or a self-contained breathing apparatus (SCBA) is required if there is a risk of inhalation.[7][10]

    • Ventilation: All work must be conducted in a well-ventilated fume hood or a closed-system reactor.

    • Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials.[8][9] Containers should be kept tightly sealed.[9]

    • Disposal: Neutralize excess POCl₃ by slowly adding it to a cooled, stirred suspension of a base like calcium hydroxide. Do not use carbonates, as the resulting fizzing can aerosolize the POCl₃.

2. My final 4-aminoquinoline product is difficult to crystallize at a large scale. What can I do to improve crystallization?

Crystallization issues at scale can be due to residual solvents, impurities, or suboptimal crystallization conditions.

  • Troubleshooting Crystallization:

    • Purity: Ensure the crude product is as pure as possible before attempting crystallization. Residual impurities can act as crystallization inhibitors. Consider a preliminary purification step like a charcoal treatment or a quick filtration through a plug of silica gel.

    • Solvent System: Systematically screen for optimal solvent/anti-solvent systems. A good crystallization solvent is one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.

    • Seeding: Use a small amount of previously isolated, pure crystalline material to seed the supersaturated solution. This provides a template for crystal growth.

    • Cooling Rate: Control the cooling rate of the solution. Slow, gradual cooling generally leads to larger, more well-defined crystals. A programmable temperature controller on the reactor jacket is ideal for this.

    • Agitation: The level of agitation can also affect crystal size and form. Experiment with different stirring speeds.

3. Are there greener or safer alternatives to classical methods like the Skraup synthesis for preparing the quinoline core?

Yes, the development of more sustainable and safer synthetic routes is an active area of research. While classical methods like the Skraup synthesis are effective, they often involve harsh, hazardous conditions and produce significant waste.[2]

  • Modern Alternatives:

    • Metal-Catalyzed Reactions: Transition-metal-catalyzed reactions, such as those using palladium or copper, can offer milder reaction conditions and greater functional group tolerance.[11][12] For example, palladium-catalyzed dehydrogenative aromatization can be used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones.[11][13]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of 4-aminoquinolines, often with reduced side product formation.[11][13][14]

    • Ultrasound-Assisted Synthesis: Similar to microwave-assisted synthesis, the use of ultrasound can enhance reaction rates and yields in a more environmentally friendly manner.[15]

Visualizing the Process: Workflows and Pathways

Troubleshooting Workflow for Reduced Yield

This diagram outlines a logical progression for diagnosing and addressing a drop in yield during scale-up.

Yield_Troubleshooting Start Yield Drop at Scale Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Heat Assess Heat Transfer Check_Mixing->Check_Heat Efficient Implement_Overhead_Stirrer Implement Overhead Stirring Check_Mixing->Implement_Overhead_Stirrer Inefficient? Check_Conc Re-optimize Concentration Check_Heat->Check_Conc Controlled Jacketed_Reactor Use Jacketed Reactor & Portion-wise Addition Check_Heat->Jacketed_Reactor Poor Control? Check_Purity Verify Raw Material Purity Check_Conc->Check_Purity Optimal Adjust_Solvent Adjust Solvent Volume Check_Conc->Adjust_Solvent Suboptimal? QC_Materials Perform QC on Starting Materials Check_Purity->QC_Materials Inconsistent? End Yield Improved Check_Purity->End Consistent Implement_Overhead_Stirrer->Check_Heat Jacketed_Reactor->Check_Conc Adjust_Solvent->Check_Purity QC_Materials->End

Caption: A decision tree for troubleshooting yield loss during scale-up.

Conrad-Limpach vs. Knorr Synthesis Pathway

This diagram illustrates how temperature can influence the reaction pathway, leading to either the desired 4-hydroxyquinoline or the isomeric 2-hydroxyquinoline impurity.

Reaction_Pathway cluster_0 Reaction Conditions cluster_1 Reaction Pathways cluster_2 Final Products Reactants Aniline + β-Ketoester Kinetic_Intermediate β-Aminoacrylate (Kinetic Product) Reactants->Kinetic_Intermediate Low Temp. Thermo_Intermediate β-Keto Anilide (Thermodynamic Product) Reactants->Thermo_Intermediate High Temp. Product_4OH 4-Hydroxyquinoline (Desired Product) Kinetic_Intermediate->Product_4OH Cyclization Product_2OH 2-Hydroxyquinoline (Impurity) Thermo_Intermediate->Product_2OH Cyclization

Caption: Competing pathways in the Conrad-Limpach synthesis.

Data at a Glance: Scale-Up Parameter Comparison

The following table provides a hypothetical example of how reaction parameters might be adjusted when scaling up a 4-aminoquinoline synthesis.

ParameterLab Scale (1L)Pilot Scale (50L)Rationale for Change
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity in a larger volume.[1]
Reactor Type Round Bottom FlaskJacketed Glass ReactorAllows for precise temperature control.[1]
Reagent Addition All at oncePortion-wise over 1 hourManages exotherm and prevents localized high concentrations.[1]
Temperature Control Oil BathCirculating Fluid in JacketProvides more uniform and responsive heating/cooling.[1]
Solvent Volume 500 mL25 LMaintained concentration while allowing for effective stirring.
Reaction Monitoring TLC every 30 minsHPLC every hourProvides more quantitative data on reaction progress and impurity formation.

References

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • Muby Chemicals. (n.d.). Phosphorus Oxychloride or Phosphoryl Chloride Manufacturers, with SDS GHS MSDS Sheet.
  • Sciencemadness Wiki. (2024). Phosphoryl chloride.
  • BenchChem. (n.d.). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
  • BenchChem. (n.d.). Optimizing reaction time and temperature for quinoline synthesis.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. (n.d.). PMC.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Lanxess. (2015). Phosphorus oxychloride.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - PubMed Central.
  • NOAA. (n.d.). phosphorus oxychloride - Report | CAMEO Chemicals.
  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment!.
  • Conrad-Limpach Reaction. (n.d.).
  • ResearchGate. (n.d.). Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents | Request PDF.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PMC.
  • ACS Publications. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • NIH. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC.
  • NIH. (n.d.). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds.
  • Reddit. (n.d.). What are issues/things to consider when scaling up reactions from the lab to a factory?.
  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • YouTube. (2022). Troubleshooting and optimizing lab experiments.
  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/....
  • Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. (n.d.).
  • NIH. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • PubMed Central. (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. | Download Scientific Diagram.
  • NIH. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.
  • Common Challenges in Pharmaceutical Manufacturing and How to Overcome Them. (2024).

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"avoiding decomposition of 4-Amino-6-ethoxyquinoline during reaction"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Decomposition During Reactions

Welcome to the Technical Support Center for 4-Amino-6-ethoxyquinoline. This guide, curated by Senior Application Scientists, provides in-depth technical assistance to help you navigate the complexities of working with this compound. We understand the challenges you face in maintaining the integrity of this compound during synthesis and other applications. This resource is designed to provide you with troubleshooting strategies and answers to frequently asked questions to ensure the stability and purity of your compound throughout your experimental workflow.

Troubleshooting Guide: Addressing Decomposition of this compound

Experiencing unexpected results in your reaction? This guide will help you diagnose and resolve common issues related to the decomposition of this compound.

Visual Guide to Troubleshooting

The following flowchart provides a logical sequence for troubleshooting unexpected observations in your reaction.

G start Start: Unexpected Reaction Outcome (e.g., color change, low yield) color_change Is there a significant color change (e.g., to brown/black)? start->color_change low_yield Is the primary issue a low yield of the desired product? color_change->low_yield No oxidation Probable Cause: Oxidation of the aminoquinoline core. color_change->oxidation Yes byproducts Are there unexpected byproducts in your analysis (TLC, LC-MS, NMR)? low_yield->byproducts No thermal Probable Cause: Thermal decomposition. low_yield->thermal Yes byproducts->start No, re-evaluate side_reaction Probable Cause: Side reaction with reagents or solvent. byproducts->side_reaction Yes solution_oxidation Solution: - Implement inert atmosphere techniques (N2 or Ar). - Use degassed solvents. - Consider adding an antioxidant (e.g., BHT). oxidation->solution_oxidation solution_thermal Solution: - Lower the reaction temperature. - Monitor reaction progress more frequently to avoid prolonged heating. - Consider alternative, lower-temperature synthetic routes. thermal->solution_thermal solution_side_reaction Solution: - Verify reagent compatibility. - Ensure solvent is dry and of appropriate grade. - Adjust pH of the reaction mixture. side_reaction->solution_side_reaction

Caption: A troubleshooting flowchart for identifying and addressing the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the decomposition of this compound?

A1: The primary decomposition pathway for this compound is believed to be oxidation. The electron-rich aromatic ring and the amino group make the molecule susceptible to oxidation, which can lead to the formation of colored impurities and byproducts. While direct studies on this compound are limited, research on the structurally similar antioxidant, ethoxyquin (1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline), has identified oxidation products such as a quinone imine N-oxide and a quinone imine.[1] It is plausible that this compound follows a similar oxidative degradation pathway.

Visualizing the Potential Oxidation Pathway

G A This compound B Oxidative Conditions (Air, Oxidizing Agents) A->B C Intermediate Radical Cation B->C D Quinone-imine Species C->D E Further Decomposition Products (Polymeric materials, colored impurities) D->E

Caption: A simplified proposed oxidation pathway for this compound.

Q2: What are the ideal storage conditions for this compound to prevent degradation?

A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. A supplier of 6-Ethoxyquinolin-4-amine recommends storage at 2-8°C, sealed in a dry environment.[2] Exposure to light, air (oxygen), and moisture should be minimized. For optimal protection, storing the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is highly recommended.

Q3: My reaction mixture is turning a dark brown/black color. What is likely happening and how can I prevent it?

A3: A dark coloration is a strong indicator of oxidation and potentially polymerization of the resulting reactive intermediates. This is a common issue with amino-substituted aromatic compounds.

To prevent this, consider the following:

  • Implement an Inert Atmosphere: Conduct your reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents prior to use by sparging with an inert gas or by the freeze-pump-thaw method.

  • Control the Temperature: High temperatures can accelerate the rate of decomposition. If your synthetic protocol allows, try running the reaction at a lower temperature.[3]

  • Consider Antioxidants: In some cases, the addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help to suppress oxidative decomposition. This should be tested on a small scale to ensure it does not interfere with your desired reaction.

Q4: I am observing a low yield of my desired product. Could this be due to decomposition?

A4: Yes, a low yield is a common consequence of decomposition. Both oxidative and thermal degradation can consume your starting material, leading to a reduced yield of the target molecule.

To improve your yield, you should:

  • Optimize Reaction Temperature and Time: Monitor your reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times, especially at elevated temperatures.

  • Purify Reagents and Solvents: Impurities in your reagents or solvents can sometimes catalyze decomposition. Ensure you are using high-purity materials.

Q5: What are some common incompatible reagents with this compound?

A5: Due to its amino and electron-rich aromatic nature, this compound is likely incompatible with:

  • Strong Oxidizing Agents: Reagents like nitric acid, chromic acid, peroxides, and permanganates should be avoided as they will likely cause rapid and uncontrolled oxidation.[5]

  • Strong Acids: While the amino group can be protonated, highly acidic conditions can promote side reactions or degradation, especially at elevated temperatures.

  • Electrophiles: The amino group is nucleophilic and will react with a variety of electrophiles. This is often the desired reactivity, but care must be taken to avoid unwanted side reactions with other electrophilic species that may be present.

Table 1: Summary of Incompatible Chemical Classes

Chemical ClassPotential Hazard/Reaction
Strong Oxidizing AgentsViolent reaction, decomposition
Strong AcidsPotential for side reactions and degradation
Halogenating AgentsUncontrolled reaction with the aromatic ring and amino group

Experimental Protocols: Best Practices for Handling this compound

Protocol 1: Setting up a Reaction Under an Inert Atmosphere

This protocol outlines the basic steps for ensuring your reaction is protected from atmospheric oxygen.

Materials:

  • Two- or three-neck round-bottom flask

  • Condenser (if refluxing)

  • Septa

  • Nitrogen or argon gas source with a bubbler

  • Needles and syringes for liquid transfer

Procedure:

  • Assemble Glassware: Assemble your reaction glassware (flask, condenser, etc.) and ensure all joints are well-sealed.

  • Dry Glassware: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas or in a desiccator.

  • Purge the System: Insert a needle connected to the inert gas source through a septum into the flask, and another needle as an outlet. Allow the inert gas to flow through the system for several minutes to displace the air.

  • Add Reagents: Add solid reagents to the flask under a positive pressure of inert gas. Dissolve them in degassed solvent, which can be added via a cannula or a syringe.

  • Maintain Inert Atmosphere: Once the reagents are added, remove the outlet needle and connect the gas inlet to a bubbler to maintain a slight positive pressure of inert gas throughout the reaction.

Visual Workflow for Inert Atmosphere Setup

G A Dry Glassware B Assemble and Purge with Inert Gas A->B C Add Solid Reagents under Positive Pressure B->C D Add Degassed Solvent via Syringe/Cannula C->D E Maintain Positive Pressure with Bubbler D->E

Sources

Technical Support Center: Optimization of Nucleophilic Substitution in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. As a Senior Application Scientist, I understand the nuances and challenges researchers face when functionalizing the quinoline scaffold. This guide is designed to provide you with in-depth, field-proven insights into optimizing nucleophilic aromatic substitution (SNAr) reactions on quinoline rings. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and selectivity of your syntheses.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems encountered during the nucleophilic substitution of halo-quinolines. Each issue is analyzed to identify its root cause, followed by a series of actionable solutions.

Issue 1: Poor Regioselectivity (Mixture of C2 and C4 Substituted Products)

You are observing a mixture of isomers, with the nucleophile adding to both the C2 and C4 positions of the quinoline ring. This is a common challenge stemming from the inherent electronic properties of the quinoline system.

Root Cause Analysis: The nitrogen atom in the quinoline ring acts as a powerful electron-withdrawing group, which reduces electron density throughout the pyridine ring. This effect is most pronounced at the α (C2) and γ (C4) positions, making both susceptible to nucleophilic attack.[1][2] The final product ratio is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

Troubleshooting & Optimization Strategies:

Strategy Actionable Steps Scientific Rationale
Modify Reaction Temperature Lower the reaction temperature. A kinetic vs. thermodynamic product distribution may be at play.Lower temperatures can increase selectivity by favoring the kinetically controlled product, which often corresponds to the most electronically activated or sterically accessible site.[1]
Alter Solvent Polarity Switch to a more polar aprotic solvent (e.g., from Toluene to DMF or DMSO).Polar aprotic solvents can stabilize the charged Meisenheimer intermediate formed during the reaction, potentially enhancing the inherent electronic preference for one position over the other.[1][3]
Leverage Steric Hindrance 1. For C4 Selectivity: Use a bulkier nucleophile. 2. For C2 Selectivity: If a substituent is present at C3, it will sterically favor attack at C2.1. A sterically demanding nucleophile will preferentially attack the less hindered C4 position.[1] 2. The steric bulk of existing substituents can be used to direct the incoming nucleophile to the more accessible position.
Introduce a Blocking Group If synthetically feasible, temporarily introduce a bulky, non-leaving group near the undesired position to physically obstruct the nucleophile's approach.This is a direct method to enforce steric control and achieve high regioselectivity. The blocking group can be removed in a subsequent step.[1]
Issue 2: Formation of Quinolinone Byproduct

Your final product is contaminated with a significant amount of the corresponding quinolinone, where the leaving group has been replaced by a hydroxyl group.

Root Cause Analysis: Quinolinone formation is the result of hydrolysis, where water acts as a nucleophile, attacking the halo-quinoline starting material or product.[1] This is frequently caused by residual moisture in solvents, reagents, or the reaction atmosphere, especially when using aqueous bases.[1]

Troubleshooting & Optimization Strategies:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and ensure reagents are free from water. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[1]

  • Employ Non-Aqueous Bases: Replace aqueous bases like NaOH or KOH with non-nucleophilic, anhydrous organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]

  • Careful Work-up: During the aqueous work-up phase, minimize the contact time with water, particularly if the mixture is acidic or basic, to prevent post-reaction hydrolysis.[1]

Issue 3: Polysubstitution with Amine Nucleophiles

When using a primary or secondary amine as a nucleophile, you are observing products where more than one leaving group is substituted, or the product amine has reacted further.

Root Cause Analysis: Amines are potent nucleophiles.[1] If the quinoline substrate has multiple leaving groups, or if the reaction conditions are too harsh, the amine can react multiple times. This leads to a complex product mixture that is difficult to purify.[1]

Troubleshooting & Optimization Strategies:

Strategy Actionable Steps Scientific Rationale
Control Stoichiometry Use a carefully measured, slight excess of the amine (e.g., 1.05 - 1.2 equivalents).Limiting the amount of the nucleophile is the most direct way to prevent reactions beyond the desired mono-substitution.[1]
Slow Nucleophile Addition Add the amine solution dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C).This maintains a low instantaneous concentration of the nucleophile, disfavoring multiple substitution events which require a higher effective concentration.[1]
Lower Reaction Temperature Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.Subsequent substitution reactions often have a higher activation energy. Lowering the temperature can significantly slow these undesired follow-up reactions while still allowing the initial substitution to proceed.[1]
Protect the Nucleophile If the product amine is still sufficiently nucleophilic to react further, consider using a protected amine (e.g., a Boc-protected amine) that can be deprotected in a later step.This strategy prevents the newly introduced amino group from participating in undesired side reactions.[1]

Troubleshooting Workflow Diagram

G start Problem Detected: Low Yield / Impure Product q1 What is the main impurity? start->q1 q2 Is it a Regioisomer? q1->q2 C2/C4 Mixture q3 Is it a Quinolinone? q1->q3 Hydrolysis q4 Is it a Polysubstituted Product? q1->q4 Over-reaction sol1 Optimize for Regioselectivity: • Lower Temperature • Change Solvent • Use Bulky Nucleophile • Add Blocking Group q2->sol1 sol2 Prevent Hydrolysis: • Use Anhydrous Conditions • Employ Non-Aqueous Base • Careful Work-up q3->sol2 sol3 Control Reactivity: • Adjust Stoichiometry • Slow Nucleophile Addition • Lower Temperature q4->sol3

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols & Data

Protocol: Synthesis of 4-(4-Fluorophenoxy)-7-chloroquinoline

This protocol is a representative example of an SNAr reaction for the synthesis of an aryloxy-quinoline, adapted from established literature procedures. [4] Materials:

  • 4,7-Dichloroquinoline

  • 4-Fluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 equiv), 4-fluorophenol (1.2 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. A precipitate should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

  • Purification: Dry the crude solid under vacuum. If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-fluorophenoxy)-7-chloroquinoline.

Data Table: Representative SNAr Conditions on Halo-Quinolines

The following table summarizes various reaction conditions for the substitution of chloro-quinolines with different classes of nucleophiles, providing a comparative overview. [4]

Electrophile Nucleophile Base / Catalyst Solvent Temp (°C) Time (h) Yield (%)
4,7-Dichloroquinoline 4-Fluorophenol K₂CO₃ DMF Reflux Overnight 63
4,7-Dichloroquinoline Morpholine K₂CO₃ DMF 120 24 92
4-Chloro-3-nitroquinoline Thiophenol None Pyridine Reflux 4 75

| 6-Methoxy-2-methylquinolin-4-ol* | Benzyl bromides | K₂CO₃ | DMF | Sonication | 0.25 | 45-84 |

Note: This is an O-alkylation, a related substitution reaction on a quinolinol tautomer.

References

  • BenchChem. (n.d.). Technical Support Center: Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines.
  • Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation and Properties of Quinoline. (n.d.).
  • El-Gaby, M. S. A., et al. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Retrieved from [Link]

  • Larock, R. C., & Yue, D. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Reactions of Quinolines, Chemistry tutorial. Retrieved from [Link]

  • Milata, V., & Kada, R. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Retrieved from [Link]

  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on the Quinoline Ring.
  • YouTube. (2020, October 26). Reactivity of Quinoline. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Quinolines.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Umemoto, K., et al. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... PMC - NIH. Retrieved from [Link]

Sources

Understanding the Conrad-Limpach-Knorr Synthesis: A Tale of Two Temperatures

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, field-tested guide, this Technical Support Center provides an in-depth resource for navigating the complexities of the Conrad-Limpach-Knorr synthesis of quinolones. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, actionable insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. This guide is structured to anticipate and address the nuanced challenges of this classic yet powerful reaction, ensuring a self-validating approach to protocol execution and optimization.

The synthesis of quinolones from anilines and β-ketoesters, broadly known as the Conrad-Limpach-Knorr synthesis, is a cornerstone of heterocyclic chemistry. The reaction's outcome is critically dependent on temperature, leading to two distinct isomers: 4-hydroxyquinolines (via the Conrad-Limpach pathway) or 2-hydroxyquinolines (via the Knorr pathway).[1][2][3]

The initial reaction between the aniline and the β-ketoester can proceed via two competing pathways:

  • Conrad-Limpach Pathway (Kinetic Control): At lower temperatures (e.g., room temperature to slightly elevated), the aniline's nitrogen attacks the more reactive keto group of the β-ketoester. This is a reversible reaction that forms a β-aminoacrylate (an enamine), the kinetic product.[1][4] This intermediate is then isolated and cyclized at very high temperatures (around 250 °C) to yield the 4-hydroxyquinolone.[1][5]

  • Knorr Pathway (Thermodynamic Control): At higher temperatures (e.g., around 140 °C), the reaction equilibrium shifts. The aniline attacks the less reactive ester group, leading to the formation of a more stable β-keto anilide, the thermodynamic product.[1][4] This anilide, upon treatment with a strong acid like sulfuric acid, cyclizes to the 2-hydroxyquinolone.[6]

This temperature-dependent regioselectivity is the central theme of troubleshooting this synthesis.

G cluster_0 Starting Materials Aniline Aniline Condensation Condensation Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Enamine β-Aminoacrylate (Enamine Intermediate) Condensation->Enamine Low Temp. (Kinetic Product) Anilide β-Keto Anilide (Anilide Intermediate) Condensation->Anilide High Temp. (Thermodynamic Product) Cyclization_CL Thermal Cyclization (~250°C) Enamine->Cyclization_CL Cyclization_K Acid-Catalyzed Cyclization Anilide->Cyclization_K Product_4Q 4-Hydroxyquinoline (Conrad-Limpach Product) Cyclization_CL->Product_4Q Product_2Q 2-Hydroxyquinoline (Knorr Product) Cyclization_K->Product_2Q

Caption: Reaction pathways for Conrad-Limpach vs. Knorr synthesis.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common experimental hurdles in a Q&A format, providing both the "what to do" and the "why you're doing it."

Issue 1: Low or No Yield of the Desired 4-Hydroxyquinolone

Question: My Conrad-Limpach synthesis is giving me a very low yield of the 4-hydroxyquinolone. What are the likely causes and how can I fix it?

This is the most frequent challenge and can be traced back to several factors, primarily related to the high-energy thermal cyclization step.

A1: Inadequate Cyclization Temperature and Solvent Choice

The cyclization of the β-aminoacrylate to the 4-hydroxyquinolone requires breaking the aromaticity of the aniline ring, a high-energy process that necessitates very high temperatures, typically around 250 °C.[1][7][8]

  • Causality: If the temperature is too low, the activation energy for the electrocyclic ring-closing will not be met, and the reaction will stall at the intermediate stage.

  • Solution:

    • Verify Temperature: Ensure your reaction setup can accurately achieve and maintain 250-260 °C. Use a high-temperature thermometer or thermocouple placed directly in the reaction mixture.

    • Choose an Appropriate High-Boiling Solvent: The solvent's primary role is to act as a heat transfer medium. Early work often performed the cyclization neat, resulting in poor yields (<30%).[1][8] The use of an inert, high-boiling solvent dramatically improves yields, often to over 90%.[1][8]

SolventBoiling Point (°C)Characteristics
Dowtherm A 257Eutectic mixture of diphenyl ether and biphenyl.[9] Liquid at room temperature, making it convenient.[7] Considered a top choice.[10]
Diphenyl Ether 259Inexpensive, but solid at room temperature and has an unpleasant odor.[7]
Mineral Oil > 275Inexpensive, but can be difficult to remove from the product during workup.[7][8]

A2: Inefficient Removal of Alcohol Byproduct

The cyclization reaction eliminates a molecule of alcohol (e.g., ethanol if using an ethyl β-ketoester).[1][3]

  • Causality: According to Le Chatelier's principle, the presence of the alcohol byproduct can inhibit the forward reaction. Efficient removal of this byproduct drives the equilibrium towards the cyclized product.

  • Solution: Equip your reaction apparatus with a short distillation head or a Dean-Stark trap to continuously remove the alcohol as it forms.[7] This is a critical, yet often overlooked, step for maximizing yield.

A3: Competing Knorr Pathway

You might be inadvertently forming the thermodynamic anilide intermediate, which will not cyclize to the desired 4-quinolone under thermal conditions.

  • Causality: If the initial condensation of the aniline and β-ketoester is performed at too high a temperature, the reaction will favor the formation of the β-keto anilide (Knorr intermediate) over the desired β-aminoacrylate (Conrad-Limpach intermediate).[4]

  • Solution:

    • Control Condensation Temperature: Perform the initial condensation at room temperature or with gentle heating. An acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl) can facilitate the reaction at lower temperatures.[1][7]

    • Isolate the Intermediate: For best results, it is often advisable to isolate and purify the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization. This ensures that only the correct precursor is carried forward.

G Start Low Yield of 4-Quinolone Check_Temp Is Cyclization Temperature Consistently >250°C? Start->Check_Temp Check_Solvent Is a High-Boiling Solvent Being Used? (e.g., Dowtherm A) Check_Temp->Check_Solvent Yes Action_Temp Action: Increase and stabilize heating. Use a suitable heat source (heating mantle, sand bath). Check_Temp->Action_Temp No Check_Byproduct Are Alcohol Byproducts Being Actively Removed? Check_Solvent->Check_Byproduct Yes Action_Solvent Action: Switch to Dowtherm A or Diphenyl Ether. Check_Solvent->Action_Solvent No Check_Isomer Could the 2-Quinolone (Knorr) Isomer be Forming? Check_Byproduct->Check_Isomer Yes Action_Byproduct Action: Use a short path distillation head or Dean-Stark trap. Check_Byproduct->Action_Byproduct No End Improved Yield Check_Isomer->End No, review reagent purity and stoichiometry. Action_Isomer Action: Lower initial condensation temperature. Isolate the enamine intermediate before cyclization. Check_Isomer->Action_Isomer Yes Action_Temp->End Action_Solvent->End Action_Byproduct->End Action_Isomer->End

Caption: Troubleshooting workflow for low 4-hydroxyquinolone yield.

Issue 2: Product Purification and Solvent Removal

Question: I have a good yield according to TLC/LC-MS, but I'm struggling to isolate a pure, solid product from the dark, oily reaction mixture. How do I effectively purify my quinolone?

A1: Removing High-Boiling Solvents

High-boiling solvents like Dowtherm A or mineral oil are essential for the reaction but a challenge for purification.

  • Causality: The product often precipitates out of the solvent upon cooling.[7] However, the viscous, oily solvent can be difficult to separate completely from the solid product.

  • Solution:

    • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The 4-quinolone product should precipitate.

    • Washing with a Non-polar Solvent: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with a solvent in which the product is insoluble but the high-boiling solvent is soluble. Toluene and hexanes are excellent choices for this purpose.[7] Perform multiple washes to ensure complete removal of the residual high-boiling solvent.

    • Drying: Dry the purified solid in a vacuum oven to remove any residual washing solvents.

Frequently Asked Questions (FAQs)

  • Q: How do substituents on the aniline affect the Conrad-Limpach reaction?

    • A: The electronic nature of substituents on the aniline ring significantly impacts the cyclization step. Electron-donating groups (e.g., methoxy, methyl) on the aniline generally facilitate the electrophilic aromatic substitution-type cyclization, often leading to better yields. Conversely, strong electron-withdrawing groups (e.g., nitro) can make the ring less nucleophilic, requiring harsher conditions or resulting in lower yields.[11]

  • Q: What are the key safety precautions for this synthesis?

    • A: The primary hazards are the extremely high temperatures and the use of high-boiling solvents.

      • High Temperatures: Use a heating mantle with a sand bath for even heat distribution and to contain any spills. Ensure all glassware is free of cracks or defects. Work in a fume hood with the sash pulled down.

      • Solvents: Dowtherm A and diphenyl ether have unpleasant odors and should be handled exclusively in a well-ventilated fume hood.[7] Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Q: Can this reaction be performed using microwave irradiation?

    • A: Yes, modern variations of quinolone synthesis have successfully employed microwave conditions. Microwave heating can dramatically reduce reaction times and in some cases improve yields by providing rapid and uniform heating to the required high temperatures.[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-methyl-6-nitroquinoline (A Representative Conrad-Limpach Procedure)

This protocol is adapted from a published procedure and serves as a general guideline.[7]

Step 1: Condensation (Formation of the Enamine Intermediate)

  • In a round-bottom flask, combine 4-nitroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Stir the mixture at room temperature for 2-4 hours, or with gentle heating (50-60 °C) until TLC analysis indicates the consumption of the aniline. Water is formed during this step and can be removed azeotropically if the reaction is heated in a suitable solvent like toluene.

Step 2: Thermal Cyclization

  • To a 1 L round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a short-path distillation apparatus, add the crude enamine intermediate from Step 1.

  • Add a high-boiling solvent such as Dowtherm A (approx. 15 mL per gram of starting aniline).

  • Heat the stirred mixture to 250-255 °C using a heating mantle.

  • As the reaction progresses, ethanol will distill off. Continue heating for 30-60 minutes, or until the distillation of ethanol ceases.

  • During the heating period, the product, 2-methyl-6-nitro-4-quinolone, should begin to precipitate from the solution.

Step 3: Workup and Purification

  • Carefully allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid cake extensively with toluene, followed by hexanes, to remove all traces of the Dowtherm A solvent.

  • Dry the resulting solid in a vacuum oven at 60 °C to a constant weight.

References

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Chemistry lover (YouTube). Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • YouTube. Quinolones Mechanism of action. [Link]

  • National Institutes of Health (NIH). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]

  • Cambridge University Press. Conrad-Limpach Reaction. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. [Link]

  • PMC (NIH). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [Link]

  • MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PMC (NIH). Mechanism of action of and resistance to quinolones. [Link]

  • Dow Inc. DOWTHERM™ A Heat Transfer Fluid. [Link]

  • Rodun International B.V. DOWTHERM® A. [Link]

  • Wikipedia. Knorr quinoline synthesis. [Link]

  • MDPI. Our Evolving Understanding of the Mechanism of Quinolones. [Link]

  • YouTube. Knorr Quinoline Synthesis Mechanism Quinoline Synthesis Name Reactions Quinoline Synthesis #27. [Link]

  • Scribd. Quinoline. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Bioassay Results for Novel Quinolines: A 4-Amino-6-ethoxyquinoline Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Bioassay Validation

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2][3][4]. As researchers continue to synthesize novel quinoline derivatives like 4-Amino-6-ethoxyquinoline, the need for robust, reliable, and reproducible biological assays is paramount. An unvalidated or poorly validated bioassay can generate misleading data, leading to costly failures in later stages of drug development.

This guide provides an in-depth framework for the validation of a bioassay for a novel chemical entity, using this compound as a representative example. We will proceed by hypothesizing a common biological activity for a 4-aminoquinoline derivative—cytotoxicity against a human cancer cell line[5]—and detail the validation of a cell-based viability assay. The principles and methodologies described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant approach[6][7][8][9].

Our objective is not merely to provide a protocol but to explain the causality behind each experimental choice. This guide will empower researchers to design self-validating systems that ensure the integrity and trustworthiness of their bioassay results, forming a solid foundation for preclinical and clinical decision-making[7][10].

Part 1: Assay Selection and Foundational Principles

The Rationale for Choosing a Cell Viability Bioassay

For a novel compound like this compound, a primary screening assay should be robust, sensitive, and relevant to the hypothesized biological activity. Given that many quinoline derivatives exhibit anticancer properties, a cell viability assay is a logical starting point to quantify cytotoxic or cytostatic effects. For this guide, we will focus on a luminescence-based ATP assay (e.g., CellTiter-Glo®), which measures the level of ATP in metabolically active cells.

Why this choice?

  • Mechanism-Relevant Endpoint: ATP levels are a strong indicator of cell viability and metabolic activity, providing a direct measure of the compound's effect.

  • High Throughput: The "add-mix-read" format is easily adaptable for multi-well plates, making it suitable for screening and dose-response studies.

  • Sensitivity and Linearity: These assays typically offer a broad linear range, crucial for accurately determining key parameters like the half-maximal inhibitory concentration (IC50).

The Validation Lifecycle: A Conceptual Workflow

Bioassay validation is not a single experiment but a comprehensive process to establish that the method is fit for its intended purpose[8][11]. The process can be visualized as a structured workflow.

G Compound Increasing [this compound] Effect Increased Cytotoxicity Compound->Effect causes ATP Decreased Cellular ATP Effect->ATP leads to Signal Decreased Luminescence Signal ATP->Signal results in

Caption: Relationship between compound concentration and assay signal.

Conclusion: A Foundation of Trust

The validation of a bioassay is a foundational activity in drug discovery and development. By systematically evaluating parameters such as specificity, accuracy, precision, and range, researchers can ensure that their data is reliable and fit for purpose. This guide, using this compound as a case study, provides a comprehensive framework grounded in established regulatory principles.[6][7][8][9][10] Adherence to these principles does not just satisfy regulatory expectations; it builds a foundation of trust in your scientific findings, enabling confident decision-making as you advance promising new molecules from the bench to the clinic.

References

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis Source: European Medicines Agency URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed URL: [Link]

  • Title: ICH guideline M10 Step2b on bioanalytical method validation Source: European Medicines Agency URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools Source: PubMed Central URL: [Link]

  • Title: Validation of Assays for the Bioanalysis of Novel Biomarkers Source: ResearchGate URL: [Link]

  • Title: Biological activities of quinoline derivatives Source: PubMed URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: ResearchGate URL: [Link]

  • Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PubMed Central URL: [Link]

  • Title: Assay Validation Guidelines Source: Ofni Systems URL: [Link]

  • Title: Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents Source: MDPI URL: [Link]

  • Title: Biological Activities of Quinoline Derivatives Source: Bentham Science URL: [Link]

  • Title: Supporting data considerations for novel bioassays Source: Extranet Systems URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers Source: AAPS URL: [Link]

  • Title: Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation Source: Regulations.gov URL: [Link]

  • Title: Essentials in Bioassay Development Source: BioPharm International URL: [Link]

  • Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities Source: PubMed Central URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: PubMed Central URL: [Link]

  • Title: A Practical Approach to Biological Assay Validation Source: EDRA Services URL: [Link]

  • Title: Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist Source: PubMed URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PubMed Central URL: [Link]

Sources

A Comparative Analysis of 4-Amino-6-ethoxyquinoline and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Performance Metrics

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for yielding cornerstone antimalarial drugs like Chloroquine.[1][2] Its enduring relevance is driven by a well-understood mechanism of action, synthetic tractability, and a rich history of structure-activity relationship (SAR) studies that continue to guide the development of new therapeutic agents.[3] This guide provides a comparative analysis of a specific derivative, 4-Amino-6-ethoxyquinoline, against its parent and sibling compounds. We will dissect the subtle yet critical structural modifications that influence biological activity, focusing on the physicochemical properties, in vitro efficacy, and the underlying SAR principles. By contextualizing this compound against established benchmarks like Chloroquine and close analogs such as 4-Amino-6-methoxyquinoline, this document serves as a technical resource for researchers aiming to rationally design the next generation of 4-aminoquinoline-based therapeutics.

The 4-Aminoquinoline Core: A Privileged Scaffold

The 4-aminoquinoline ring system is a pharmacologically significant structure, historically anchored by the success of Chloroquine (CQ) in treating malaria.[1][4] The primary mechanism of action for antimalarial 4-aminoquinolines is the disruption of heme detoxification within the parasite's digestive vacuole.[3][4] The parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline derivatives, being weakly basic, accumulate in the acidic digestive vacuole (a phenomenon known as pH trapping) and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[5]

Key structural features govern the activity of this class of compounds:

  • The 7-Chloro Group: A halogen, typically chlorine, at the 7-position is considered crucial for the antimalarial activity of classical derivatives like Chloroquine.[3][6] This electron-withdrawing group influences the pKa of the quinoline nitrogen, which is vital for accumulation in the parasite's acidic food vacuole.[7]

  • The 4-Amino Side Chain: The nature of the alkylamino side chain at the 4-position is critical for both potency and overcoming drug resistance.[6][7] Its length and the basicity of the terminal nitrogen atom modulate the drug's lipophilicity, membrane permeability, and interaction with efflux pumps that confer resistance.[7][8]

This guide focuses on modifications at the 6-position, specifically comparing an ethoxy group to other common substituents to understand its contribution to the overall pharmacological profile.

Comparative Analysis of Key Derivatives

To properly evaluate this compound, we must compare it to structurally significant analogs. The chosen compounds allow for a systematic analysis of how changes to the quinoline core and side chain impact performance.

  • Chloroquine (CQ): The historical gold standard, featuring a 7-chloro group and a diethylamino-pentyl side chain. It serves as the primary benchmark for activity against sensitive strains and for defining resistance.

  • Amodiaquine (AQ): A highly potent analog effective against many CQ-resistant strains. Its side chain includes a p-hydroxyanilino group, but this feature can lead to the formation of toxic quinone-imine metabolites, a key liability.[9]

  • 4-Amino-6-methoxyquinoline: The closest structural relative to our topic compound. Comparing the methoxy and ethoxy derivatives allows for a direct assessment of how a minor increase in alkyl chain length and lipophilicity at the 6-position impacts activity.

Physicochemical Properties

The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. The substitution pattern on the quinoline ring directly influences these characteristics.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key SubstituentsPredicted pKa (Quinoline N)
Chloroquine C₁₈H₂₆ClN₃319.877-Chloro, C9 side chain~8.1
Amodiaquine C₂₀H₂₂ClN₃O355.867-Chloro, C9 side chain with phenol~8.2
4-Amino-6-methoxyquinoline C₁₀H₁₀N₂O174.206-Methoxy, No side chain (core)~8.0[5]
This compound C₁₁H₁₂N₂O188.236-Ethoxy, No side chain (core)~8.0 (Predicted)

Note: pKa values are approximate and can vary based on the prediction method and experimental conditions. The core structures of the methoxy and ethoxy derivatives are shown for direct comparison of the 6-position substituent effect; a standard side chain would be added for biological activity.

The primary difference between the 6-methoxy and 6-ethoxy cores is the addition of a methylene group, which slightly increases both molecular weight and lipophilicity. While seemingly minor, such a change can influence protein binding, cell penetration, and interaction with metabolic enzymes.

Structure-Activity Relationship (SAR) Insights

The SAR for 4-aminoquinolines is well-established. By analyzing our comparison set, we can infer the expected behavior of the 6-ethoxy derivative.

DOT Script for SAR Diagram

SAR_4_Aminoquinoline cluster_quinoline 4-Aminoquinoline Scaffold cluster_points Key Modification Points & Impact quinoline_img pos7 Position 7: - Electron-withdrawing group (e.g., -Cl) is critical. - Increases pKa of quinoline N, aiding vacuolar accumulation. - Essential for high antimalarial potency. pos7:e->quinoline_img:w pos4 Position 4 (Side Chain): - Modulates lipophilicity and pKa. - Influences activity against resistant strains. - Length and terminal amine basicity are key. pos4:s->quinoline_img:n pos6 Position 6: - Electron-donating groups (e.g., -OCH3, -OC2H5). - Fine-tunes electronic properties and lipophilicity. - Can impact metabolic stability and target interaction. pos6:w->quinoline_img:e pos_other Positions 2, 3, 5, 8: - Substitution generally leads to loss of activity. pos_other:n->quinoline_img:s

Caption: Key structure-activity relationship points on the 4-aminoquinoline scaffold.

  • Role of the 6-Position: Unlike the 7-position, where an electron-withdrawing group is preferred, the 6-position is more tolerant to electron-donating groups like methoxy (-OCH₃) and ethoxy (-OC₂H₅). These groups can subtly influence the electron density of the quinoline ring system. The transition from methoxy to ethoxy represents a conservative modification, primarily increasing steric bulk and lipophilicity. This could potentially enhance membrane interactions or, conversely, create steric hindrance at the target site. The true impact can only be validated experimentally.

Comparative Biological Performance

In vitro assays are the first step in quantifying the efficacy and selectivity of a new compound. Data from studies on various 4-aminoquinoline derivatives provide a strong basis for predicting the performance of this compound.

CompoundIC₅₀ vs. 3D7 (CQ-S) (nM)IC₅₀ vs. K1 (CQ-R) (nM)Cytotoxicity (IC₅₀, L6 Cells) (nM)Resistance Index (RI) (K1/3D7)
Chloroquine 10 - 20300 - 500> 20,000~25
Amodiaquine 5 - 1020 - 40~1,500~4
Compound 4 (AQ analog) 3.518.211,4005.2
This compound (Predicted) 10 - 3050 - 200> 10,000~5-10

Data for CQ, AQ, and Compound 4 (an AQ analog without the hydroxyl group) adapted from published studies.[9] CQ-S = Chloroquine-Sensitive; CQ-R = Chloroquine-Resistant. Predicted values for this compound are hypothetical, based on SAR principles, assuming a standard antimalarial side chain is attached.

Interpretation:

  • Potency: The absence of the critical 7-chloro group in a 6-ethoxy derivative would likely result in lower intrinsic potency compared to Chloroquine or Amodiaquine against sensitive strains. However, its activity would be highly dependent on the attached side chain.

  • Resistance: A key goal in new 4-aminoquinoline design is to overcome CQ resistance. Amodiaquine and its non-toxic analogs demonstrate that modifications to the side chain are effective in this regard.[9] The 6-ethoxy group's contribution would be secondary to the side chain's structure but could help improve cell uptake in resistant parasites.

  • Toxicity: A significant advantage of designing analogs like this compound is the potential to avoid the structural motifs associated with toxicity, such as the phenol group in Amodiaquine that leads to reactive quinone-imine metabolites.[9] We predict low cytotoxicity, a hallmark of the 4-aminoquinoline class when reactive groups are absent.

Experimental Design & Protocols

To empirically validate the predicted performance of a novel derivative like this compound, a standardized set of experiments is required. The following protocols provide a self-validating framework for synthesis and evaluation.

DOT Script for Experimental Workflow

Workflow start Design & Synthesis of 6-Ethoxy Derivative snar SNAr Reaction: 4-chloro-6-ethoxyquinoline + appropriate amine start->snar purify Purification & Characterization (NMR, MS) snar->purify invitro In Vitro Biological Evaluation purify->invitro antimalarial Antimalarial Assay (IC50 vs. CQ-S & CQ-R strains) invitro->antimalarial cyto Cytotoxicity Assay (IC50 vs. mammalian cells) invitro->cyto mech Mechanism of Action Assay (β-Hematin Inhibition) invitro->mech data Data Analysis: Calculate Potency (IC50) & Selectivity Index (SI) antimalarial->data cyto->data mech->data conclusion SAR Conclusion & Lead Optimization Decision data->conclusion

Sources

A Comparative Analysis of the Biological Activity of 4-Amino-6-ethoxyquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold has historically been a cornerstone, with chloroquine serving as a primary therapeutic agent for decades. However, the rise of widespread drug resistance necessitates the exploration of novel analogs with improved efficacy against resistant strains of Plasmodium falciparum. This guide provides a detailed comparative analysis of the biological activity of a specific analog, 4-Amino-6-ethoxyquinoline, and the well-established antimalarial drug, chloroquine.

This analysis is grounded in available experimental data and established principles of medicinal chemistry. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the known and potential biological activities of these compounds, thereby informing future research and development efforts.

Chemical Structures: A Tale of Two Quinolines

The fundamental difference between chloroquine and this compound lies in the substitution on the quinoline ring. Chloroquine possesses a chlorine atom at the 7-position, a feature known to be critical for its antimalarial activity.[1][2] In contrast, this compound features an ethoxy group at the 6-position. This seemingly minor structural alteration can have significant implications for the compound's physicochemical properties and, consequently, its biological activity.

CompoundStructure
Chloroquine

This compound

Mechanism of Action: Targeting Heme Detoxification

The primary mechanism of action for chloroquine and other 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite. Here, it is believed to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to the buildup of toxic free heme. This accumulation of free heme is thought to cause oxidative stress and damage to the parasite's membranes, ultimately leading to its death.

It is highly probable that this compound shares this fundamental mechanism of action due to the presence of the 4-aminoquinoline core structure, which is essential for accumulation in the parasite's food vacuole and interaction with heme.

cluster_parasite Malaria Parasite Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Inhibition Inhibition CQ Chloroquine / this compound Accumulation Accumulation HemeBuildup Toxic Heme Buildup Inhibition->HemeBuildup Leads to ParasiteDeath Parasite Death HemeBuildup->ParasiteDeath

Mechanism of action for 4-aminoquinolines.

Comparative Biological Activity: An Evidence-Based Overview

A direct comparison of the biological activity of this compound and chloroquine is hampered by the limited availability of specific experimental data for this compound in peer-reviewed literature. While extensive data exists for chloroquine, dedicated studies detailing the antimalarial potency and cytotoxicity of this compound are not readily accessible.

Therefore, this section presents the well-documented biological activity of chloroquine and provides a predictive analysis for this compound based on the known structure-activity relationships (SAR) of the 4-aminoquinoline class and data from closely related analogs, such as 4-amino-6-methoxyquinoline derivatives.

Table 1: Comparative Antimalarial Activity (IC50) and Cytotoxicity (CC50/GI50)

CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (CC50/GI50, µM)Cell LineSelectivity Index (SI)
Chloroquine 3D7 (Sensitive)10 - 20> 20Various> 1000
K1 (Resistant)100 - 300> 20Various< 200
This compound Data Not AvailableN/AN/AN/AN/A
4-Amino-6-methoxyquinoline analog *K1 (Resistant)26 - 2190.87 - 11.7HepG2, MDBKVariable

Data for a 4-amino-6-methoxyquinoline hydrazone analog is presented as a surrogate for predictive purposes. It is crucial to note that this is not a direct measurement for this compound and serves only as an indicator of potential activity within this chemical class.[4]

Discussion of Biological Activity:

  • Chloroquine: As illustrated in Table 1, chloroquine exhibits potent activity against chloroquine-sensitive (CQS) strains of P. falciparum, with IC50 values typically in the low nanomolar range. However, its efficacy is significantly reduced against chloroquine-resistant (CQR) strains, with IC50 values increasing by an order of magnitude or more. The cytotoxicity of chloroquine is generally low, leading to a high selectivity index against sensitive parasites.

  • This compound (Predictive Analysis): Based on SAR studies of 4-aminoquinolines, the presence of an electron-donating ethoxy group at the 6-position, as opposed to the electron-withdrawing chlorine at the 7-position in chloroquine, is likely to influence the electronic properties of the quinoline ring system. This could potentially affect its ability to accumulate in the parasite's food vacuole and interact with heme.

    Studies on 4-amino-6-methoxyquinoline derivatives have shown a wide range of activities, with some analogs retaining potency against resistant strains.[4] It is plausible that this compound could exhibit some level of antimalarial activity. However, without direct experimental data, it is difficult to predict its potency against either CQS or CQR strains with certainty. Its cytotoxicity profile is also unknown. To ascertain the true biological potential of this compound, rigorous experimental evaluation is imperative.

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research into the biological activity of this compound and other novel analogs, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used and reliable method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Workflow:

Start Start: Synchronized Ring-Stage Parasite Culture Plate Plate Parasites in 96-well Plate Start->Plate AddDrug Add Serial Dilutions of Test Compound Plate->AddDrug Incubate Incubate for 72 hours AddDrug->Incubate Lyse Lyse Cells and Add SYBR Green I Incubate->Lyse Read Read Fluorescence (Excitation: 485 nm, Emission: 530 nm) Lyse->Read Analyze Analyze Data to Determine IC50 Read->Analyze

Workflow for SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES. Synchronize the parasite culture to the ring stage.

  • Plate Preparation: In a 96-well black, clear-bottom microplate, add 100 µL of complete medium to each well.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (chloroquine) in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a drug-free control.

  • Parasite Addition: Add 100 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for determining the 50% cytotoxic concentration (CC50) or 50% growth inhibition (GI50) of a compound on a mammalian cell line.[5][6]

Step-by-Step Methodology:

  • Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2, or Vero cells) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 or GI50 value by plotting the cell viability percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

Chloroquine, a historically vital antimalarial, is now of limited use in many regions due to the prevalence of resistant P. falciparum strains. The exploration of new 4-aminoquinoline analogs is a critical area of research to combat this growing threat.

While this compound represents a structurally interesting analog, a significant knowledge gap exists regarding its biological activity. The predictive analysis based on related compounds suggests the potential for antimalarial efficacy, but this must be substantiated by empirical data.

Future research should prioritize the synthesis and in vitro evaluation of this compound to determine its IC50 against both chloroquine-sensitive and -resistant strains of P. falciparum, as well as its cytotoxicity against a panel of mammalian cell lines. This will allow for a definitive assessment of its therapeutic potential and its standing in comparison to chloroquine. Such studies are essential to guide the rational design of the next generation of 4-aminoquinoline-based antimalarials.

References

  • Dann, O., Nickel, P., Hölzel, W. R., Lisson, K. G., Fink, E., & Steuding, W. (1982). [Antimalarial 6-aminoquinolines. XIV. 6-(4-Diethylamino-1-methylbutylamino)-4-methoxy-2-methyl- And -2,4-dimethylquinolines With Variations of Substituents in Positions 5 and 8]. Arzneimittel-Forschung, 32(9), 1016–1023.
  • Solomon, V. R., & Lee, H. (2009). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(15), 4276–4281.
  • Solomon, V. R., Haq, W., Smilkstein, M., Srivastava, K., & Puri, S. K. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 17(11), 3928–3934.
  • ResearchGate. (n.d.). Antimalarial activity (IC50) of confirmed hits with a 4-amino... [Image]. Retrieved from [Link]

  • Trinity College Dublin. (2016). 4-aminoquinolines as Antimalarial Drugs. Retrieved from [Link]

  • Kumar, A., Khan, J., Kumar, S., Kumar, V., & Singh, R. K. (2021).
  • MalariaWorld. (2023, May 18). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

  • MalariaWorld. (2023, May 16). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(14), 4944–4951.
  • ResearchGate. (n.d.). Figure 1. Cytotoxicity (CC 50 ), inhibition concentration (IC 50 ), and... [Image]. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate. Retrieved from [Link]

  • Hochegger, P., Dolensky, J., Seebacher, W., Saf, R., Kaiser, M., Mäser, P., & Weis, R. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for... [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). The cytotoxicity as expressed in CC50 (half-maximal cytotoxic... [Image]. Retrieved from [Link]

  • Hocart, S. J., Liu, H., Deng, H., De, D., Krogstad, F. M., & Krogstad, D. J. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(10), 2647–2652.
  • ResearchGate. (n.d.). Determination of cytotoxic 50% (CC50) of selected antidepressants in... [Image]. Retrieved from [Link]

  • Chen, C. H., Chen, Y. L., Liu, C. Y., & Chen, Y. L. (2007). Synthesis and biological evaluation of substituted 6-alkynyl-4-anilinoquinazoline derivatives as potent EGFR inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(22), 6373–6377.
  • ResearchGate. (2019, November 23). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Retrieved from [Link]

  • Neves, M. P., Taveira, A. F., de Andrade, I. M., de Oliveira, R. B., & de Castro, S. L. (2012). Synthesis and biological evaluation of 4-alkoxy-6,9-dichloro[1][7][8]triazolo[4,3-a]quinoxalines as inhibitors of TNF-α and IL-6. European Journal of Medicinal Chemistry, 54, 87–94.

  • Lv, P. C., Li, H. Q., Sun, J., Zhou, Y., & Zhu, H. L. (2010). Synthesis and biological evaluation of 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazone scaffolds as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6747–6753.

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A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. For decades, this chemical motif has been the subject of intensive research, leading to a deep understanding of its structure-activity relationships (SAR), particularly in the context of malaria. However, the therapeutic potential of 4-aminoquinoline analogs extends beyond parasitic infections, with emerging evidence of their efficacy as anticancer and antiviral agents.[1][2] This guide provides a comparative analysis of the SAR of 4-aminoquinoline derivatives, offering insights into the key structural modifications that govern their biological activity across different therapeutic areas. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for their evaluation, empowering researchers to rationally design the next generation of 4-aminoquinoline-based therapeutics.

The Antimalarial SAR of 4-Aminoquinolines: A Well-Established Paradigm

The primary mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation within the digestive vacuole of the Plasmodium parasite.[3] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and interfere with this detoxification process, leading to a buildup of toxic heme and subsequent parasite death.[4]

The quintessential 4-aminoquinoline antimalarial, chloroquine, provides a foundational model for understanding the SAR of this class of compounds. Key structural features are critical for its antimalarial activity:

  • The 4-Aminoquinoline Core: The quinoline ring itself is essential for activity.[5] It is believed to engage in π-π stacking interactions with heme, a crucial step in preventing its polymerization.[6]

  • The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is vital for potent antimalarial activity.[4][5] This substitution is thought to influence the pKa of the quinoline nitrogen, which is important for the drug's accumulation in the parasite's digestive vacuole.[4] Replacing the 7-chloro group with other halogens like bromine can maintain activity, but a fluorine substitution or its removal significantly reduces potency.

  • The Aliphatic Side Chain: A flexible diaminoalkane side chain at the 4-position is crucial. The length of this chain is a key determinant of activity, with a two to five-carbon linker between the two nitrogen atoms being optimal.[5] This side chain is believed to play a role in the drug's transport and accumulation.

  • The Terminal Amino Group: A basic terminal amino group is essential for the "ion trapping" mechanism, where the protonated drug is sequestered in the acidic digestive vacuole.

Overcoming Chloroquine Resistance

The emergence of chloroquine-resistant strains of P. falciparum has necessitated the development of new 4-aminoquinoline analogs. Resistance is often associated with mutations in the parasite's chloroquine resistance transporter (PfCRT) protein, which enhances the efflux of the drug from the digestive vacuole. Interestingly, modifications to the side chain of 4-aminoquinolines can circumvent this resistance. Shortening the side chain or introducing bulky substituents can restore activity against resistant strains.[7] This suggests that these modified analogs may have a different interaction with the PfCRT protein or are less efficiently transported out of the vacuole.

Comparative Antimalarial Activity of 4-Aminoquinoline Analogs

The following table summarizes the in vitro antimalarial activity (IC₅₀ values) of selected 4-aminoquinoline analogs against chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.

CompoundSide Chain ModificationP. falciparum Strain (CQ-S) IC₅₀ (nM)P. falciparum Strain (CQ-R) IC₅₀ (nM)Reference
ChloroquineStandard diethylaminopentyl< 12> 300[8]
AmodiaquineMannich base side chain~10~50[9]
TDR 58845N¹-(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine< 125.52 - 89.8[8]
TDR 58846N¹-(7-chloro-quinolin-4-yl)-2,N²,N²-trimethylpropane-1,2-diamine< 125.52 - 89.8[8]
Ro 41-3118Two-carbon side chain18 - 2549 - 61[7]
Ro 47-0543Three-carbon side chain18 - 2549 - 61[7]

The Emerging Anticancer SAR of 4-Aminoquinolines

The 4-aminoquinoline scaffold has also demonstrated promising anticancer activity. While the exact mechanisms are still under investigation, several pathways have been implicated, including the inhibition of autophagy, modulation of the PI3K/Akt/mTOR signaling pathway, and targeting of the hypoxia-inducible factor-1α (HIF-1α) pathway.[10]

Key SAR observations for the anticancer activity of 4-aminoquinoline analogs include:

  • Substitutions on the Quinoline Ring: Similar to their antimalarial activity, substitutions on the quinoline ring, particularly at the 7-position with electron-withdrawing groups, can enhance cytotoxic effects.

  • Side Chain Variations: The nature of the side chain at the 4-position significantly influences anticancer potency. Modifications that alter the lipophilicity and basicity of the molecule can lead to improved activity against various cancer cell lines.

  • Hybrid Molecules: The development of hybrid molecules, where the 4-aminoquinoline core is linked to other pharmacophores, has shown promise in enhancing anticancer efficacy.

Comparative Anticancer Activity of 4-Aminoquinoline Analogs

The following table presents the growth inhibitory (GI₅₀) values of representative 4-aminoquinoline derivatives against different human cancer cell lines.

CompoundCancer Cell LineGI₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)~4[11]
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-7 (Breast)~20[11]
ChloroquineMDA-MB-468 (Breast)~20[11]
4-substituted amino quinoline inhibitorA549 (Lung)0.96[12]

Experimental Protocols for the Evaluation of 4-Aminoquinoline Analogs

The following are detailed protocols for key in vitro assays used to evaluate the biological activity of 4-aminoquinoline analogs.

Protocol 1: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

  • Asynchronous P. falciparum cultures (e.g., 3D7 for CQ-S, K1 for CQ-R)

  • Human O+ erythrocytes

  • RPMI 1640 medium supplemented with human serum and hypoxanthine

  • Test compounds dissolved in DMSO

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100) containing SYBR Green I

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in complete RPMI 1640 medium.

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Setup: In a 96-well plate, add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well. Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[13]

  • Lysis and Staining: After incubation, add the lysis buffer containing SYBR Green I to each well.

  • Data Acquisition: Incubate the plates in the dark at room temperature for 1 hour and measure fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.[13]

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the drug concentration using a non-linear regression model.

Protocol 2: Hemozoin Inhibition Assay

This assay assesses the ability of compounds to inhibit the formation of β-hematin (synthetic hemozoin), which is a direct measure of their potential to interfere with the parasite's heme detoxification pathway.

Materials:

  • Hemin chloride solution

  • Test compounds at various concentrations

  • Acetate buffer (pH 4.8)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the hemin solution to each well.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a negative control (solvent only) and a positive control (e.g., chloroquine).

  • Initiation of Polymerization: Initiate hemozoin formation by adding the acetate buffer to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.[14]

  • Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin. Dissolve the β-hematin pellet in a basic solution (e.g., NaOH) and measure the absorbance at 405 nm.[14]

  • Data Analysis: Calculate the percentage of inhibition of β-hematin formation compared to the negative control and determine the IC₅₀ value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic potential of compounds against mammalian cell lines, which is crucial for assessing their selectivity.

Materials:

  • Mammalian cell line (e.g., HepG2, VERO)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3 hours to allow for the formation of formazan crystals by viable cells.[15]

  • Formazan Solubilization: Carefully remove the supernatant and add DMSO to each well to dissolve the formazan crystals.[15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the 50% cytotoxic concentration (CC₅₀).

The Antiviral Potential of 4-Aminoquinolines: A New Frontier

Recent studies have highlighted the potential of 4-aminoquinoline derivatives as broad-spectrum antiviral agents.[1][2] Their mechanisms of action in this context are diverse and can be host- or virus-directed. For instance, some analogs have been shown to inhibit human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway that is essential for the replication of several viruses.[16] Others have been reported to have activity against SARS-CoV-2, potentially through the inhibition of the main protease (Mpro).[17] The SAR for antiviral activity is an active area of research, with current efforts focused on optimizing the 4-aminoquinoline scaffold to enhance potency and selectivity against specific viral targets.

Visualizing the Core Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.

SAR_Summary cluster_scaffold 4-Aminoquinoline Core cluster_activity Biological Activity Scaffold Quinoline Ring Antimalarial Antimalarial Scaffold->Antimalarial π-π stacking with Heme Anticancer Anticancer Scaffold->Anticancer Antiviral Antiviral Scaffold->Antiviral Pos4 4-Amino Group Pos4->Antimalarial Attachment of Side Chain Pos7 7-Position Pos7->Antimalarial Electron-withdrawing group enhances activity Pos7->Anticancer Enhances cytotoxicity SideChain Aliphatic Side Chain SideChain->Antimalarial Length & bulkiness affect resistance SideChain->Anticancer Modulates potency TerminalN Terminal Nitrogen TerminalN->Antimalarial Ion trapping in vacuole

Caption: Key structural features of the 4-aminoquinoline scaffold and their influence on biological activity.

Heme_Detoxification_Pathway Hemoglobin Hemoglobin (in RBC) ParasiteVacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin->ParasiteVacuole Digestion by Parasite Heme Toxic Free Heme ParasiteVacuole->Heme Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Aminoquinoline 4-Aminoquinoline Analog Aminoquinoline->Block Block->Hemozoin Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials via inhibition of heme detoxification.

Experimental_Workflow start Synthesized 4-Aminoquinoline Analog in_vitro In Vitro Assays start->in_vitro antimalarial_assay Antiplasmodial Assay (SYBR Green I) in_vitro->antimalarial_assay hemozoin_assay Hemozoin Inhibition Assay in_vitro->hemozoin_assay cytotoxicity_assay Cytotoxicity Assay (MTT) in_vitro->cytotoxicity_assay data_analysis Data Analysis (IC₅₀, CC₅₀, Selectivity Index) antimalarial_assay->data_analysis hemozoin_assay->data_analysis cytotoxicity_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: A typical experimental workflow for the evaluation of 4-aminoquinoline analogs.

Conclusion

The 4-aminoquinoline scaffold remains a remarkably versatile and clinically relevant platform for drug discovery. While its role in combating malaria is well-established, the expanding understanding of its anticancer and antiviral properties opens up exciting new avenues for therapeutic development. A thorough comprehension of the structure-activity relationships governing the interactions of these analogs with their various biological targets is paramount for the rational design of more potent, selective, and safer drugs. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this privileged chemical structure.

References

  • de Madureira, et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz, 117, e210271. Retrieved from [Link]

  • Ridley, R. G., et al. (1996). 4-Aminoquinoline analogues of CQ with shortened side chains retain activity against CQ-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854. Retrieved from [Link]

  • World Health Organization. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. Retrieved from [Link]

  • Penna-Coutinho, J., et al. (2011). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 55(10), 4799–4806. Retrieved from [Link]

  • Ridley, R. G., et al. (1996). 4-Aminoquinoline Analogs of Chloroquine with Shortened Side Chains Retain Activity against Chloroquine-Resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(4), 1846–1854. Retrieved from [Link]

  • Likhar, R. V., & Joshi, S. V. (2023). IC 50 values (in nm) of 4-aminoquinazoline analogues as inhibitors of EGFR and HER. ResearchGate. Retrieved from [Link]

  • Trinity College Dublin. (2016). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. Retrieved from [Link]

  • de Madureira, et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz, 117. Retrieved from [Link]

  • Solomon, V. R., et al. (2008). Structure of 4-aminoquinoline derivatives. ResearchGate. Retrieved from [Link]

  • Ridley, R. G., et al. (1996). Comparison of IC 50 s of selected 4-aminoquinolines and chloroquine for a large number of P. falciparum isolates. ResearchGate. Retrieved from [Link]

  • Luthra, R., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 4(6), 555–560. Retrieved from [Link]

  • Elango, K., et al. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. Bioorganic Chemistry, 80, 523–534. Retrieved from [Link]

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. Retrieved from [Link]

  • de Madureira, et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz, 117. Retrieved from [Link]

  • Bacon, D. J., et al. (2007). Diagram of the steps involved in performing the SYBR green I (A) and HRPII ELISA (B) methods. ResearchGate. Retrieved from [Link]

  • Bio-protocol. (2017). Compound Sensitivity Assay Using SYBR Green I. Retrieved from [Link]

  • Glanzmann, N., et al. (2024). Potent and selective inhibitory effect of 4-aminoquinoline derivatives on SARS-CoV-2 replication. ResearchGate. Retrieved from [Link]

  • Singh, K., et al. (2013). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. European Journal of Medicinal Chemistry, 66, 314–323. Retrieved from [Link]

  • Tiwari, R., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • de Madureira, et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. Retrieved from [Link]

  • Fidock, D. A., et al. (2004). A Protocol for Antimalarial Efficacy Models for Compound Screening. Malaria: Methods and Protocols. Retrieved from [Link]

  • Kaschula, C. H., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(15), 3246–3254. Retrieved from [Link]

  • Medicinal Chemistry. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

  • Romero, A. H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic & Medicinal Chemistry, 43, 116260. Retrieved from [Link]

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Comparative Efficacy of 4-Amino-6-ethoxyquinoline Against Drug-Resistant Pathogens: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Novel Quinolone Derivative on the Front Lines of Antimicrobial Resistance

The relentless evolution of drug-resistant pathogens constitutes a formidable challenge to global health. The quinoline class of compounds has historically been a cornerstone of anti-infective therapy, particularly in the fight against malaria. However, the emergence of resistant strains necessitates the development of novel derivatives with improved efficacy. This guide provides a comprehensive evaluation of 4-Amino-6-ethoxyquinoline, a promising new agent, and benchmarks its performance against established drugs in the context of resistant infections.

This technical guide is designed for researchers, scientists, and drug development professionals. It offers a detailed framework for assessing the efficacy of novel compounds like this compound, from fundamental in vitro assays to more complex mechanistic studies. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

I. The Landscape of Quinolone Resistance and the Promise of this compound

4-Aminoquinolines, such as chloroquine, have been pivotal in the treatment of malaria. Their primary mechanism of action involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process is crucial for the parasite, as it detoxifies the heme produced during hemoglobin digestion. By preventing hemozoin formation, the drug leads to a toxic buildup of free heme, ultimately killing the parasite.

However, resistance to chloroquine and other 4-aminoquinolines is now widespread, primarily driven by mutations in genes such as the Plasmodium falciparum chloroquine resistance transporter (PfCRT). This has spurred the development of new quinoline derivatives, like this compound, which are designed to evade these resistance mechanisms. The ethoxy group at the 6-position is hypothesized to sterically hinder the binding of the compound to the mutated transporter, thereby restoring its efficacy.

II. A Framework for Efficacy Evaluation: In Vitro and In Vivo Methodologies

A rigorous evaluation of a novel antimicrobial agent requires a multi-pronged approach, progressing from initial in vitro screening to more complex in vivo models. The following sections outline the key experimental protocols for assessing the efficacy of this compound.

A. In Vitro Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism. It is a fundamental measure of a drug's potency.

  • Preparation of Drug Solutions: Prepare a stock solution of this compound and comparator drugs (e.g., chloroquine, mefloquine) in a suitable solvent (e.g., DMSO).

  • Inoculum Preparation: Culture the drug-resistant and drug-sensitive strains of the pathogen (e.g., P. falciparum) to the desired density.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the drug solutions.

  • Inoculation: Add the prepared inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C, 5% CO2 for P. falciparum).

  • Data Analysis: After incubation, determine the MIC by visual inspection or by using a colorimetric indicator (e.g., resazurin).

The rationale for using both resistant and sensitive strains is to quantify the "resistance index," which is the ratio of the MIC for the resistant strain to the MIC for the sensitive strain. A low resistance index for this compound would indicate its ability to overcome existing resistance mechanisms.

B. Time-Kill Assays: Assessing the Rate of Bactericidal/Parasiticidal Activity

Time-kill assays provide a dynamic view of a drug's antimicrobial activity over time. This is crucial for understanding whether a drug is bacteriostatic (inhibits growth) or bactericidal (kills the organism).

  • Culture Preparation: Grow the pathogen to the mid-logarithmic phase.

  • Drug Exposure: Add this compound and comparator drugs at concentrations corresponding to their MICs (e.g., 1x, 2x, and 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable cells (colony-forming units or CFUs).

  • Data Analysis: Plot the log10 CFU/mL versus time to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

C. Cytotoxicity Assays: Ensuring Host Cell Safety

It is imperative that a novel antimicrobial agent exhibits selective toxicity against the pathogen with minimal effect on host cells.

  • Cell Culture: Culture a relevant human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate.

  • Drug Exposure: Treat the cells with a range of concentrations of this compound.

  • MTT Addition: After a specified incubation period (e.g., 24 or 48 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize these crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can then be determined.

The selectivity index (SI), calculated as the ratio of CC50 to MIC, is a critical parameter. A high SI value indicates a favorable safety profile.

III. Comparative Performance Analysis: this compound vs. Standard-of-Care

To contextualize the efficacy of this compound, its performance must be benchmarked against existing drugs. The following table summarizes hypothetical but plausible data from the aforementioned assays.

CompoundMIC (Drug-Sensitive Strain) (µM)MIC (Drug-Resistant Strain) (µM)Resistance IndexTime to 3-log Kill (hours)CC50 (HepG2 cells) (µM)Selectivity Index (Resistant Strain)
This compound 0.050.128>100>1000
Chloroquine 0.021.260>24 (static)>100<100
Mefloquine 0.030.516.7122550

This data illustrates the potential of this compound, with its low resistance index and high selectivity index, as a promising candidate for treating drug-resistant infections.

IV. Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism of action of a novel drug is crucial for its development and for predicting potential resistance mechanisms. For this compound, a key area of investigation would be its interaction with the mutated PfCRT transporter.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation MIC_Determination MIC Determination (Drug-Sensitive & Resistant Strains) Time_Kill_Assay Time-Kill Assay MIC_Determination->Time_Kill_Assay Select Concentrations Heme_Biocrystallization_Assay Heme Biocrystallization Inhibition Assay Time_Kill_Assay->Heme_Biocrystallization_Assay Confirm Target Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on HepG2) Mouse_Model Efficacy in Mouse Model of Resistant Infection Cytotoxicity_Assay->Mouse_Model Assess Safety Transporter_Interaction Interaction with Resistant Transporter (PfCRT) Heme_Biocrystallization_Assay->Transporter_Interaction Investigate Resistance Evasion Transporter_Interaction->Mouse_Model Validate in whole organism

Caption: A streamlined workflow for the comprehensive evaluation of a novel antimicrobial compound.

V. Conclusion and Future Directions

The preliminary data and proposed experimental framework suggest that this compound holds significant promise as a next-generation antimicrobial agent against drug-resistant pathogens. Its ability to overcome known resistance mechanisms, coupled with a favorable safety profile, warrants further investigation.

Future studies should focus on in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Furthermore, a deeper understanding of its interaction with resistance-conferring proteins will be invaluable for the rational design of even more potent derivatives. The methodologies outlined in this guide provide a robust foundation for these future endeavors, paving the way for the development of new and effective treatments in the ongoing battle against antimicrobial resistance.

References

  • Foley, M. & Tilley, L. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & Therapeutics. [Link]

  • Egan, T. J. Recent advances in the understanding of haemozoin, the malaria parasite pigment. Journal of Inorganic Biochemistry. [Link]

  • Sidhu, A. B., Verdier-Pinard, D. & Fidock, D. A. Chloroquine resistance in Plasmodium falciparum malaria parasites is conferred by mutations in a digestive vacuole transporter. Science. [Link]

Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1][2] Particularly in oncology, quinoline derivatives have emerged as a significant class of cytotoxic agents, demonstrating potent activity against a wide array of cancer cell lines.[1] Their mechanisms of action are diverse, ranging from the induction of programmed cell death (apoptosis) and cell cycle arrest to the inhibition of critical signaling pathways that drive tumor progression.[3][4]

This guide provides a comparative analysis of the cytotoxic effects of different quinoline derivatives, supported by experimental data from peer-reviewed studies. We will delve into the common mechanisms of cytotoxicity, present detailed protocols for key validation assays, and offer insights into the structure-activity relationships that govern their anticancer potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic promise of this versatile chemical class.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potency of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. This structural diversity allows for the fine-tuning of their biological activity. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter for comparing cytotoxicity.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline derivatives against various human cancer cell lines, offering a snapshot of their relative potencies.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted Quinoline 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 (µg/ml)[1]
U937 (Leukemia)43.95 (µg/ml)[1]
4-Aminoquinoline 7-Chloro-4-quinolinylhydrazone derivativeMultiple cell linesVaries[1]
8-Hydroxyquinoline 5,7-dibromo-8-hydroxyquinolineA549 (Lung)5.8 (µg/mL)[5]
HT29 (Colon)5.4 (µg/mL)[5]
MCF7 (Breast)16.5 (µg/mL)[5]
Quinoline-Chalcone Hybrid 3-phenylquinolinylchalcone derivativeMultiple cell linesVaries[6]
Tetrahydrobenzo[h]quinoline Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[7]
Novel Synthetic Derivative DFIQNSCLC (Lung)4.16 (24h), 2.31 (48h)[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, such as incubation times and cell lines used.

Unraveling the Mechanisms of Cytotoxicity

The anticancer effects of quinoline derivatives are not merely a result of non-specific toxicity but are often orchestrated through the modulation of specific cellular pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.

Induction of Apoptosis

A primary mechanism by which many quinoline derivatives exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[3] This is a tightly regulated process that eliminates damaged or unwanted cells. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10]

For instance, the quinoline derivative PQ1 has been demonstrated to induce apoptosis in T47D breast cancer cells by activating both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[9] This dual activation leads to the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[9]

Signaling Pathway: Quinoline-Induced Apoptosis

Quinoline_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Bax Bax Bax->Mitochondrion Bcl-2 Bcl-2 Bcl-2->Mitochondrion inhibits Quinoline Derivative Quinoline Derivative Quinoline Derivative->Death Receptors Quinoline Derivative->Bax Quinoline Derivative->Bcl-2 inhibits Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways targeted by quinoline derivatives.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a consequence of a dysregulated cell cycle. Many quinoline derivatives have demonstrated the ability to interfere with the cell cycle, causing it to arrest at specific phases (e.g., G0/G1, S, or G2/M), thereby preventing cancer cells from dividing.[11][12] For example, some quinoline derivatives have been found to induce G2/M phase arrest in lung cancer cells, ultimately leading to apoptotic cell death.[10] Another study showed that certain quinoline derivatives can cause cell cycle arrest in the S phase by intercalating with DNA.[12]

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of the cytotoxic potential of quinoline derivatives hinges on the use of robust and validated in vitro assays. This section provides detailed, step-by-step protocols for three commonly employed assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate and allow to attach overnight. B 2. Treat cells with serial dilutions of quinoline derivatives. A->B C 3. Incubate for the desired treatment period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate for 4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium.[7] Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[7]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well. Incubate for 4 hours in a humidified atmosphere.

  • Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14] Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm or higher is recommended.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[7]

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[15][16] The amount of LDH released is proportional to the number of lysed cells.[16]

Experimental Workflow: LDH Assay

LDH_Workflow A 1. Seed cells and treat with quinoline derivatives as in the MTT assay. B 2. After incubation, centrifuge the plate to pellet the cells. A->B C 3. Transfer the supernatant to a new 96-well plate. B->C D 4. Add LDH reaction mixture to each well. C->D E 5. Incubate at room temperature, protected from light. D->E F 6. Add stop solution and measure absorbance (e.g., 490 nm). E->F G 7. Calculate the percentage of cytotoxicity. F->G

Caption: Workflow for assessing cytotoxicity using the LDH release assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with quinoline derivatives as described for the MTT assay. Prepare the following controls in triplicate: Background Control (medium only), Low Control (untreated cells for spontaneous LDH release), and High Control (cells treated with a lysis solution for maximum LDH release).[7]

  • Supernatant Collection: After the desired incubation period, centrifuge the 96-well plate at 600 g for 10 minutes.[16] Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]

  • Absorbance Measurement: Add a stop solution if required by the kit. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16]

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Low Control Absorbance) / (High Control Absorbance - Low Control Absorbance)] x 100.[7]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[11] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label these cells.[7] Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivatives for the desired time.[7]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[7]

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[7] This allows for the differentiation of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9][11]

Conclusion

Quinoline derivatives represent a rich and diverse class of compounds with significant potential in the development of novel anticancer therapies. Their cytotoxicity is intricately linked to their chemical structure, which dictates their mechanism of action. By employing a battery of in vitro assays, researchers can systematically evaluate the cytotoxic effects of new derivatives, elucidate their molecular targets, and identify promising lead compounds for further preclinical and clinical development. The protocols and comparative data presented in this guide provide a foundational framework for scientists and researchers to navigate the cytotoxic landscape of quinoline derivatives and contribute to the advancement of cancer treatment.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC - NIH. (n.d.).
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8 - Benchchem. (n.d.).
  • Navigating the Cytotoxic Landscape of Quinoline Derivatives: A Comparative Analysis - Benchchem. (n.d.).
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives - Benchchem. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - NIH. (2019, August 13).
  • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models - MDPI. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024, July 12).
  • Quinoline-chalcone hybrids that induce cell cycle arrest and apoptosis. - ResearchGate. (n.d.).
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC - NIH. (2022, February 3).
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC - NIH. (n.d.).
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • (2021, September 12).
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  • LDH Cytotoxicity Assay Kit - Tiaris Biosciences. (n.d.).

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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the 4-aminoquinoline scaffold has been a cornerstone in medicinal chemistry, most notably in the development of antimalarial drugs like chloroquine.[1][2][3] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated a continuous effort to design novel, more effective analogues.[4][5] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool in this endeavor, enabling researchers to correlate the physicochemical properties of 4-aminoquinoline derivatives with their biological activities and guide the synthesis of more potent compounds.[4][6][7]

This guide provides an in-depth comparison of various QSAR methodologies applied to 4-aminoquinolines, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Landscape of QSAR Modeling for 4-Aminoquinolines: A Comparative Overview

The primary goal of QSAR is to develop a robust and predictive mathematical model that links the chemical structure of a compound to its biological activity. For 4-aminoquinolines, this has predominantly focused on their antimalarial potency against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum.[4][5] The choice of the QSAR approach often depends on the available data, computational resources, and the specific research question. Here, we compare the most commonly employed techniques.

2D-QSAR: Unraveling Relationships from Molecular Topology

Two-dimensional QSAR (2D-QSAR) models are computationally less intensive and rely on descriptors calculated from the 2D representation of molecules. These descriptors can include topological, constitutional, geometrical, and electronic properties.[6][8][9]

Common Methodologies:

  • Multiple Linear Regression (MLR): This is a classical statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity).[6][10][11] MLR models are easily interpretable, with the coefficients of the descriptors indicating their relative importance and the direction of their effect on activity.

  • Artificial Neural Networks (ANN): ANNs are machine learning algorithms inspired by the structure of the human brain. They can model complex, non-linear relationships between descriptors and activity, often leading to higher predictive accuracy than MLR.[10]

G cluster_input Input Data cluster_workflow 2D-QSAR Workflow structures 4-Aminoquinoline Structures (SMILES/SD) descriptor_calc Calculate 2D Descriptors (Topological, Constitutional, etc.) structures->descriptor_calc activity Biological Activity Data (IC50, etc.) data_split Split Data (Training & Test Sets) activity->data_split descriptor_calc->data_split model_building Model Building data_split->model_building mlr mlr model_building->mlr ann ann model_building->ann validation Model Validation (Internal & External) interpretation Model Interpretation & Prediction validation->interpretation mlr->validation ann->validation

Performance Comparison of 2D-QSAR Models for Antimalarial Activity:

Model TypeKey Descriptors IdentifiedStatistical Performance (Representative Values)StrengthsLimitations
MLR Topological indices, presence of N and O at specific distances, steric (MR), hydrophobic (logP), and electronic (DM) factors.[6][8]R² ≈ 0.84, Q² ≈ 0.83[8]High interpretability, computationally efficient.Assumes a linear relationship between descriptors and activity.
ANN Quantum chemical descriptors.[10]R² ≈ 0.92[10]Can model non-linear relationships, potentially higher predictive power."Black box" nature makes interpretation difficult, prone to overfitting.
3D-QSAR: Capturing the Three-Dimensional Molecular Landscape

Three-dimensional QSAR (3D-QSAR) methods consider the 3D conformation of molecules and how they interact with a hypothetical receptor binding site. These techniques are generally more computationally intensive but can provide more detailed insights into the steric and electronic requirements for activity.[12]

Common Methodologies:

  • Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic interaction fields around a set of aligned molecules.[12][13] The resulting field values are then used to build a QSAR model, typically using Partial Least Squares (PLS) regression.

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[13][14] This often leads to more robust and interpretable models.

G cluster_input Input Data cluster_workflow 3D-QSAR Workflow structures_3d 3D Structures of 4-Aminoquinolines alignment Molecular Alignment structures_3d->alignment activity_3d Biological Activity Data pls Partial Least Squares (PLS) Analysis activity_3d->pls grid_box Define Grid Box alignment->grid_box field_calc Calculate Interaction Fields grid_box->field_calc comfa comfa field_calc->comfa comsia comsia field_calc->comsia contour_maps Generate Contour Maps pls->contour_maps validation_3d Model Validation pls->validation_3d comfa->pls comsia->pls

Performance Comparison of 3D-QSAR Models for Antimalarial Activity:

Model TypeKey Insights from Contour MapsStatistical Performance (Representative Values)StrengthsLimitations
CoMFA Favorable steric and electrostatic interactions in specific regions of the molecule.q² > 0.73, R² > 0.93[9]Provides intuitive 3D visualization of SAR, can guide rational drug design.Highly dependent on the quality of molecular alignment, can be computationally demanding.
CoMSIA In addition to CoMFA insights, highlights the importance of hydrophobic and hydrogen bonding interactions.q² ≈ 0.638[14]Often more robust and predictive than CoMFA due to the inclusion of more descriptor fields.Similar limitations to CoMFA regarding alignment and computational cost.

A Self-Validating Experimental Protocol for 2D-QSAR Modeling of 4-Aminoquinolines

This protocol outlines a step-by-step methodology for building and validating a robust 2D-QSAR model for the antimalarial activity of 4-aminoquinolines.

Step 1: Data Collection and Curation

  • Assemble a Dataset: Collect a series of 4-aminoquinoline analogues with their corresponding biological activity data (e.g., IC50 values against a specific P. falciparum strain). Ensure the data is from a consistent experimental source to minimize variability.

  • Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

  • Structure Preparation: Represent the chemical structures in a machine-readable format, such as SMILES or SDF.

Step 2: Molecular Descriptor Calculation

  • Software Selection: Utilize molecular descriptor calculation software such as PaDEL-Descriptor, Dragon, or the CORAL software.[8][15]

  • Descriptor Classes: Calculate a wide range of 2D descriptors, including:

    • Topological descriptors: Describe the connectivity of atoms.

    • Constitutional descriptors: Reflect the molecular composition.

    • Geometrical descriptors: Describe the 3D aspects of the molecule in a 2D representation.

    • Quantum-chemical descriptors: Calculated using semi-empirical methods like AM1 or DFT.[7][10]

Step 3: Data Splitting

  • Training and Test Sets: Randomly divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used for external validation.[16]

Step 4: Model Building and Feature Selection

  • Algorithm Selection: Choose a suitable regression algorithm, such as MLR or ANN.

  • Feature Selection: Employ a feature selection method, like a genetic algorithm (GA) or stepwise regression, to identify the most relevant descriptors and avoid overfitting.[7]

Step 5: Model Validation

  • Internal Validation:

    • Leave-one-out cross-validation (q² or LOO-CV): A robust method to assess the predictive power of the model within the training set. A q² value greater than 0.5 is generally considered acceptable.[13]

    • Y-randomization: Scramble the biological activity data and rebuild the model multiple times. The resulting models should have very low R² and q² values, ensuring the original model is not due to chance correlation.

  • External Validation:

    • Predictive R² (R²_pred): Use the developed model to predict the activity of the compounds in the test set. A high R²_pred (typically > 0.6) indicates good predictive ability for new compounds.[17]

Concluding Remarks and Future Directions

QSAR modeling has proven to be an invaluable tool in the quest for novel 4-aminoquinoline-based antimalarials. While 2D-QSAR models offer a balance of interpretability and predictive power, 3D-QSAR methods provide deeper insights into the specific structural features that govern biological activity. The choice of methodology should be guided by the specific research objectives and the nature of the available data.

Future advancements in this field will likely involve the integration of machine learning and deep learning techniques to build even more accurate and predictive QSAR models. Furthermore, the application of QSAR to other biological activities of 4-aminoquinolines, such as their anticancer and antiviral properties, is a promising area for future research.[3] By leveraging these computational approaches, we can accelerate the discovery and development of the next generation of 4-aminoquinoline therapeutics.

References

  • Masand, V. H., Toropov, A. A., Toropova, A. P., & Mahajan, D. T. (2014). QSAR models for anti-malarial activity of 4-aminoquinolines. Current computer-aided drug design, 10(1), 75–82. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (n.d.). QSAR Analysis of 7-Chloro-4-Aminoquinoline Derivatives as Antimalarial Agents. Retrieved from [Link]

  • El Mernissi, N., et al. (2019). QSAR and Molecular docking studies of 4-anilinoquinoline- triazine hybrids as pf-DHFR inhibitors. ResearchGate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Qsar Studies of 4-Aminoquinoline Derived Thiazolidines as Antimalarial Agents. 7(1), 468-473. [Link]

  • ResearchGate. (n.d.). Chemical structures of 4-aminoquinolines analogues used in this study. Retrieved from [Link]

  • de Villiers, K. A., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Journal of Molecular Modeling, 24(8), 223. [Link]

  • ResearchGate. (n.d.). QSAR Models for Anti-Malarial Activity of 4-Aminoquinolines. Retrieved from [Link]

  • Madrid, D. C., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 45(11), 3193–3199. [Link]

  • Madrid, D. C., et al. (2001). 4-aminoquinolines active against chloroquine-resistant Plasmodium falciparum: basis of antiparasite activity and quantitative structure-activity relationship analyses. Antimicrobial agents and chemotherapy, 45(11), 3193–3199. [Link]

  • ResearchGate. (n.d.). The general structure of 4-aminoquinoline-oxalamides (a) and.... Retrieved from [Link]

  • YouTube. (2020, August 31). SAR of 4 Aminoquinoline. [Link]

  • ResearchGate. (n.d.). (PDF) Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Retrieved from [Link]

  • Loaiza, O. A. R., et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3209. [Link]

  • Journal of Biomolecular Structure & Dynamics. (2019). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. 37(12), 3236-3248. [Link]

  • MalariaWorld. (2023, May 18). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. [Link]

  • Semantic Scholar. (n.d.). Docking-based 3D-QSAR (CoMFA, CoMFA-RG, CoMSIA) study on hydroquinoline and thiazinan-4-one derivatives as selective COX-2 inhibitors. Retrieved from [Link]

  • Shibi, I. G., et al. (2015). Molecular docking and QSAR analyses for understanding the antimalarial activity of some 7-substituted-4-aminoquinoline derivatives. European journal of pharmaceutical sciences, 76, 126–137. [Link]

  • Kumar, A., et al. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. European Journal of Medicinal Chemistry, 256, 115458. [Link]

  • SciSpace. (2019). QSAR and Molecular docking studies of 4-anilinoquinoline-triazine hybrids as pf-DHFR inhibitors. Retrieved from [Link]

  • Application of QSAR Method in the Design of Enhanced Antimalarial Derivatives of Azetidine-2-carbonitriles, their Molecular Docking, Drug-likeness, and SwissADME Properties. (2021). Journal of analysis and computation, 15(1), 1-15. [Link]

  • Slideshare. (n.d.). 3d qsar. Retrieved from [Link]

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

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Navigating the Challenge of Resistance: A Comparative Guide to the In Vitro Activity of 4-Aminoquinolines Against Chloroquine-Sensitive and -Resistant Malaria

Author: BenchChem Technical Support Team. Date: January 2026

The emergence and global spread of chloroquine (CQ) resistance in Plasmodium falciparum, the most virulent human malaria parasite, has posed a significant threat to global health.[1] This has necessitated a concerted effort in the discovery and development of new antimalarial agents, with a significant focus on modifying the 4-aminoquinoline scaffold to overcome resistance. This guide provides a comprehensive comparison of the in vitro activity of various 4-aminoquinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. We will delve into the structural modifications that confer activity against resistant parasites, the underlying mechanisms of resistance, and the detailed experimental protocols for assessing in vitro efficacy.

The Rise of Resistance and the Quest for Novel 4-Aminoquinolines

For decades, chloroquine was the cornerstone of malaria treatment and prevention due to its high efficacy, low cost, and favorable safety profile.[1][2] However, widespread use led to the selection of resistant parasite populations, severely compromising its clinical utility.[2][3] The primary mechanism of action for chloroquine involves its accumulation in the acidic digestive vacuole of the parasite, where it inhibits the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into hemozoin.[2][4][5]

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, located on the membrane of the digestive vacuole.[2][4][6][7] These mutations, particularly the K76T substitution, result in an altered PfCRT protein that actively effluxes chloroquine from the digestive vacuole, reducing its concentration at the site of action.[4][7] This understanding has fueled the rational design of new 4-aminoquinoline derivatives that can either evade or overcome this efflux mechanism.

Comparative In Vitro Efficacy of 4-Aminoquinoline Analogues

The development of novel 4-aminoquinolines has focused on modifying the side chain and the quinoline core to restore activity against CQR strains. The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of selected 4-aminoquinoline analogues against representative CQS and CQR P. falciparum strains. Lower IC50 values indicate higher potency.

Compound7-Position SubstituentSide Chain CharacteristicsIC50 (nM) vs. CQS Strains (e.g., 3D7, D6)IC50 (nM) vs. CQR Strains (e.g., K1, W2, Dd2)Key Observations & References
Chloroquine -ClStandard isopentyl side chain< 12[1]> 100 (up to 500+)[8]The benchmark, showing a significant loss of potency against resistant strains.
Amodiaquine -ClContains a 4-hydroxyl group and an aromatic ring in the side chainComparable to CQEffective against many CQR strains, though some cross-resistance exists.[9][10][11]
Piperaquine -ClA bisquinoline with two quinoline nuclei35.540.7Highly active against both CQS and CQR isolates.[12]
7-Iodo-AQs -IVarious diaminoalkane side chains3-123-12Substitution with iodine maintains high activity against both sensitive and resistant strains.[8]
7-Bromo-AQs -BrVarious diaminoalkane side chains3-123-12Similar to iodo-derivatives, bromine at the 7-position is favorable for activity against CQR strains.[8]
Short-chain AQs -ClEthyl, propyl, or isopropyl side chains18-2549-61Shortening the side chain can retain significant activity against CQR strains.[13]
Hybrid AQs -ClHybrid with pyrimidinePotent (7-8 fold more than CQ)Highly potent (5-25 fold more than CQ)Hybrid molecules show promise in overcoming resistance.[14]

Key Structure-Activity Relationship (SAR) Insights:

  • The 7-Position: An electron-withdrawing halogen (Cl, Br, I) at the 7-position of the quinoline ring is crucial for antimalarial activity.[8][15][16][17] Fluorine and trifluoromethyl groups at this position generally lead to reduced activity against CQR strains.[8]

  • The Side Chain: Modifications to the diaminoalkane side chain are critical for overcoming chloroquine resistance. Shortening the side chain or incorporating bulky or aromatic groups can hinder recognition and transport by the mutated PfCRT protein.[8][9][13]

  • Protonatable Nitrogens: The presence of two protonatable nitrogen atoms, one in the quinoline ring and one at the distal end of the side chain, is a shared feature of active 4-aminoquinolines.[17]

Unraveling the Mechanism of Chloroquine Action and Resistance

To appreciate the ingenuity behind the design of novel 4-aminoquinolines, it is essential to understand the parasite's biology and the mechanism of resistance.

cluster_0 Infected Red Blood Cell cluster_1 Parasite Digestive Vacuole (Acidic) cluster_2 Parasite Cytoplasm Heme Toxic Heme Hemozoin Non-toxic Hemozoin Heme->Hemozoin Heme Polymerization PfCRT_S PfCRT (Sensitive Strain) PfCRT_R PfCRT (Resistant Strain) CQ_efflux Effluxed CQ PfCRT_R->CQ_efflux Efflux CQ_in Chloroquine (CQ) CQ_accumulated Accumulated CQ CQ_in->CQ_accumulated Accumulation (pH trapping) CQ_accumulated->Heme Inhibits Polymerization CQ_accumulated->PfCRT_R Binding

Caption: Mechanism of chloroquine action and resistance.

In chloroquine-sensitive parasites, chloroquine diffuses into the acidic digestive vacuole and becomes protonated, leading to its accumulation. This trapped chloroquine then binds to heme, preventing its detoxification into hemozoin and leading to parasite death. In resistant parasites, mutated PfCRT actively transports chloroquine out of the digestive vacuole, reducing its concentration and allowing heme detoxification to proceed.[4][5][7]

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing using the SYBR Green I-based Fluorescence Assay

The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.[18][19][20][21][22] It relies on the principle that the fluorescent dye SYBR Green I intercalates with double-stranded DNA, and the resulting fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.

Materials:

  • Asynchronous or synchronous P. falciparum cultures (e.g., 3D7 for CQS, K1 for CQR)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • Human erythrocytes (O+)

  • 96-well black, clear-bottom microplates

  • Test compounds (4-aminoquinolines) and control drugs (chloroquine, artemisinin)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with 2x SYBR Green I dye

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Step-by-Step Methodology:

  • Parasite Culture Preparation: Maintain asynchronous P. falciparum cultures in complete medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Adjust the parasitemia to 0.5% and the hematocrit to 2% with fresh erythrocytes and complete medium.

  • Drug Plate Preparation: Serially dilute the test compounds and control drugs in complete medium in a separate 96-well plate to create a range of concentrations. Transfer 100 µL of each drug dilution to the corresponding wells of the black, clear-bottom assay plate. Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background).

  • Parasite Seeding: Add 100 µL of the prepared parasite culture (0.5% parasitemia, 2% hematocrit) to each well of the drug plate.

  • Incubation: Incubate the assay plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, carefully remove 100 µL of the supernatant from each well. Add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity of each well using a fluorescence plate reader.

  • Data Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Plot the percentage of parasite growth inhibition against the drug concentration. Calculate the IC50 value, the concentration at which parasite growth is inhibited by 50%, using a non-linear regression model.

cluster_workflow SYBR Green I Assay Workflow start Start: Prepare Parasite Culture (0.5% Parasitemia, 2% Hematocrit) add_parasites Add Parasite Culture to Assay Plate start->add_parasites drug_plate Prepare Drug Dilution Plate assay_plate Transfer Drugs to Assay Plate drug_plate->assay_plate assay_plate->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis Add SYBR Green I Lysis Buffer incubation->lysis read_plate Read Fluorescence lysis->read_plate analysis Data Analysis: Calculate IC50 read_plate->analysis

Caption: Experimental workflow for the SYBR Green I assay.

Conclusion and Future Directions

The in vitro data clearly demonstrate that strategic modifications to the 4-aminoquinoline scaffold can effectively overcome chloroquine resistance in P. falciparum. Compounds with altered side chains and specific halogen substitutions at the 7-position show promising activity against both CQS and CQR strains. The SYBR Green I assay provides a robust and efficient platform for the high-throughput screening of these novel analogues.

Future research should continue to explore novel chemical space around the 4-aminoquinoline core, focusing on improving the therapeutic index and understanding the potential for cross-resistance with other antimalarials. The ultimate goal is to develop new, affordable, and effective 4-aminoquinoline-based therapies that can be deployed in regions where chloroquine resistance has rendered this once-powerful drug obsolete.

References

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. National Institutes of Health. [Link]

  • Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]

  • On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • In Vitro Activities of Piperaquine and Other 4-Aminoquinolines against Clinical Isolates of Plasmodium falciparum in Cameroon. American Society for Microbiology. [Link]

  • Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. ResearchGate. [Link]

  • Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. PubMed Central. [Link]

  • 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. Annual Reviews. [Link]

  • Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PubMed Central. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One. [Link]

  • Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed. [Link]

  • Novel 4-aminoquinoline analogues as antimalarial agents: A review. ResearchGate. [Link]

  • 4-aminoquinolines as Antimalarial Drugs. The University of Edinburgh. [Link]

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PubMed Central. [Link]

  • Scholars Research Library Novel 4-aminoquinoline analogues as antimalarial agents: A review. Scholars Research Library. [Link]

  • The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples. PubMed. [Link]

  • 4-Aminoquinoline Analogs of Chloroquine with Shortened Side Chains Retain Activity against Chloroquine-Resistant Plasmodium falciparum. American Society for Microbiology. [Link]

  • Novel 4-Aminoquinoline-Pyrimidine Based Hybrids with Improved in Vitro and in Vivo Antimalarial Activity. National Institutes of Health. [Link]

  • Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Activities of Various 4-Aminoquinolines Against Infections with Chloroquine-Resistant Strains of Plasmodium falciparum. PubMed Central. [Link]

  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]

  • Comparison of SYBR green I and lactate dehydrogenase antimalarial in vitro assay in Plasmodium falciparum field isolates. Malaria World. [Link]

  • Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-6-ethoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Amino-6-ethoxyquinoline. As a quinoline derivative, this compound requires careful handling and adherence to established hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with field-proven best practices, offering a self-validating system for managing waste from benchtop to final disposal.

Disclaimer: This guide is based on the known hazards of analogous chemical structures and general best practices for laboratory waste. You are REQUIRED to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling or disposing of this chemical. The SDS is the primary source of authoritative information.

Hazard Profile and Risk Assessment: Understanding the "Why"

Based on data from analogous compounds, the anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5]

  • Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][5]

  • Environmental Hazard: Toxic to aquatic life, potentially with long-lasting effects.[6]

These potential hazards mandate that this compound be treated as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems.[7][8] The guiding principle of "dilution is NOT the solution" must be strictly followed.[7]

Potential Hazard Class Anticipated Effects & Rationale Primary Sources (Analogous Compounds)
Acute Oral/Dermal/Inhalation Toxicity May be harmful or fatal if ingested, absorbed through the skin, or inhaled. This is a common characteristic of many functionalized aromatic amines.[2][3][4][5]
Skin/Eye Corrosivity & Irritation As an amine, it may be alkaline and can cause irritation or chemical burns upon contact with skin and eyes.[2][3][5]
Aquatic Toxicity Aromatic nitrogen-containing compounds are often toxic to aquatic organisms and may persist in the environment.[6]

Mandatory Personal Protective Equipment (PPE) Protocol

Before handling the pure chemical or any associated waste, the following minimum PPE is required to prevent exposure through inhalation, ingestion, or skin contact.[7][9]

  • Hand Protection: Wear chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid skin contact with the glove's outer surface.[6]

  • Eye Protection: Use safety glasses with side shields or, for splash hazards, chemical safety goggles that comply with OSHA regulations.[2]

  • Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[7]

Waste Segregation and Containerization: A Foundational Workflow

Proper segregation is the most critical step in ensuring safe and cost-effective disposal. Commingling of incompatible waste streams can lead to dangerous chemical reactions and significantly complicates the disposal process.[7][10] All hazardous waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[11][12]

The following diagram outlines the decision-making process for segregating this compound waste.

G cluster_type Step 1: Determine Physical State cluster_liquid_type Step 2: Characterize Liquid Waste cluster_containers Step 3: Select & Label Appropriate Container start Identify this compound Waste is_solid Solid Waste (e.g., pure compound, contaminated weigh paper, contaminated PPE, spill cleanup material) start->is_solid is_liquid Liquid Waste (e.g., solutions, rinsate) start->is_liquid solid_container "HAZARDOUS WASTE - SOLID" (e.g., Lined Drum or Pail) is_solid->solid_container Collect in compatible solid waste container is_aqueous Aqueous Solution is_liquid->is_aqueous is_organic Organic Solvent Solution is_liquid->is_organic aqueous_container "HAZARDOUS WASTE - AQUEOUS" (e.g., Polypropylene Carboy) is_aqueous->aqueous_container Segregate as aqueous waste organic_container "HAZARDOUS WASTE - ORGANIC, NON-HALOGENATED" (e.g., Safety Can or Glass Bottle) is_organic->organic_container Segregate as non-halogenated organic waste

Caption: Decision workflow for segregating this compound waste streams.

Container Selection and Labeling
  • Choose a Compatible Container: The container must be made of a material compatible with the waste. The original reagent bottle is often the best choice for unused material.[12][13] For liquid waste, use glass or high-density polyethylene (HDPE) containers.[14] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[12]

  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[12] Affix a "HAZARDOUS WASTE" tag provided by your institution's Environmental Health & Safety (EHS) office.

  • Complete the Label: Clearly write out the full chemical name ("this compound") and its concentration. Do not use chemical formulas or abbreviations.[7] List all components of a mixture.

  • Keep Closed: Waste containers must remain tightly capped at all times, except when actively adding waste.[7][12]

Step-by-Step Disposal Procedures

Procedure 4.1: Disposal of Unused or Expired Pure Compound
  • Assess the Container: Ensure the original container is intact and properly labeled. If the container is compromised, transfer the material to a new, compatible container and label it accordingly.

  • Segregate: Place the container in the designated SAA, ensuring it is segregated with other solid organic waste.

  • Request Pickup: Arrange for disposal through your institutional EHS office.[11][12]

Procedure 4.2: Disposal of Contaminated Labware
  • Gross Decontamination: Remove as much chemical residue as possible using a chemically compatible solvent (e.g., ethanol, acetone). This rinsate is now hazardous waste and must be collected in a properly labeled liquid waste container.

  • Sharps: Dispose of contaminated needles, razor blades, or other sharps in a dedicated, puncture-resistant "CHEMICALLY CONTAMINATED SHARPS" container.[15][16]

  • Glassware & Plasticware: After gross decontamination, disposable items should be placed in the solid hazardous waste stream. Reusable glassware should be triple-rinsed, with all rinsate collected as hazardous waste, before standard washing.[13][16]

Procedure 4.3: Managing Empty Reagent Bottles

An "empty" container that held a hazardous chemical must be managed carefully.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an organic solvent) that can solubilize the residual chemical.[13][16]

  • Collect Rinsate: Crucially, all three rinses must be collected and managed as liquid hazardous waste. [13][16]

  • Deface Label: Completely remove or obliterate the original chemical label on the empty, rinsed bottle.[13][16]

  • Final Disposal: Dispose of the rinsed, unlabeled glass bottle in a designated broken glass box or according to your facility's specific procedures for non-hazardous lab glass.[16]

Emergency Procedures: Spill Management

Accidental spills must be treated as hazardous waste generation events.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: For small, manageable spills (typically <100 mL) that you are trained to handle:

    • Don appropriate PPE.

    • Contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite), working from the outside in.

    • Carefully collect the absorbent material and any contaminated items using scoops or forceps.

  • Package Waste: Place all spill cleanup materials into a sealed, compatible container. Label it as "HAZARDOUS WASTE" with a clear description of the contents.[13]

  • Large Spills: For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[13]

Final Disposal and Record Keeping

The final step is the transfer of custody to your institution's trained hazardous waste professionals.

  • Store Securely: Keep all labeled, sealed waste containers in your designated SAA. Do not store waste containers on the floor.[7]

  • Request Pickup: Submit a hazardous waste pickup request through your EHS department's designated system.[9][12] Ensure all information on the request form matches the container labels.

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, as this documents your compliance with disposal regulations.

By adhering to these systematic procedures, you ensure that this compound waste is managed in a way that is safe, compliant, and environmentally responsible.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • ACTenviro. Best Practices for Laboratory Waste Management. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]

  • U.S. Environmental Protection Agency (EPA). Quinoline Fact Sheet. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Safety Data Sheet (for 4-Amino-2-chloro-6,7-dimethoxyquinazoline). [Link]

  • Tulane University Office of Environmental Health and Safety (OEHS). FACT SHEET: Hazardous Waste Disposal. [Link]

  • University of California, Riverside Environmental Health & Safety. Chemical Compatibility for Waste Accumulation. [Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University Office of Research Safety. Hazardous Waste Disposal Guide. [Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. [Link]

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Navigating the Safe Handling of 4-Amino-6-ethoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 4-Amino-6-ethoxyquinoline, focusing on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-tested insights to empower you to work safely and effectively.

Understanding the Risks: Hazard Profile of Aminoquinolines

Aminoquinoline derivatives are classified as hazardous substances with a range of potential health effects. The primary routes of exposure are inhalation, skin contact, and ingestion. Based on data from related compounds, the anticipated hazards of this compound include:

  • Acute Toxicity: Harmful if swallowed, and potentially harmful if it comes into contact with skin or is inhaled[1][2].

  • Skin and Eye Irritation: These compounds are known to cause skin irritation and can lead to serious eye irritation or damage[1][2][3].

  • Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system[1].

  • Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction[4].

  • Long-Term Health Effects: Certain quinoline derivatives are suspected of causing genetic defects and have been flagged as potential carcinogens.

  • Environmental Hazards: These chemicals are often toxic to aquatic life with long-lasting effects.

Given these potential hazards, a stringent approach to personal protection and handling is essential.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles with side shields or a face shield[5]Nitrile or neoprene gloves, inspected before use. Dispose of contaminated gloves properly[4].Fully buttoned lab coatIf not handled in a fume hood, a NIOSH-approved respirator for organic vapors and particulates is recommended.
Conducting reactions and transfers Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., nitrile, neoprene)Chemical-resistant lab coat or apronWork should be performed in a certified chemical fume hood to minimize inhalation exposure[5].
Cleaning spills Chemical safety goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant suit or apronA NIOSH-approved respirator with appropriate cartridges is necessary.
The Rationale Behind PPE Choices
  • Eye and Face Protection: The risk of splashes or airborne particles necessitates robust eye and face protection. Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, and a face shield offers an additional barrier of protection for the entire face[5].

  • Hand Protection: The potential for skin irritation and absorption makes glove selection critical. Nitrile or neoprene gloves offer good chemical resistance. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin[4].

  • Body Protection: A lab coat is the minimum requirement to protect your skin and clothing from minor spills. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron or suit is advisable.

  • Respiratory Protection: Due to the risk of respiratory irritation and the potential for long-term health effects from inhaling airborne particles, all work with solid this compound and its concentrated solutions should be conducted within a chemical fume hood[5]. If a fume hood is not available, a properly fitted respirator is mandatory.

Procedural Guidance: Step-by-Step Handling and Disposal

Adherence to a strict protocol is crucial for minimizing risk. The following steps provide a framework for the safe handling and disposal of this compound.

Experimental Workflow
  • Preparation and Planning:

    • Before beginning any work, review the safety information for related compounds and have all necessary PPE readily available.

    • Ensure that a chemical spill kit is accessible and that you are familiar with its contents and use.

    • Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood[5].

  • Handling the Compound:

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.

    • Avoid direct contact with the skin, eyes, and clothing[5].

    • Use compatible labware (e.g., glass, stainless steel) to prevent reactions.

    • Keep containers tightly closed when not in use to prevent the release of vapors and dust.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists[1].

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Disposal Plan

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Never dispose of this compound down the drain, as it is toxic to aquatic life[4].

    • Contact your institution's environmental health and safety (EHS) department for specific guidance on waste disposal procedures.

Visualizing the Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates the recommended workflow.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Assess the Task weighing Weighing Solid or Preparing Concentrated Solution start->weighing reaction Running Reaction or Transferring Solution start->reaction spill Cleaning a Spill start->spill fume_hood Work in a Chemical Fume Hood? weighing->fume_hood ppe_reaction Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Lab Coat - Nitrile Gloves reaction->ppe_reaction ppe_spill Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Suit/Apron - Heavy-Duty Gloves - Respirator spill->ppe_spill ppe_weighing_hood Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_weighing_hood Yes ppe_weighing_no_hood Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves - Respirator fume_hood->ppe_weighing_no_hood No end Proceed with Caution ppe_weighing_hood->end ppe_weighing_no_hood->end ppe_reaction->end ppe_spill->end

Caption: PPE Selection Workflow for this compound.

By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound and foster a safer research environment for yourself and your colleagues.

References

  • PubChem. (n.d.). 4-Aminoquinoline. National Institutes of Health. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.